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  • Product: Ethyl 2-chloro-5-methylthiazole-4-carboxylate
  • CAS: 907545-27-1

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to Ethyl 2-chloro-5-methylthiazole-4-carboxylate: Properties, Synthesis, and Reactivity

Abstract Ethyl 2-chloro-5-methylthiazole-4-carboxylate (CAS No: 30088-33-6) is a pivotal heterocyclic building block in modern synthetic chemistry. Its unique arrangement of a reactive chloro group, an ester moiety, and...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Ethyl 2-chloro-5-methylthiazole-4-carboxylate (CAS No: 30088-33-6) is a pivotal heterocyclic building block in modern synthetic chemistry. Its unique arrangement of a reactive chloro group, an ester moiety, and a thiazole core makes it an exceptionally valuable intermediate for the synthesis of a diverse array of complex molecules. This guide provides a comprehensive technical overview of its chemical properties, detailed synthetic protocols, and core reactivity, with a particular focus on its utility in the fields of medicinal chemistry and materials science. We will explore the causality behind synthetic choices, delve into the mechanistic underpinnings of its reactivity, and outline its potential applications for researchers, scientists, and drug development professionals.

Introduction: The Significance of the Thiazole Scaffold

The 1,3-thiazole ring is a privileged scaffold in drug discovery and agrochemical research.[1] This five-membered aromatic heterocycle, containing both sulfur and nitrogen, is a key structural motif in numerous FDA-approved drugs, including the anti-HIV agent Ritonavir and the non-steroidal anti-inflammatory drug (NSAID) Meloxicam.[2] Thiazole derivatives exhibit a wide spectrum of biological activities, including anti-inflammatory, anticancer, antibacterial, and antifungal properties.[2][3][4] The compound Ethyl 2-chloro-5-methylthiazole-4-carboxylate serves as a functionalized and readily diversifiable entry point into this important chemical space, enabling the construction of novel molecular entities with therapeutic or industrial potential.[5][6]

Physicochemical and Structural Profile

The molecular architecture of Ethyl 2-chloro-5-methylthiazole-4-carboxylate is defined by a central thiazole ring substituted at the 2, 4, and 5 positions. The chlorine atom at the C2 position is the primary site of reactivity, activated for nucleophilic displacement by the adjacent ring nitrogen. The ethyl carboxylate group at C4 provides a handle for further modifications, such as hydrolysis to the corresponding carboxylic acid or amidation.

Data Presentation: Core Chemical Properties

Quantitative data for the target compound is not widely available in peer-reviewed literature; therefore, the following table includes predicted values for key properties, which should be used as estimations. For context, experimental data for structurally related compounds are provided where available.

PropertyValue (Ethyl 2-chloro-5-methylthiazole-4-carboxylate)Notes / Reference Compound
CAS Number 30088-33-6N/A
Molecular Formula C₇H₈ClNO₂SBased on structure
Molecular Weight 205.66 g/mol Calculated
Appearance Likely a colorless to faint yellow oil or low-melting solidInferred from similar compounds[7]
Boiling Point ~280-320 °C (Predicted)Analog: Ethyl 2-chlorothiazole-5-carboxylate, 283.9±32.0 °C (Predicted)[8][9]
Density ~1.3-1.4 g/cm³ (Predicted)Analog: Ethyl 2-chlorothiazole-5-carboxylate, 1.383±0.06 g/cm³ (Predicted)[8][9]
Solubility Chloroform, Dichloromethane, DMSO, Ethyl AcetateInferred from analogous compounds[9]

Synthesis and Purification: A Guided Workflow

The most logical and field-proven approach to synthesizing Ethyl 2-chloro-5-methylthiazole-4-carboxylate involves a two-stage process. First, the thiazole ring is constructed via the Hantzsch thiazole synthesis to yield the 2-amino precursor. Second, the 2-amino group is converted to the 2-chloro group via a Sandmeyer-type reaction. This strategy is favored for its reliability and use of readily available starting materials.

Mandatory Visualization: Synthetic Workflow Diagram

G cluster_0 Stage 1: Hantzsch Thiazole Synthesis cluster_1 Stage 2: Sandmeyer Reaction A Ethyl Acetoacetate + Thiourea B Ethyl 2-amino-5-methyl- thiazole-4-carboxylate (Precursor) A->B Halogenation & Cyclocondensation C Ethyl 2-chloro-5-methyl- thiazole-4-carboxylate (Target Compound) B->C Diazotization & Chlorination

Caption: Two-stage synthesis of the target compound.

Experimental Protocol 1: Synthesis of Ethyl 2-amino-5-methylthiazole-4-carboxylate (Precursor)

This protocol is adapted from established one-pot procedures for similar 2-aminothiazoles.[1] The causality for this one-pot approach lies in its efficiency, minimizing isolation steps for the reactive α-halo ester intermediate.

Materials:

  • Ethyl acetoacetate

  • N-bromosuccinimide (NBS)

  • Thiourea

  • Tetrahydrofuran (THF)

  • Deionized Water

  • Ammonia solution (NH₃·H₂O)

Step-by-Step Methodology:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve ethyl acetoacetate (1.0 equiv.) in a mixture of THF and water (e.g., 2:5 v/v). Cool the flask to 0 °C in an ice bath.

  • Bromination: Slowly add a solution of NBS (1.2 equiv.) in THF to the reaction mixture while maintaining the temperature below 5 °C. The addition of a halogenating agent in situ generates the electrophilic ethyl 2-bromoacetoacetate, which is immediately available for the next step without isolation.

  • Reaction Monitoring (Bromination): Stir the mixture at room temperature for 2-3 hours. Monitor the consumption of ethyl acetoacetate by Thin Layer Chromatography (TLC) using a petroleum ether:ethyl acetate (2:1) mobile phase.

  • Cyclocondensation: Once the starting material is consumed, add thiourea (1.0 equiv.) to the mixture in one portion.

  • Heating: Heat the reaction mixture to reflux (approximately 80 °C) for 2-4 hours. The nucleophilic sulfur of thiourea attacks the α-carbon, and subsequent cyclization and dehydration form the thiazole ring.

  • Workup and Isolation: After cooling to room temperature, filter the mixture to remove any insoluble byproducts. To the filtrate, add aqueous ammonia to neutralize the solution and precipitate the product.

  • Purification: Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield Ethyl 2-amino-5-methylthiazole-4-carboxylate as an off-white powder.[10]

Experimental Protocol 2: Synthesis of Ethyl 2-chloro-5-methylthiazole-4-carboxylate

This procedure is a modified Sandmeyer reaction, a robust method for converting an aromatic amino group into a halide via a diazonium salt intermediate.[11] The use of an organic nitrite in an aprotic solvent system is a modern, safer alternative to aqueous sodium nitrite and strong acids.

Materials:

  • Ethyl 2-amino-5-methylthiazole-4-carboxylate (from Protocol 1)

  • Copper(I) chloride (CuCl)

  • tert-Butyl nitrite or Isoamyl nitrite

  • Acetonitrile (anhydrous)

Step-by-Step Methodology:

  • Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (Nitrogen or Argon), suspend Copper(I) chloride (1.2 equiv.) in anhydrous acetonitrile.

  • Diazotization: In a separate flask, dissolve the amino-thiazole precursor (1.0 equiv.) in anhydrous acetonitrile. To this solution, slowly add tert-butyl nitrite (1.5 equiv.) at room temperature. The nitrite acts as the diazotizing agent.

  • Addition: Slowly add the solution of the diazonium salt precursor to the stirred suspension of CuCl in acetonitrile. The copper salt catalyzes the substitution of the diazonium group with chloride.

  • Heating: Heat the reaction mixture to 60-65 °C and stir until TLC analysis indicates complete consumption of the starting material.

  • Workup: Cool the mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate. Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel (eluting with a hexane:ethyl acetate gradient) to afford the pure Ethyl 2-chloro-5-methylthiazole-4-carboxylate.

Chemical Reactivity and Mechanistic Insights

The dominant mode of reactivity for this compound is Nucleophilic Aromatic Substitution (SNAr) at the C2 position. The chlorine atom serves as an excellent leaving group, and its displacement is facilitated by the electronic properties of the thiazole ring.

Causality of Reactivity
  • Aza-Activation: The ring nitrogen atom is highly electronegative and exerts a powerful electron-withdrawing inductive (-I) and mesomeric (-M) effect. This effect polarizes the C2-Cl bond and stabilizes the negatively charged intermediate formed during nucleophilic attack.[12][13]

  • Leaving Group Ability: The chloride ion (Cl⁻) is a weak base and therefore a stable leaving group, which is a prerequisite for efficient substitution reactions.[14]

Mandatory Visualization: General SNAr Mechanism

Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).

Representative Transformations

The C2-chloro group can be displaced by a wide variety of nucleophiles, making this compound a versatile synthetic hub.

  • Amination: Reaction with primary or secondary amines (e.g., piperidine, aniline) in the presence of a base (like K₂CO₃ or DIPEA) in a polar aprotic solvent (like DMF or DMSO) at elevated temperatures yields 2-amino-thiazole derivatives. These are crucial scaffolds in medicinal chemistry.

  • Thiolation: Reaction with thiols (e.g., benzenethiol) and a base provides 2-thioether-substituted thiazoles. Kinetic studies have shown these reactions proceed readily.[12]

  • Alkoxylation: Treatment with sodium alkoxides (e.g., sodium methoxide) in the corresponding alcohol solvent leads to the formation of 2-alkoxy-thiazole derivatives.

  • Cross-Coupling Reactions: While SNAr is dominant, the C2-Cl bond can also participate in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig) to form C-C or C-N bonds, further expanding its synthetic utility.

Applications in Research and Drug Development

The true value of Ethyl 2-chloro-5-methylthiazole-4-carboxylate lies in its role as a key intermediate.

  • Drug Discovery: It is used to generate libraries of novel thiazole derivatives for high-throughput screening.[5] The resulting compounds are evaluated for a range of biological activities, with thiazoles being investigated as selective COX-1 inhibitors for anti-inflammatory applications and as potential anticancer agents.[2][4]

  • Agrochemicals: The thiazole core is present in various fungicides and insecticides. This building block allows for the systematic modification of the scaffold to optimize bioactivity and environmental safety.[5]

  • Materials Science: Thiazole-containing polymers and dyes can possess unique optical and electronic properties. This intermediate can be incorporated into larger molecular structures for applications in organic electronics and specialty coatings.[6]

Safety and Handling

As with all chlorinated heterocyclic compounds, appropriate safety precautions must be taken.

  • Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.

  • Hazards: While specific toxicity data is unavailable, related compounds are known to cause skin and eye irritation and may cause respiratory irritation.[15] Avoid inhalation, ingestion, and skin contact.

  • Storage: Store in a tightly sealed container in a cool, dry place, away from strong oxidizing agents and bases.

References

  • MySkinRecipes. (n.d.). 2-Chloro-5-methylthiazole-4-carboxylic acid. Retrieved from [Link]

  • LookChem. (n.d.). Cas 161797-99-5,ethyl 2-(4-hydroxyphenyl)-4-methyl thiazole-5-carboxylate. Retrieved from [Link]

  • Chemsrc. (n.d.). 4-Hydroxy-3-methyl-5H-furan-2-one | CAS#:516-09-6. Retrieved from [Link]

  • Chemsrc. (n.d.). CAS#:72054-60-5 | Ethyl 2-amino-5-methylthiazole-4-carboxylate. Retrieved from [Link]

  • Google Patents. (n.d.). CN101475541A - Preparation of 4-methyl thiazole-5-carboxyl acid.
  • Journal of the Chemical Society B: Physical Organic. (1970). Reactivity of 2-halogenothiazoles towards nucleophiles: kinetics and mechanisms of the reactions of 2-halogeno-X-thiazoles with benzenethiolate ion. RSC Publishing. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 2-amino-4-methylthiazole-5-carboxylate. Retrieved from [Link]

  • PubMed. (2002). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). Retrieved from [Link]

  • Google Patents. (n.d.). CN103664819A - Preparation method of ethyl 2-amino-4-methylthiazole-5-carboxylate.
  • PubMed Central. (n.d.). Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). EP0619815B1 - Process for the preparation of 4-methyl-5-(2-chloroethyl)-thiazole and analogues thereof.
  • Semantic Scholar. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Retrieved from [Link]

  • University of Calgary. (n.d.). Nucleophilic Substitution Reactions. Retrieved from [Link]

Sources

Exploratory

Ethyl 2-chloro-5-methylthiazole-4-carboxylate CAS number lookup

Technical Monograph: Ethyl 2-chloro-5-methylthiazole-4-carboxylate CAS Number: 907545-27-1[1][2][3][4][5][6] Executive Summary Ethyl 2-chloro-5-methylthiazole-4-carboxylate (CAS 907545-27-1) is a specialized heterocyclic...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: Ethyl 2-chloro-5-methylthiazole-4-carboxylate

CAS Number: 907545-27-1[1][2][3][4][5][6]

Executive Summary

Ethyl 2-chloro-5-methylthiazole-4-carboxylate (CAS 907545-27-1) is a specialized heterocyclic building block utilized in the synthesis of pharmaceutical agents, particularly those targeting kinase pathways (e.g., Tyk2 inhibitors) and metabolic disorders. Unlike its more common regioisomer (ethyl 2-chloro-4-methylthiazole-5-carboxylate), this compound features the carboxylate functionality at the C-4 position and the methyl group at C-5. This structural distinction alters its electronic profile and steric environment, making it a critical scaffold for structure-activity relationship (SAR) studies where the vector of the carbonyl group is paramount.

This guide provides a definitive technical analysis of the compound, resolving common identification errors, detailing its synthesis via the Hantzsch/Sandmeyer sequence, and outlining its reactivity profile.

Chemical Identity & Physical Constants

The precise identification of thiazole isomers is a frequent source of error in procurement and synthesis. Researchers must verify the substitution pattern (4-carboxylate vs. 5-carboxylate) using the data below.

PropertySpecification
CAS Number 907545-27-1
IUPAC Name Ethyl 2-chloro-5-methyl-1,3-thiazole-4-carboxylate
Molecular Formula

Molecular Weight 205.66 g/mol
SMILES CCOC(=O)C1=C(C)SC(Cl)=N1
Appearance Off-white solid or viscous oil (purity dependent)
Solubility Soluble in DCM, EtOAc, DMSO; Insoluble in water
Key Precursor Ethyl 2-amino-5-methylthiazole-4-carboxylate (CAS 72054-60-5)

Synthetic Pathway & Structural Logic

The synthesis of CAS 907545-27-1 requires a specific retrosynthetic disconnection to ensure the correct regioisomerism. The standard Hantzsch synthesis using ethyl chloroacetoacetate yields the 5-carboxylate isomer. To access the 4-carboxylate target, the synthesis must proceed through ethyl 3-bromo-2-oxobutanoate (or equivalent


-keto-

-halo esters).
Reaction Workflow (Graphviz)

G start Ethyl 2-oxobutanoate (Starting Material) inter1 Ethyl 3-bromo-2-oxobutanoate (Bromination) start->inter1 Br2, DCM amine Ethyl 2-amino-5-methyl- thiazole-4-carboxylate (CAS 72054-60-5) inter1->amine Thiourea, EtOH (Hantzsch Cyclization) product Ethyl 2-chloro-5-methyl- thiazole-4-carboxylate (CAS 907545-27-1) amine->product t-BuONO, CuCl2 (Sandmeyer Rxn)

Figure 1: Synthetic route to CAS 907545-27-1. Note the specific precursor requirement to establish the 4-carboxylate regiochemistry.

Detailed Experimental Protocol

The following protocol describes the conversion of the amine precursor (CAS 72054-60-5) to the target chloride via a non-aqueous Sandmeyer reaction. This method is preferred over aqueous diazotization due to the poor solubility of the thiazole amine in acidic aqueous media and the stability of the ester group.

Protocol: Chlorodeamination via Sandmeyer Reaction

Reagents:

  • Ethyl 2-amino-5-methylthiazole-4-carboxylate (1.0 eq)

  • tert-Butyl nitrite (

    
    -BuONO) (1.5 eq)
    
  • Copper(II) chloride (

    
    ) (1.2 eq)
    
  • Acetonitrile (

    
    ) (anhydrous, 0.2 M concentration)
    

Procedure:

  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser and addition funnel. Purge with nitrogen (

    
    ).[7]
    
  • Catalyst Preparation: Charge the flask with

    
     and anhydrous 
    
    
    
    . Stir to form a suspension.
  • Diazotization: Add

    
    -BuONO dropwise to the suspension at room temperature. Heat the mixture to 60°C.
    
  • Addition: Dissolve the amine precursor in a minimum volume of

    
    . Add this solution dropwise to the heated reaction mixture over 30 minutes. Note: Gas evolution (
    
    
    
    ) will be observed.
  • Reaction: Stir at 60–65°C for 2 hours. Monitor conversion by TLC (Hexane:EtOAc 4:1) or LC-MS. The starting amine is highly polar; the product will be less polar.

  • Work-up:

    • Cool to room temperature.[7]

    • Quench by pouring into cold 1M

      
       (aq) to decompose excess diazonium species and solubilize copper salts.
      
    • Extract with Ethyl Acetate (

      
      ).[7]
      
    • Wash combined organics with brine, dry over

      
      , and concentrate in vacuo.
      
  • Purification: Purify the crude residue via flash column chromatography on silica gel (Gradient: 0-20% EtOAc in Hexanes).

Validation Criteria:

  • 1H NMR (

    
    ):  Look for the disappearance of the broad 
    
    
    
    singlet (approx. 5.0-7.0 ppm). The methyl group at C-5 should appear as a singlet around 2.7 ppm. The ethyl ester signals (quartet ~4.4 ppm, triplet ~1.4 ppm) must remain intact.

Reactivity Profile & Applications

The 2-chloro-thiazole moiety functions as a "warhead" for nucleophilic aromatic substitution (


), while the C-4 ester serves as a handle for further elaboration into amides, alcohols, or heterocycles.
Functionalization Logic (Graphviz)

Reactivity core Ethyl 2-chloro-5-methyl- thiazole-4-carboxylate (CAS 907545-27-1) snar SNAr Displacement (C-2 Position) core->snar Amines, NaH/Base hydrolysis Ester Hydrolysis (C-4 Position) core->hydrolysis LiOH, THF/H2O reduction Reduction (C-4 Position) core->reduction LiBH4 or DIBAL-H prod_amine 2-Amino-thiazoles (Kinase Inhibitors) snar->prod_amine prod_acid Carboxylic Acids (Amide Coupling Precursors) hydrolysis->prod_acid prod_alc Hydroxymethyl thiazoles (Linker attachment) reduction->prod_alc

Figure 2: Divergent synthesis pathways utilizing the orthogonal reactivity of the chloro and ester groups.

Mechanistic Insight: The "Mismatch" Effect

In


 reactions, the C-2 position of thiazole is naturally electrophilic due to the electron-withdrawing nature of the ring nitrogen. The presence of the ester at C-4 further activates the ring, making the chlorine highly susceptible to displacement by amines, thiols, or alkoxides. However, the methyl group at C-5 provides steric bulk that can hinder the approach of large nucleophiles, necessitating higher reaction temperatures (80–100°C) or palladium catalysis (Buchwald-Hartwig) for sterically demanding partners.

References

  • Google Patents. (2023). WO2023220046A1 - Tyk2 inhibitors. (Demonstrates the use of CAS 907545-27-1 in drug synthesis).

Sources

Foundational

Structural Profiling and Synthetic Methodology: Ethyl 2-chloro-5-methylthiazole-4-carboxylate

This guide provides an in-depth technical analysis of Ethyl 2-chloro-5-methylthiazole-4-carboxylate (CAS: 907545-27-1), a specialized heterocyclic scaffold used in the synthesis of bioactive small molecules.[1] Unlike it...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of Ethyl 2-chloro-5-methylthiazole-4-carboxylate (CAS: 907545-27-1), a specialized heterocyclic scaffold used in the synthesis of bioactive small molecules.[1]

Unlike its more common isomer (ethyl 2-chloro-4-methylthiazole-5-carboxylate, a precursor to Dasatinib), this 4-carboxylate/5-methyl regioisomer offers a distinct vector for structure-activity relationship (SAR) exploration, particularly in fragment-based drug discovery (FBDD).

[1]

Molecular Architecture & Physicochemical Profile[2]

The core structure consists of a 1,3-thiazole ring substituted at the 2, 4, and 5 positions. The C2-chlorine atom serves as a reactive electrophilic handle, while the C4-ethyl ester provides a lipophilic anchor that can be further derivatized into amides, acids, or alcohols. The C5-methyl group introduces a small steric constraint, influencing the binding conformation in protein active sites.

Physicochemical Specifications
PropertyValueNote
IUPAC Name Ethyl 2-chloro-5-methyl-1,3-thiazole-4-carboxylate
CAS Number 907545-27-1 Distinct from 4-Me isomer (7238-62-2)
Molecular Formula C₇H₈ClNO₂S
Molecular Weight 205.66 g/mol
Appearance Pale yellow oil to low-melting solidTendency to solidify upon cooling
Solubility DMSO (>10 mg/mL), DCM, Ethyl AcetateHydrophobic nature
Lipophilicity (cLogP) ~2.3Predicted
H-Bond Donors/Acceptors 0 / 4
Structural Visualization

The following diagram illustrates the atomic numbering and functional group orientation.

MolecularStructure Figure 1: Functional topology of Ethyl 2-chloro-5-methylthiazole-4-carboxylate. Thiazole Thiazole Core (C3NS) C2_Cl C2-Chloro (Electrophile) Thiazole->C2_Cl Position 2 C4_Ester C4-Ethyl Ester (Masked Acid) Thiazole->C4_Ester Position 4 C5_Methyl C5-Methyl (Steric/Hydrophobic) Thiazole->C5_Methyl Position 5

Synthetic Pathways & Process Chemistry[1]

Synthesis of the 5-methyl-4-carboxylate isomer requires a specific regiochemical strategy, distinct from the standard Hantzsch synthesis used for the 4-methyl-5-carboxylate isomer.[1] The preferred route involves the cyclization of ethyl 3-bromo-2-oxobutanoate with thiourea, followed by a Sandmeyer-type transformation.[1]

Step 1: Regioselective Cyclization (Hantzsch Modification)

The reaction of ethyl 3-bromo-2-oxobutanoate (derived from bromination of ethyl 2-oxobutyrate) with thiourea yields the 2-amino intermediate.[1]

  • Mechanism: The sulfur atom of thiourea attacks the electrophilic C3 (bearing the bromide), followed by nitrogen attack on the C2 ketone. This locks the ester at position 4 and the methyl at position 5.

Step 2: Sandmeyer Transformation (Chlorination)

Direct chlorination of the 2-amino group is achieved using tert-butyl nitrite (t-BuONO) and Copper(II) chloride (CuCl₂) . This method is superior to aqueous diazotization (NaNO₂/HCl) due to better solubility of the thiazole intermediate in organic solvents like acetonitrile.

SynthesisPathway Figure 2: Synthetic route via modified Hantzsch cyclization and Sandmeyer chlorination. Start Ethyl 2-oxobutyrate Step1 Bromination (NBS, CCl4) Start->Step1 Inter1 Ethyl 3-bromo-2-oxobutanoate Step1->Inter1 Amino Ethyl 2-amino-5-methylthiazole-4-carboxylate (CAS: 72054-60-5) Inter1->Amino Cyclization Thiourea + Thiourea (EtOH, Reflux) Thiourea->Amino Sandmeyer Sandmeyer Reaction (CuCl2, t-BuONO, MeCN, 65°C) Amino->Sandmeyer Product Ethyl 2-chloro-5-methylthiazole-4-carboxylate (CAS: 907545-27-1) Sandmeyer->Product

[8][9]

Experimental Protocol: Sandmeyer Chlorination

This protocol details the conversion of the amino-precursor to the target chloro-derivative. This method avoids the formation of the 2-hydroxy byproduct common in aqueous conditions.

Reagents:

  • Ethyl 2-amino-5-methylthiazole-4-carboxylate (1.0 eq)[2][3][4]

  • Copper(II) Chloride (CuCl₂, anhydrous, 1.2 eq)

  • tert-Butyl Nitrite (t-BuONO, 1.5 eq)

  • Acetonitrile (MeCN, anhydrous)

Procedure:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend CuCl₂ (1.2 eq) in anhydrous MeCN (10 mL/mmol).

  • Activation: Add tert-butyl nitrite (1.5 eq) dropwise to the suspension at room temperature. The solution will turn dark green/black.

  • Addition: Add Ethyl 2-amino-5-methylthiazole-4-carboxylate (1.0 eq) portion-wise over 10 minutes. Caution: Nitrogen gas evolution will occur.[1]

  • Reaction: Heat the mixture to 65°C for 1–2 hours. Monitor conversion by TLC (Hexane:EtOAc 4:1) or LC-MS.[1][5] The starting material (polar amine) should disappear, replaced by a less polar spot (chloro product).

  • Work-up: Cool to room temperature. Pour the mixture into ice-cold 1M HCl (to quench copper salts) and extract with Ethyl Acetate (3x).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the residue via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).

Yield Expectation: 70–85%.

Reactivity Profile & Applications

The molecule acts as a bifunctional building block. The reactivity is dominated by the C2-Chlorine (electrophile) and the C4-Ester (electrophile).

Structure-Activity Relationship (SAR) Logic[1]
  • C2 Position (SₙAr): The chlorine atom is activated by the adjacent nitrogen and sulfur atoms, making it susceptible to Nucleophilic Aromatic Substitution (SₙAr). It reacts readily with primary/secondary amines, thiols, and alkoxides. This is the primary vector for introducing diversity in library synthesis.

  • C4 Position (Acyl Transfer): The ester is stable under SₙAr conditions but can be hydrolyzed to the carboxylic acid (LiOH/THF/H₂O) or reduced to the primary alcohol (LiAlH₄ or DIBAL-H).

  • C5 Position: The methyl group is generally inert but prevents reactivity at the 5-position, directing electrophilic substitutions (if any) to less favorable sites or blocking metabolic hotspots.

ReactivityMap Figure 3: Divergent synthesis capabilities of the scaffold. Center Ethyl 2-chloro-5-methyl thiazole-4-carboxylate Node1 SₙAr with Amines (R-NH2, DIPEA, DMSO, 100°C) -> 2-Amino Derivatives Center->Node1 C2-Cl Substitution Node2 Suzuki Coupling (Ar-B(OH)2, Pd cat.) -> 2-Aryl Derivatives Center->Node2 C2-Cl Coupling Node3 Hydrolysis (LiOH, THF/H2O) -> Carboxylic Acid Center->Node3 C4-Ester Transformation Node4 Reduction (LiAlH4) -> Primary Alcohol Center->Node4 C4-Ester Reduction

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 343747: Ethyl 2-amino-4-methylthiazole-5-carboxylate (Isomer Comparison). Retrieved January 29, 2026, from [Link]

  • L’abbé, G., et al. (1991).[4] Synthesis of thiazole-containing oligopeptides via ethyl 2-amino-5-methylthiazole-4-carboxylate. Heterocycles, 32(4), 695.[4] Retrieved from [Link]

  • Evren, A. E., et al. (2024).[5] Novel Thiazole/Ethyl Thiazole Carboxylate-Acetamide Derivatives and Their Cytotoxic Effect Evaluation. Kocatepe Veterinary Journal, 17(2), 104-116.[5] Retrieved from [Link]

Sources

Exploratory

Ethyl 2-amino-5-methylthiazole-4-carboxylate to Ethyl 2-chloro-5-methylthiazole-4-carboxylate

Executive Summary This guide details the synthetic transformation of Ethyl 2-amino-5-methylthiazole-4-carboxylate (CAS 7210-76-6) to Ethyl 2-chloro-5-methylthiazole-4-carboxylate (CAS 81569-24-2). While classical aqueous...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the synthetic transformation of Ethyl 2-amino-5-methylthiazole-4-carboxylate (CAS 7210-76-6) to Ethyl 2-chloro-5-methylthiazole-4-carboxylate (CAS 81569-24-2).

While classical aqueous Sandmeyer conditions (NaNO


/HCl) are often employed for simple anilines, they frequently result in low yields for electron-deficient heteroaromatics due to the instability of the diazonium intermediate and poor substrate solubility. Therefore, this guide prioritizes the Non-Aqueous Sandmeyer reaction  (using tert-butyl nitrite and copper(II) chloride in acetonitrile) as the industry-standard protocol for this specific substrate. This method offers superior regioselectivity, operational safety, and yield profiles suitable for drug development workflows.

Mechanistic Analysis & Strategic Rationale

The Challenge of Electron-Deficient Thiazoles

The starting material possesses an ester group at the C4 position, which withdraws electron density from the thiazole ring. This deactivation makes the 2-amino group less nucleophilic, rendering standard diazotization sluggish. Furthermore, the resulting diazonium salt is prone to rapid solvolysis or decomposition in aqueous media before the chloride substitution can occur.

The Solution: Radical Chlorination (Doyle Protocol)

The selected protocol utilizes alkyl nitrites (t-BuONO) and anhydrous copper(II) chloride. This system operates via a radical mechanism rather than the ionic S


1 pathway typical of aqueous Sandmeyer reactions.
  • Nitrosylation: t-BuONO generates the nitrosyl cation equivalent in situ, converting the amine to a diazonium species under anhydrous conditions.

  • Single Electron Transfer (SET): The copper catalyst mediates a SET, reducing the diazonium ion to an aryl radical while releasing N

    
    .
    
  • Ligand Transfer: The aryl radical abstracts a chlorine atom from the copper sphere (Cu-Cl), forming the C-Cl bond and regenerating the catalyst.

ReactionMechanism Amine 2-Amino-Thiazole (Substrate) Diazonium Diazonium Intermediate Amine->Diazonium -tBuOH Radical Thiazolyl Radical Diazonium->Radical SET (Cu II -> Cu I) -N2 Product 2-Chloro-Thiazole (Product) Radical->Product Cl Transfer tBuONO t-BuONO (Nitrosylation) tBuONO->Diazonium CuCl2 CuCl2 (Chlorine Source) CuCl2->Product

Figure 1: Mechanistic pathway of the non-aqueous Sandmeyer chlorination.

Experimental Protocol

Caution: This reaction generates nitrogen gas and involves potentially explosive diazonium intermediates. Perform all operations behind a blast shield in a well-ventilated fume hood.

Materials & Reagents
ReagentEquiv.RoleCritical Parameter
Ethyl 2-amino-5-methylthiazole-4-carboxylate 1.0SubstrateDry, purity >98%
Copper(II) Chloride (CuCl

)
1.5Halogen SourceAnhydrous (hygroscopic)
tert-Butyl Nitrite (t-BuONO) 2.0Diazotizing AgentFresh, stored at 2-8°C
Acetonitrile (MeCN) [0.3 M]SolventAnhydrous (<50 ppm H

O)
Step-by-Step Procedure

Based on optimized conditions for analogous thiazole carboxylates (WO2021/70132).

  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet.

  • Catalyst Suspension: Charge the flask with CuCl

    
      (1.5 equiv) and anhydrous MeCN  (0.3 M relative to substrate). Stir at room temperature (RT) for 10 minutes to ensure a fine suspension.
    
  • Nitrite Addition: Add t-BuONO (2.0 equiv) dropwise to the suspension. The color typically deepens to dark green/black.

  • Substrate Addition: Add Ethyl 2-amino-5-methylthiazole-4-carboxylate (1.0 equiv) portion-wise over 15 minutes.

    • Note: Gas evolution (N

      
      ) may be observed immediately. Control addition rate to manage foaming.
      
  • Reaction: Heat the mixture to 60–80 °C and stir for 2–16 hours.

    • Monitoring: Monitor by TLC (EtOAc/Hexane 1:4) or LC-MS. Look for the disappearance of the polar amine spot and emergence of the non-polar chloride.

  • Quenching: Cool the reaction to RT. Slowly pour the mixture into saturated aqueous NH

    
    Cl  solution (equal volume to MeCN).
    
    • Why: This quenches residual copper species and solubilizes copper salts.

  • Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with water (2x) and brine (1x).

  • Drying & Concentration: Dry over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate under reduced pressure to yield the crude oil/solid.
  • Purification: Purify via flash column chromatography (SiO

    
    , Gradient 0 
    
    
    
    10% EtOAc in Hexanes).
Expected Data
  • Physical State: Light yellow solid or oil.

  • MS (ESI): m/z ~206.0 [M+H]

    
     (Calculated for C
    
    
    
    H
    
    
    ClNO
    
    
    S: 205.66).
  • 1H NMR (400 MHz, CDCl

    
    ): 
    
    
    
    4.41 (q, J=7.1 Hz, 2H), 2.72 (s, 3H), 1.40 (t, J=7.1 Hz, 3H).
    • Diagnostic: Disappearance of the broad NH

      
       singlet (~5.0-7.0 ppm) and retention of the ethyl and methyl signals.
      

Workflow Visualization

Workflow Start Start: Dry 3-Neck Flask N2 Atmosphere Mix1 Suspend CuCl2 (1.5 eq) in Anhydrous MeCN Start->Mix1 AddNitrite Add t-BuONO (2.0 eq) Dropwise at RT Mix1->AddNitrite AddSubstrate Add Aminothiazole (1.0 eq) Portion-wise (Gas Evolution) AddNitrite->AddSubstrate Heat Heat to 80°C Monitor LC-MS (2-16h) AddSubstrate->Heat Quench Quench with sat. NH4Cl Extract w/ EtOAc Heat->Quench Purify Column Chromatography (0-10% EtOAc/Hex) Quench->Purify

Figure 2: Operational workflow for the synthesis of Ethyl 2-chloro-5-methylthiazole-4-carboxylate.

Critical Process Parameters (CPPs) & Troubleshooting

IssueProbable CauseCorrective Action
Incomplete Conversion Catalyst deactivation or insufficient nitrite.Add an additional 0.5 equiv of t-BuONO and CuCl

. Ensure system is strictly anhydrous.
Low Yield / Black Tar Thermal decomposition of diazonium.[1]Lower addition temperature to 0 °C, then ramp slowly to 60 °C. Do not overheat (>80 °C).
Product Hydrolysis Wet solvent (formation of 2-hydroxythiazole).Use freshly distilled MeCN or molecular sieves. Ensure CuCl

is anhydrous.
Violent Gas Evolution Too rapid addition of substrate.Add amine as a solution in MeCN via syringe pump over 30-60 mins.

References

  • Primary Protocol Source: Janssen Biotech, Inc. (2021).[2] Heterocyclic Compounds as Inhibitors of MALT1. WO2021/70132 A1. (Page 200, Step A).

  • General Methodology (Non-Aqueous Sandmeyer): Doyle, M. P., Siegfried, B., & Dellaria, J. F. (1977). Alkyl Nitrite-Metal Halide Deamination Reactions. 2. Substitutive Deamination of Arylamines by Alkyl Nitrites and Copper(II) Halides. A Direct and Efficient Synthesis of Aryl Chlorides and Bromides. The Journal of Organic Chemistry, 42(14), 2426–2431.

  • Safety of Diazonium Salts: Sheng, M., Frurip, D., & Gorman, D. (2015).[1][3] Reactive Chemical Hazards of Diazonium Salts. Journal of Loss Prevention in the Process Industries, 38, 114-118.

Sources

Foundational

Spectroscopic Characterization of Ethyl 2-chloro-5-methylthiazole-4-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Introduction Ethyl 2-chloro-5-methylthiazole-4-carboxylate, with the chemical formula C₇H₈ClNO₂S and CAS Number 907545-27-1, is a substituted thiazole deriv...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-chloro-5-methylthiazole-4-carboxylate, with the chemical formula C₇H₈ClNO₂S and CAS Number 907545-27-1, is a substituted thiazole derivative.[1] Thiazole rings are a cornerstone in medicinal chemistry, forming the structural core of numerous biologically active compounds.[2][3] Their prevalence in pharmaceuticals, ranging from anti-inflammatory to anticancer agents, underscores the importance of robust analytical methods for their characterization.[4][5] This guide provides an in-depth analysis of the spectroscopic data for Ethyl 2-chloro-5-methylthiazole-4-carboxylate, offering a foundational understanding for researchers engaged in its synthesis, modification, or application in drug discovery.

The structural confirmation of a synthesized molecule is paramount in chemical and pharmaceutical research. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy are indispensable tools in this process. This document will detail the expected spectroscopic data for the title compound, drawing upon established principles of spectroscopy and comparative data from structurally related molecules.

Molecular Structure and Key Functional Groups

A thorough understanding of the molecule's structure is the first step in interpreting its spectroscopic data.

Figure 1: Chemical structure of Ethyl 2-chloro-5-methylthiazole-4-carboxylate.

The key functional groups that will give rise to characteristic spectroscopic signals are:

  • Thiazole ring: A five-membered aromatic heterocycle containing sulfur and nitrogen.

  • Chloro group: An electron-withdrawing group attached to the thiazole ring.

  • Methyl group: An alkyl substituent on the thiazole ring.

  • Ethyl carboxylate group: An ester functional group.

¹H NMR Spectroscopy: Proton Environment Analysis

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. The expected ¹H NMR spectrum of Ethyl 2-chloro-5-methylthiazole-4-carboxylate in a deuterated solvent like CDCl₃ would exhibit three distinct signals.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

  • Data Acquisition: Record the spectrum at room temperature with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts (δ) in parts per million (ppm) relative to the TMS signal at 0.00 ppm.

Predicted ¹H NMR Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~4.35Quartet (q)2H-OCH₂CH₃
~2.70Singlet (s)3H-CH₃ (on thiazole)
~1.38Triplet (t)3H-OCH₂CH₃

Interpretation:

  • Ethyl Group Protons: The ethyl group of the ester will give rise to two signals. The methylene protons (-OCH₂-) are adjacent to an oxygen atom, which is electron-withdrawing, causing them to be deshielded and appear downfield around 4.35 ppm. These protons are split into a quartet by the three neighboring methyl protons (n+1 rule, 3+1=4). The terminal methyl protons (-CH₃) of the ethyl group are further from the electronegative oxygen and appear more upfield around 1.38 ppm. They are split into a triplet by the two neighboring methylene protons (n+1 rule, 2+1=3). This characteristic quartet-triplet pattern is a hallmark of an ethyl group.[6]

  • Thiazole Methyl Protons: The methyl group attached to the C5 position of the thiazole ring is expected to appear as a singlet around 2.70 ppm. As there are no adjacent protons, the signal is not split. The chemical shift is influenced by the aromatic and heterocyclic nature of the ring.

¹³C NMR Spectroscopy: Carbon Skeleton Elucidation

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the different carbon environments in a molecule.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

  • Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer equipped for ¹³C detection.

  • Data Acquisition: Record a proton-decoupled spectrum to obtain singlets for each unique carbon atom. A sufficient number of scans is required due to the low natural abundance of ¹³C.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum, with chemical shifts referenced to TMS at 0.00 ppm.

Predicted ¹³C NMR Data

Chemical Shift (δ, ppm)Assignment
~162C=O (Ester)
~158C2 (C-Cl)
~150C4 (C-COOEt)
~125C5 (C-CH₃)
~62-OCH₂CH₃
~15-CH₃ (on thiazole)
~14-OCH₂CH₃

Interpretation:

  • Carbonyl Carbon: The carbon of the ester carbonyl group (C=O) is highly deshielded due to the double bond to an electronegative oxygen atom and is expected to appear at the downfield end of the spectrum, around 162 ppm.[7]

  • Thiazole Ring Carbons: The chemical shifts of the thiazole ring carbons are influenced by the heteroatoms (N and S) and the substituents.

    • C2: The carbon atom bonded to the electronegative chlorine atom (C-Cl) will be significantly deshielded, appearing around 158 ppm.

    • C4: The carbon attached to the electron-withdrawing ethyl carboxylate group will also be deshielded, with an expected chemical shift around 150 ppm.

    • C5: The carbon bearing the methyl group will be less deshielded and is predicted to resonate around 125 ppm.

  • Ethyl Group Carbons:

    • The methylene carbon (-OCH₂-) attached to the ester oxygen will be deshielded and is expected around 62 ppm.[6]

    • The terminal methyl carbon (-CH₃) will be the most shielded carbon, appearing at the upfield end of the spectrum, around 14 ppm.[7]

  • Thiazole Methyl Carbon: The carbon of the methyl group attached to the thiazole ring is expected to appear around 15 ppm.

Mass Spectrometry: Molecular Weight and Fragmentation Analysis

Mass Spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the structure.

Experimental Protocol: Mass Spectrometry

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

  • Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI). EI is a hard ionization technique that often leads to extensive fragmentation, while ESI is a soft ionization technique that typically yields the protonated molecular ion [M+H]⁺.

  • Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions to generate a mass spectrum, which is a plot of relative intensity versus m/z.

Predicted Mass Spectrometry Data (Electron Ionization)

The molecular weight of Ethyl 2-chloro-5-methylthiazole-4-carboxylate (C₇H₈ClNO₂S) is approximately 219.67 g/mol . Due to the presence of chlorine, the mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments, with a ratio of approximately 3:1 for the M⁺ and M+2 peaks (corresponding to ³⁵Cl and ³⁷Cl isotopes).

Expected Key Fragments:

m/zFragment
219/221[M]⁺ (Molecular ion)
174/176[M - OCH₂CH₃]⁺
146/148[M - COOEt]⁺
111[M - Cl - COOEt]⁺

Fragmentation Pathway:

fragmentation M [M]+. m/z 219/221 F1 [M - OC2H5]+. m/z 174/176 M->F1 - •OC2H5 F2 [M - CO2Et]+. m/z 146/148 M->F2 - •CO2Et F3 [C4H3NS-CH3]+. m/z 111 F2->F3 - Cl•

Figure 2: Proposed mass spectrometry fragmentation pathway.

The fragmentation pattern provides valuable structural information. The loss of the ethoxy radical (•OCH₂CH₃) or the entire ethyl carboxylate radical (•COOEt) are common fragmentation pathways for ethyl esters. Subsequent loss of the chlorine atom from the thiazole ring can also be observed.

Infrared (IR) Spectroscopy: Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific frequencies, which correspond to the vibrational frequencies of the bonds.

Experimental Protocol: IR Spectroscopy

  • Sample Preparation: Prepare the sample as a thin film on a salt plate (e.g., NaCl or KBr) if it is a liquid, or as a KBr pellet if it is a solid. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Acquire the spectrum using an FTIR spectrometer.

  • Data Acquisition: Scan the sample over the mid-infrared range (typically 4000-400 cm⁻¹).

  • Data Processing: The resulting spectrum is a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

Predicted IR Data

Wavenumber (cm⁻¹)VibrationFunctional Group
~2980C-H stretchAliphatic (CH₃, CH₂)
~1720C=O stretchEster
~1550C=N stretchThiazole ring
~1250C-O stretchEster
~750C-Cl stretchChloroalkane

Interpretation:

  • C-H Stretching: The absorption around 2980 cm⁻¹ is characteristic of the C-H stretching vibrations of the methyl and methylene groups.

  • C=O Stretching: A strong, sharp absorption band around 1720 cm⁻¹ is a definitive indicator of the carbonyl (C=O) group in the ester.[6] The conjugation with the thiazole ring may slightly lower this frequency.

  • C=N Stretching: The stretching vibration of the C=N bond within the thiazole ring is expected to appear around 1550 cm⁻¹.

  • C-O Stretching: The C-O single bond stretching of the ester group will show a strong absorption in the fingerprint region, around 1250 cm⁻¹.

  • C-Cl Stretching: The C-Cl stretching vibration typically appears in the lower frequency region of the fingerprint region, around 750 cm⁻¹.

Conclusion

The comprehensive spectroscopic analysis presented in this guide, including predicted ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR data, provides a robust framework for the structural characterization of Ethyl 2-chloro-5-methylthiazole-4-carboxylate. The interpretation of these spectra, grounded in fundamental principles and comparative data, allows for the unambiguous confirmation of the molecule's structure. This information is critical for researchers in medicinal chemistry and drug development, ensuring the identity and purity of this important synthetic intermediate.

References

  • Supporting Information for various synthesized compounds.
  • Doron Scientific. (2023, March 1). Ethyl 2-chloro-5-methylthiazole-4-carboxylate. Retrieved from a chemical supplier website providing the CAS number and molecular formula.
  • Hu, Y., et al. (n.d.). Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. Journal of Heterocyclic Chemistry.
  • Advanced Biochemicals. (n.d.). Ethyl 2-chloro-5-(trifluoromethyl)thiazole-4-carboxylate. (Product listing for a structurally similar compound).
  • CSD Solution #13. (n.d.). (Illustrates the interpretation of NMR and IR spectra for an ethyl ester).
  • ChemicalBook. (n.d.). ETHYL 2-CHLOROTHIAZOLE-5-CARBOXYLATE.
  • SpectraBase. (n.d.). 1H NMR of ethyl 2-{[(3,4-dichloro-1-benzothien-2-yl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate.
  • ResearchGate. (n.d.). Synthesis, characterization and antimicrobial activity of ethyl 2-(3-formyl-4-((4-hydroxy- 2-oxo-2H-chromen-3-yl)-alkoxy-)phenyl)-4- methylthiazole-5-carboxylate derivatives.
  • ChemicalBook. (n.d.). ETHYL 2-CHLOROTHIAZOLE-5-CARBOXYLATE Usage And Synthesis.
  • ChemicalBook. (n.d.). 2-Chlorothiazole.
  • PubChem. (n.d.). Ethyl 2-amino-4-methylthiazole-5-carboxylate.
  • Lookchem. (n.d.). Cas 161797-99-5,ethyl 2-(4-hydroxyphenyl)-4-methyl thiazole-5-carboxylate.
  • ResearchGate. (n.d.). Synthesis and Computational Investigation of Ethyl 1-((2-chlorothiazol-5-yl)methyl)-1H-1,2,3-triazole-4-carboxylate moiety: A Multi-Disciplinary Approach.
  • Chemistry LibreTexts. (2024, October 4). 13.11: Characteristics of ¹³C NMR Spectroscopy. (General principles of ¹³C NMR).
  • SpectraBase. (n.d.). Ethyl 2-[butyl(3-chlorobenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate.
  • ResearchGate. (n.d.). Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate.
  • PubChem. (n.d.). 2-Chlorothiazole.
  • MDPI. (n.d.). Effect of the Chloro-Substitution on Electrochemical and Optical Properties of New Carbazole Dyes. (Discusses spectroscopic characterization of chloro-substituted heterocycles).
  • PubChem. (n.d.). Ethyl 2-(4-hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate.
  • Physics @ Manasagangotri. (n.d.). Synthesis, crystal structure characterization, Hirshfeld surface analysis, and Quantum chemical computations of Ethyl 5-(thiophene-2-carbonyl)thiazole-4-carboxylate.
  • ResearchGate. (n.d.). Synthesis and Biological Activity of Ethyl 4-Alkyl-2-(2-(substituted phenoxy)acetamido)thiazole-5-carboxylate.
  • Sigma-Aldrich. (n.d.). Ethyl 2-amino-4-methylthiazole-5-carboxylate 97%.
  • MDPI. (n.d.). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies.
  • ResearchGate. (n.d.). Mass spectrometric studies of 2-aryl-5-acetylthiazole derivatives.
  • MDPI. (n.d.). Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate.
  • MDPI. (n.d.). Copper-Coordinated Thiazoles and Benzothiazoles: A Perfect Alliance in the Search for Compounds with Antibacterial and Antifungal Activity. (Overview of the importance of thiazoles).

Sources

Exploratory

Technical Guide: Ethyl 2-chloro-5-methylthiazole-4-carboxylate as a Building Block in Organic Synthesis

This technical guide details the utility, reactivity, and synthetic protocols for Ethyl 2-chloro-5-methylthiazole-4-carboxylate (CAS: 59337-92-7), a versatile heterocyclic building block in medicinal chemistry and agroch...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the utility, reactivity, and synthetic protocols for Ethyl 2-chloro-5-methylthiazole-4-carboxylate (CAS: 59337-92-7), a versatile heterocyclic building block in medicinal chemistry and agrochemical synthesis.

Executive Summary

Ethyl 2-chloro-5-methylthiazole-4-carboxylate is a trifunctional scaffold offering three distinct vectors for chemical diversification. Its utility lies in the orthogonal reactivity of its electrophilic centers: the C2-chlorine (susceptible to SNAr and metal-catalyzed cross-coupling), the C4-ester (amenable to redox and acyl substitution), and the C5-methyl group (activatable via radical halogenation). This guide provides validated protocols for leveraging this molecule to construct bioactive thiazole libraries, including intermediates for third-generation cephalosporins like Cefditoren Pivoxil .

Chemical Profile

PropertyData
CAS Number 59337-92-7
IUPAC Name Ethyl 2-chloro-5-methyl-1,3-thiazole-4-carboxylate
Molecular Formula C7H8ClNO2S
Molecular Weight 205.66 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DCM, EtOAc, MeOH; sparingly soluble in water
Key Hazards Irritant (H315, H319, H335).[1][2] Handle with gloves/fume hood.

Reactivity Landscape & Strategic Logic

The molecule functions as a "hub" for divergent synthesis. The C2-position is the primary entry point for introducing aryl or heteroaryl diversity, while the C4/C5 positions often serve as the linker to the core pharmacophore.

Visualization: Reactivity Map

The following diagram illustrates the orthogonal transformations accessible from the core scaffold.

ReactivityMap Core Ethyl 2-chloro-5-methyl thiazole-4-carboxylate SNAr S_NAr Displacement (Amines/Thiols) Core->SNAr Suzuki Suzuki-Miyaura Coupling Core->Suzuki NBS Radical Bromination (C5-Methyl) Core->NBS Redox Ester Reduction/ Hydrolysis (C4) Core->Redox Amino 2-Amino-thiazoles (Kinase Inhibitors) SNAr->Amino Biaryl 2-Aryl-thiazoles (Biaryl Scaffolds) Suzuki->Biaryl Bromomethyl 5-Bromomethyl Derivatives NBS->Bromomethyl Aldehyde Thiazole-4-carbaldehydes (Cefditoren Precursors) Redox->Aldehyde

Caption: Orthogonal reactivity vectors of the thiazole scaffold allowing parallel library generation.

Validated Experimental Protocols

Protocol A: Synthesis of the Building Block (Sandmeyer Reaction)

While commercially available, the 2-chloro species is often synthesized from the corresponding 2-amino thiazole to access specific isotope-labeled or derivative forms.

  • Logic: The amino group is converted to a diazonium salt, which is displaced by chloride in situ (Sandmeyer-type).

  • Reagents: Ethyl 2-amino-5-methylthiazole-4-carboxylate, tert-Butyl nitrite (

    
    -BuONO), Copper(II) chloride (
    
    
    
    ), Acetonitrile (
    
    
    ).
  • Procedure:

    • Dissolve

      
       (1.5 equiv) and 
      
      
      
      -BuONO (2.0 equiv) in anhydrous MeCN at 0°C.
    • Add Ethyl 2-amino-5-methylthiazole-4-carboxylate (1.0 equiv) portion-wise.

    • Heat the mixture to 60–80°C for 2–4 hours. Monitor by TLC/LCMS for disappearance of the amine.

    • Workup: Quench with saturated aqueous

      
      . Extract with EtOAc.[3] Wash organic layer with brine, dry over 
      
      
      
      , and concentrate.
    • Purification: Flash chromatography (Hexanes/EtOAc) yields the 2-chloro product.

Protocol B: C2-Functionalization via Suzuki-Miyaura Coupling

The C2-chlorine is less reactive than a bromide but couples efficiently under palladium catalysis. This is crucial for generating biaryl cores common in kinase inhibitors.

  • Logic: Use of an electron-rich ligand (

    
     or 
    
    
    
    ) facilitates the oxidative addition of the C-Cl bond.
  • Reagents: Aryl boronic acid (1.2 equiv),

    
     (5 mol%), 
    
    
    
    (2.0 equiv), Toluene/Ethanol/Water (4:1:1).
  • Procedure:

    • Degas the solvent mixture with nitrogen for 15 minutes.

    • Combine the thiazole substrate, boronic acid, base, and catalyst in a reaction vial.

    • Heat to reflux (90–100°C) under inert atmosphere (

      
      /Argon) for 12–16 hours.
      
    • Self-Validation: Appearance of a new UV-active spot with lower

      
       (if using polar boronic acids) or higher 
      
      
      
      (if using lipophilic boronic acids). LCMS confirms mass
      
      
      .
Protocol C: C5-Methyl Activation (Radical Bromination)

Functionalizing the C5-methyl group allows for the attachment of side chains, a strategy employed in the synthesis of cephalosporin antibiotics.

  • Logic: Radical substitution via NBS is selective for the benzylic-like methyl position over the aromatic ring.

  • Reagents: N-Bromosuccinimide (NBS, 1.05 equiv), AIBN or Benzoyl Peroxide (0.1 equiv),

    
     or Trifluorotoluene (PhCF3).
    
  • Procedure:

    • Dissolve substrate in solvent. Add NBS and initiator.[4]

    • Reflux (70–80°C) while irradiating with a tungsten lamp (optional but accelerates initiation).

    • Critical Step: Stop reaction immediately upon consumption of starting material (approx. 1–3 hours) to prevent over-bromination (gem-dibromide formation).

    • Workup: Filter off succinimide precipitate. Concentrate filtrate.

    • Note: The product is a reactive alkyl halide; use immediately for alkylation steps (e.g., reaction with thiols or amines).

Case Study: Application in Drug Development (Cefditoren)

The 2-amino analog of this scaffold is a direct precursor to Cefditoren Pivoxil , a third-generation cephalosporin. However, the 2-chloro variant allows researchers to synthesize novel analogs by modifying the C2 position before assembling the final drug core.

Synthetic Pathway for Cefditoren Intermediates

The following workflow demonstrates how the C4-ester and C5-methyl groups are manipulated to create the thiazole side chain required for antibiotic activity.

CefditorenPath Start Ethyl 2-amino-5-methyl thiazole-4-carboxylate Step1 Protection (Trityl/Boc) or Sandmeyer to 2-Cl Start->Step1  Differentiation Step2 C4-Ester Reduction (LiAlH4 -> Alcohol) Step1->Step2  Functional Group Interconversion Step3 Oxidation to Aldehyde Step2->Step3  Activation Step4 Wittig Olefination (Linkage to Cephalosporin Core) Step3->Step4  Coupling Final Cefditoren Analog Precursor Step4->Final

Caption: Synthetic logic for converting the thiazole carboxylate into the vinyl-thiazole side chain of Cefditoren.

Causality in Experimental Choice:

  • Ester vs. Acid: The ethyl ester is preferred over the carboxylic acid for the initial building block because it protects the carboxylate from decarboxylation during the harsh conditions of C2-functionalization (e.g., Sandmeyer or Suzuki).

  • C5-Methyl: This group is not just a spectator; in Cefditoren, it provides steric bulk that contributes to beta-lactamase stability. In synthesis, it remains inert until specifically targeted by radical conditions.

References

  • Synthesis of 2-Chlorothiazoles (Sandmeyer)
  • Suzuki Coupling of Chlorothiazoles

    • Title: Suzuki-Miyaura Coupling Reactions of Halogen
    • Source:Heterocycles / ResearchG
    • URL:[Link]

  • Cefditoren Pivoxil Synthesis

    • Title: Efficient one-pot synthesis of ethyl 2-substituted-4-methylthiazole-5-carboxyl
    • Source:Synthetic Communic
    • URL:[Link][5]

  • Radical Bromination (NBS)

    • Title: Allylic and Benzylic Bromination with NBS (Mechanism and Protocol).[6]

    • Source:Organic Chemistry Portal / YouTube Educ
    • URL:[Link]

Sources

Foundational

Literature Review &amp; Technical Guide: Ethyl 2-chloro-5-methylthiazole-4-carboxylate

This guide provides an in-depth technical analysis of Ethyl 2-chloro-5-methylthiazole-4-carboxylate , a specialized heterocyclic scaffold used in the discovery of tyrosine kinase 2 (Tyk2) inhibitors and dihydroorotate de...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of Ethyl 2-chloro-5-methylthiazole-4-carboxylate , a specialized heterocyclic scaffold used in the discovery of tyrosine kinase 2 (Tyk2) inhibitors and dihydroorotate dehydrogenase (DHODH) inhibitors.[1]

Executive Summary

Ethyl 2-chloro-5-methylthiazole-4-carboxylate is a high-value pharmacophore distinct from its more common isomer, the Dasatinib intermediate (ethyl 2-amino-4-methylthiazole-5-carboxylate).[1] While the latter is ubiquitous in Src kinase inhibition, the 4-carboxylate-5-methyl substitution pattern of the subject compound offers unique vector geometry for accessing the ATP-binding pockets of Tyk2 and DHODH enzymes.[1] This guide delineates the validated synthetic pathways, reactivity profiles, and handling protocols required for its integration into medicinal chemistry campaigns.[1]

Chemical Identity & Physical Properties[1][2][3][4][5][6][7][8][9]

PropertySpecification
IUPAC Name Ethyl 2-chloro-5-methyl-1,3-thiazole-4-carboxylate
CAS Number 907545-27-1
Molecular Formula C₇H₈ClNO₂S
Molecular Weight 205.66 g/mol
Appearance Off-white to pale yellow crystalline solid
Melting Point 68–72 °C (Lit.)[1][2]
Solubility Soluble in DCM, EtOAc, DMSO; Insoluble in water
Key Functional Groups C2-Chloro (Electrophile), C4-Ester (Electrophile), C5-Methyl (Steric/Electronic modulator)

Synthetic Pathways (The "Core" Protocol)[1]

Unlike the 4-methyl-5-carboxylate isomer derived from ethyl acetoacetate, the synthesis of Ethyl 2-chloro-5-methylthiazole-4-carboxylate requires a specific α-halo-α-keto ester precursor to establish the correct regiochemistry.[1]

Validated Synthesis Route

The most robust route involves a modified Hantzsch thiazole synthesis followed by a Sandmeyer-type radical halogenation.[1]

Step 1: Hantzsch Cyclization (Formation of the 2-Amino Scaffold)

  • Precursors: Ethyl 3-bromo-2-oxobutanoate + Thiourea.[1]

  • Mechanism: The sulfur atom of thiourea attacks the electrophilic C3 position (bearing the bromine) of the keto-ester.[1] Subsequent cyclodehydration with the C2 ketone forms the thiazole ring.[1]

  • Regioselectivity: The ester group ends up at position 4, and the methyl group at position 5.[1][2]

Step 2: Sandmeyer Transformation (Amino to Chloro)

  • Reagents: Sodium Nitrite (NaNO₂), Hydrochloric Acid (HCl), Copper(I) Chloride (CuCl) or anhydrous conditions using t-BuONO/CuCl₂.[1]

  • Protocol: Diazotization of the C2-amine at 0°C generates the diazonium salt, which is displaced by the chloride ion via a radical mechanism facilitated by copper.[1]

Visualization of Synthesis Logic

SynthesisPath Figure 1: Regioselective Synthesis of the 4-Carboxylate Isomer Precursor Ethyl 3-bromo-2-oxobutanoate (Regiochemical Anchor) Intermediate Ethyl 2-amino-5-methyl- thiazole-4-carboxylate (CAS: 72054-60-5) Precursor->Intermediate Hantzsch Cyclization (EtOH, Reflux) Thiourea Thiourea (Nucleophile) Thiourea->Intermediate Target Ethyl 2-chloro-5-methyl- thiazole-4-carboxylate (CAS: 907545-27-1) Intermediate->Target Sandmeyer Reaction (NaNO2, HCl, CuCl)

Reactivity Profile & Drug Development Applications[7]

The compound functions as a bifunctional electrophile.[1] The C2-chloro position is highly activated for Nucleophilic Aromatic Substitution (SNAr), while the C4-ester serves as a handle for further elaboration into amides or heterocycles.[1]

C2-Position: The "Warhead" Attachment

In Tyk2 and DHODH inhibitor programs, the C2 position is typically coupled with aromatic amines or nitrogen heterocycles.[1]

  • Mechanism: SNAr. The electron-withdrawing nature of the thiazole nitrogen and the C4-ester activates the C2-Cl bond.[1]

  • Conditions: Catalytic acid (p-TsOH) in alcohol for anilines, or Buchwald-Hartwig conditions (Pd(OAc)₂, Xantphos) for less nucleophilic amines.[1]

C4-Position: Scaffold Elaboration
  • Hydrolysis: LiOH/THF/Water yields the carboxylic acid (Precursor for amide coupling).[1]

  • Reduction: LiAlH₄ or DIBAL-H yields the alcohol (Precursor for ether linkages).[1]

  • Grignard Addition: Reaction with MeMgBr converts the ester to a tertiary alcohol (common in DHODH inhibitors).[1]

Validated Workflow Visualization

Reactivity Figure 2: Divergent Synthetic Utility in Drug Discovery Core Ethyl 2-chloro-5-methyl- thiazole-4-carboxylate SnAr S_NAr at C2-Cl (Displacement by Amines) Core->SnAr Hydrolysis Hydrolysis at C4-Ester (LiOH -> Acid) Core->Hydrolysis Grignard Grignard at C4-Ester (MeMgBr -> Tert-Alcohol) Core->Grignard Tyk2 Tyk2 Inhibitor Scaffold (Amino-linked) SnAr->Tyk2 Pd-Cat Coupling DHODH DHODH Inhibitors (Tert-Alcohol derivatives) Grignard->DHODH Nucleophilic Addition

Experimental Protocols

Protocol A: SNAr Displacement (General Procedure)
  • Objective: Functionalization of C2 with an aromatic amine.

  • Reagents: Ethyl 2-chloro-5-methylthiazole-4-carboxylate (1.0 eq), Aryl Amine (1.1 eq), Xantphos (0.1 eq), Pd₂(dba)₃ (0.05 eq), Cs₂CO₃ (2.0 eq).[1]

  • Solvent: 1,4-Dioxane (anhydrous).[1]

  • Procedure:

    • Degas solvent with N₂ for 15 minutes.[1]

    • Add reagents to a sealed tube.

    • Heat to 100°C for 12–16 hours.

    • Self-Validation: Monitor by TLC (Hexane:EtOAc 3:1). The starting chloride (Rf ~0.[1]6) should disappear, replaced by a lower Rf fluorescent spot (amine product).

    • Workup: Filter through Celite, concentrate, and purify via flash chromatography.

Protocol B: Grignard Addition (DHODH Route)[1]
  • Objective: Conversion of C4-ester to dimethyl carbinol.

  • Reagents: MeMgBr (3.0 M in ether, 5.0 eq).[1][3]

  • Solvent: THF (anhydrous).[1]

  • Procedure:

    • Cool solution of thiazole substrate in THF to 0°C.

    • Add MeMgBr dropwise over 20 minutes (Exothermic!).

    • Stir at 0°C for 1 hour, then warm to RT for 1 hour.

    • Quench: Sat. NH₄Cl (aq) at 0°C.[1][3]

    • Validation: 1H NMR will show disappearance of the ethyl quartet/triplet and appearance of a singlet (6H) for the gem-dimethyl group.[1]

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye), potentially corrosive (Sandmeyer intermediates).[1]

  • Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). Moisture sensitive (ester hydrolysis risk).[1]

  • PPE: Nitrile gloves, safety goggles, and fume hood are mandatory, especially during the Sandmeyer reaction (NOx gas evolution).[1]

References

  • Preparation of Tyk2 Inhibitors

    • Patent: WO2023220046A1.[1][4] "Tyk2 inhibitors."[1]

    • Source:[1]

    • Context: Describes the coupling of ethyl 2-chloro-5-methylthiazole-4-carboxylate with pyrazolo[4,3-c]pyridin-6-yl acetamide using Xantphos.
  • Preparation of DHODH Inhibitors

    • Patent: WO2021070132A1.[1] "Bi-aryl dihydroorotate dehydrogenase inhibitors."

    • Source:[1]

    • Context: Details the Grignard reaction (MeMgBr) on the ethyl ester to form the tertiary alcohol.
  • Synthesis of 2-Amino Precursor (Regiochemistry)

    • Article: "Synthesis of two new thiazole-containing oligopeptides..." Heterocycles, Vol 32, No 4, 1991.[1][5]

    • Source:[1]

    • Context: Confirms the reaction of thiourea with ethyl 3-bromo-2-oxobutanoate yields the 2-amino-5-methyl-4-carboxylate isomer.[1][5]

  • Compound Data & CAS Verification

    • Database: Chemsrc - Ethyl 2-chloro-5-methylthiazole-4-carboxylate.[1][6][2][4][7][8]

    • Source:[1]

    • Context: Verification of CAS 907545-27-1 and physical properties.[1][6]

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: A Robust Two-Step Synthesis of Ethyl 2-chloro-5-methylthiazole-4-carboxylate for Pharmaceutical Research

Abstract: This document provides a comprehensive, field-proven guide for the synthesis of Ethyl 2-chloro-5-methylthiazole-4-carboxylate, a key heterocyclic building block in modern drug discovery. The thiazole scaffold i...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive, field-proven guide for the synthesis of Ethyl 2-chloro-5-methylthiazole-4-carboxylate, a key heterocyclic building block in modern drug discovery. The thiazole scaffold is a privileged structure found in numerous biologically active compounds, including anti-inflammatory, antibacterial, and antineoplastic agents.[1][2][3] This protocol details a reliable and scalable two-step synthetic route, beginning with the classic Hantzsch thiazole synthesis to form the 2-amino precursor, followed by a Sandmeyer reaction to install the 2-chloro substituent. The causality behind critical experimental choices is explained, and integrated checkpoints are included to ensure reaction fidelity and product purity, making this protocol suitable for researchers in medicinal chemistry and process development.

Scientific Principles and Synthetic Strategy

The synthesis of Ethyl 2-chloro-5-methylthiazole-4-carboxylate is efficiently achieved through a two-stage process. This strategy was designed for its reliability, use of readily available starting materials, and adherence to fundamental, well-documented organic chemistry principles.

Stage 1: Hantzsch Thiazole Synthesis The initial step involves the formation of the thiazole ring itself via the Hantzsch thiazole synthesis.[4][5][6] This reaction is a cornerstone of heterocyclic chemistry, involving the condensation of an α-haloketone with a thioamide. In this specific protocol, Ethyl 2-chloroacetoacetate serves as the α-haloketone, and thiourea provides the necessary sulfur and nitrogen atoms. The reaction proceeds through an initial S-alkylation of the highly nucleophilic sulfur atom of thiourea, followed by an intramolecular cyclization and subsequent dehydration to yield the stable, aromatic thiazole ring of Ethyl 2-amino-5-methylthiazole-4-carboxylate.[5]

Stage 2: Sandmeyer Reaction The second stage transforms the 2-amino group of the intermediate into the target 2-chloro group. The Sandmeyer reaction is the classic and most effective method for this transformation.[7][8][9] The process begins with the diazotization of the primary aromatic amine using nitrous acid (generated in situ from sodium nitrite and a strong mineral acid) at low temperatures to form a reactive diazonium salt. This intermediate is then treated with a copper(I) chloride catalyst. The copper(I) facilitates the decomposition of the diazonium salt, releasing nitrogen gas and installing the chloride atom onto the thiazole ring through a mechanism widely believed to involve single-electron transfer and radical intermediates.[8][10]

Overall Synthetic Workflow

G cluster_0 Stage 1: Hantzsch Thiazole Synthesis cluster_1 Stage 2: Sandmeyer Reaction A Ethyl 2-chloroacetoacetate + Thiourea B Reaction in Ethanol (Reflux) A->B Condensation C Work-up & Isolation B->C Cooling & Neutralization D Intermediate: Ethyl 2-amino-5-methylthiazole-4-carboxylate C->D Purification E Intermediate in HCl (aq) D->E Proceed to next step F Diazotization (NaNO₂, 0-5 °C) E->F Formation of Diazonium Salt G Reaction with CuCl F->G Substitution H Work-up & Purification G->H Extraction I Final Product: Ethyl 2-chloro-5-methylthiazole-4-carboxylate H->I Chromatography

Caption: High-level workflow for the two-stage synthesis.

Detailed Experimental Protocols

Safety Precaution: This protocol involves hazardous materials. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Diazonium salts are potentially explosive and should be kept at low temperatures and not isolated.

Protocol 1: Synthesis of Ethyl 2-amino-5-methylthiazole-4-carboxylate (Intermediate)

This protocol is adapted from established Hantzsch synthesis procedures.[1][11]

Materials:

  • Ethyl 2-chloroacetoacetate (1.0 equiv.)

  • Thiourea (1.0 equiv.)

  • Ethanol, 200 proof (approx. 5-10 volumes)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Deionized water

  • Ethyl acetate (for extraction)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask appropriately sized for the reaction scale

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add thiourea (1.0 equiv.) and ethanol (5 volumes, e.g., 5 mL per gram of thiourea). Stir the mixture to dissolve the thiourea.

  • Reagent Addition: Slowly add ethyl 2-chloroacetoacetate (1.0 equiv.) to the stirred solution at room temperature. The addition is typically exothermic; maintain control of the temperature if necessary with a water bath.

  • Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. The causality here is to provide sufficient activation energy for the cyclization and dehydration steps.

  • In-Process Control (Trustworthiness): Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a mobile phase of 1:1 ethyl acetate/hexane. The disappearance of the ethyl 2-chloroacetoacetate spot (visualized with a potassium permanganate stain) indicates reaction completion.

  • Work-up - Cooling & Neutralization: Once complete, remove the heating mantle and allow the mixture to cool to room temperature. A precipitate may form.

  • Solvent Removal: Remove the bulk of the ethanol under reduced pressure using a rotary evaporator.

  • Neutralization & Extraction: To the resulting slurry, add deionized water. Carefully add saturated aqueous sodium bicarbonate solution portion-wise until effervescence ceases (pH ~7-8). This step neutralizes the hydrochloric acid byproduct. Extract the aqueous mixture with ethyl acetate (3 x 3 volumes).

  • Washing & Drying: Combine the organic layers and wash with brine (1 x 2 volumes) to remove residual water. Dry the organic layer over anhydrous sodium sulfate.

  • Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: The crude product, Ethyl 2-amino-5-methylthiazole-4-carboxylate, is often a solid that can be purified by recrystallization from an appropriate solvent system like ethanol/water or ethyl acetate/hexanes to achieve high purity.

Protocol 2: Synthesis of Ethyl 2-chloro-5-methylthiazole-4-carboxylate (Final Product)

This protocol utilizes a standard Sandmeyer reaction.[9][12]

Materials:

  • Ethyl 2-amino-5-methylthiazole-4-carboxylate (1.0 equiv.)

  • Concentrated Hydrochloric Acid (HCl, ~4.0 equiv.)

  • Sodium Nitrite (NaNO₂, 1.1 equiv.)

  • Copper(I) Chloride (CuCl, 1.2 equiv.)

  • Deionized water

  • Dichloromethane (DCM) or Ethyl Acetate (for extraction)

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Three-necked round-bottom flask

  • Mechanical stirrer (recommended for viscous mixtures) or magnetic stirrer

  • Thermometer

  • Dropping funnel

  • Ice/salt bath

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a three-necked flask equipped with a stirrer and thermometer, suspend Ethyl 2-amino-5-methylthiazole-4-carboxylate (1.0 equiv.) in a mixture of concentrated HCl (3.0 equiv.) and water (5 volumes). Cool the resulting slurry to 0-5 °C using an ice/salt bath.

  • Diazotization: Dissolve sodium nitrite (1.1 equiv.) in a minimal amount of cold deionized water. Add this solution dropwise to the cooled, stirred slurry via a dropping funnel. Causality: A slow, dropwise addition is critical to maintain the low temperature (below 5 °C), preventing the premature decomposition of the unstable diazonium salt and controlling the release of potentially hazardous nitrogen oxides. The reaction is complete when a slight excess of nitrous acid is detected (a drop of the reaction mixture turns starch-iodide paper blue).

  • Catalyst Preparation: In a separate beaker, prepare a solution of copper(I) chloride (1.2 equiv.) in concentrated HCl (1.0 equiv.). Cool this solution in an ice bath.

  • Sandmeyer Reaction: Slowly add the cold diazonium salt slurry to the cold, stirred CuCl solution. Vigorous bubbling (N₂ evolution) will occur. Expertise Insight: Adding the diazonium salt to the catalyst solution (instead of the reverse) often provides better control over the decomposition rate.

  • Reaction Completion: After the addition is complete, allow the mixture to warm slowly to room temperature and stir for 1-2 hours until gas evolution ceases.

  • Work-up & Extraction: Transfer the reaction mixture to a separatory funnel and extract with dichloromethane or ethyl acetate (3 x 3 volumes).

  • Washing & Drying: Combine the organic extracts and wash sequentially with deionized water and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Isolation & Purification: Filter the solution and remove the solvent under reduced pressure. The crude product is typically a dark oil or solid. Purify the residue using column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the pure Ethyl 2-chloro-5-methylthiazole-4-carboxylate.

Data Presentation and Validation

Reagent Summary Table
Compound Name Step MW ( g/mol ) Equivalents Typical State
Ethyl 2-chloroacetoacetate1164.591.0Liquid
Thiourea176.121.0Solid
Ethyl 2-amino-5-methylthiazole-4-carboxylate2186.231.0Solid
Sodium Nitrite (NaNO₂)269.001.1Solid
Copper(I) Chloride (CuCl)299.001.2Solid
Trustworthiness & Protocol Validation
  • Intermediate Check: Before proceeding to Protocol 2, the identity and purity of the Ethyl 2-amino-5-methylthiazole-4-carboxylate intermediate should be confirmed. A melting point determination (literature mp: 172-173 °C) and spectroscopic analysis (¹H NMR, ¹³C NMR) are essential.[11]

  • Final Product Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and assess purity.

  • Chromatographic Purity: Purity should be further assessed by HPLC or GC analysis. A purity level of >95% is typically expected after column chromatography.

Mechanistic Visualization

Hantzsch Thiazole Synthesis Mechanism

G Thiourea Thiourea Intermediate1 S-Alkylated Intermediate Thiourea->Intermediate1 SN2 Attack Haloketone α-Haloketone Haloketone->Intermediate1 Intermediate2 Cyclized Intermediate (Thiazoline) Intermediate1->Intermediate2 Intramolecular Cyclization Product 2-Aminothiazole Intermediate2->Product Dehydration (-H₂O) G Amine Ar-NH₂ (2-Aminothiazole) Diazonium Ar-N₂⁺ (Diazonium Salt) Amine->Diazonium NaNO₂ / H⁺ (Diazotization) Radical Ar• (Aryl Radical) Diazonium->Radical Cu(I)Cl (Single Electron Transfer) - N₂ Product Ar-Cl (2-Chlorothiazole) Radical->Product Cl• transfer from Cu(II)Cl₂

Caption: Simplified mechanism of the Sandmeyer reaction.

References

  • WO1997023469A1: Process for the preparation of 2-chloro-5-chloromethyl-thiazole.
  • CN103664819A: Preparation method of ethyl 2-amino-4-methylthiazole-5-carboxylate.
  • Der Pharma Chemica: Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica. [Link]

  • Taylor & Francis Online: Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. Phosphorus, Sulfur, and Silicon and the Related Elements. [Link]

  • NIH National Library of Medicine: An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules. [Link]

  • Organic Chemistry Portal: Sandmeyer Reaction. Organic Chemistry Portal. [Link]

  • Chem Help Asap: Hantzsch Thiazole Synthesis. Chem Help Asap. [Link]

  • Master Organic Chemistry: Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. [Link]

  • Semantic Scholar: An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules. [Link]

  • CUTM Courseware: Thiazole. Centurion University of Technology and Management. [Link]

  • NIH National Library of Medicine: 2-[(4-Chlorobenzyl) amino]-4-methyl-1,3-thiazole-5-carboxylic acid exhibits antidiabetic potential... Biomedicine & Pharmacotherapy. [Link]

  • NIH National Library of Medicine: Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society. [Link]

Sources

Application

Application Note: A Reliable Two-Step Laboratory Scale Synthesis of Ethyl 2-chloro-5-methylthiazole-4-carboxylate

Introduction: The Strategic Importance of a Versatile Thiazole Building Block Ethyl 2-chloro-5-methylthiazole-4-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug development....

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of a Versatile Thiazole Building Block

Ethyl 2-chloro-5-methylthiazole-4-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its substituted thiazole core is a key pharmacophore found in a range of biologically active molecules. The strategic placement of the chloro, methyl, and carboxylate ester groups provides three distinct points for further chemical modification, making it an invaluable scaffold for the synthesis of compound libraries targeting novel therapeutics and agrochemicals.

This application note provides a detailed, field-proven guide for the laboratory-scale synthesis of this key intermediate. The presented methodology is a robust two-step process designed for clarity, efficiency, and reproducibility. The synthesis begins with the well-established Hantzsch thiazole synthesis to construct the core heterocyclic system, yielding an amino-thiazole precursor. This is followed by a classic Sandmeyer reaction to efficiently convert the 2-amino group to the target 2-chloro substituent.

The causality behind each procedural choice is explained, and the protocol includes self-validating checkpoints to ensure procedural integrity. This guide is intended for researchers and scientists in organic synthesis and drug discovery who require a reliable method for accessing this versatile chemical building block.

Overall Synthetic Strategy

The synthesis is logically divided into two primary stages, starting from readily available commercial materials.

  • Stage 1: Hantzsch Thiazole Synthesis. Formation of the precursor, Ethyl 2-amino-5-methylthiazole-4-carboxylate, via a one-pot reaction of ethyl acetoacetate with N-bromosuccinimide (NBS) and thiourea.

  • Stage 2: Sandmeyer Chlorination. Conversion of the 2-amino group of the precursor to a 2-chloro group via diazotization followed by a copper(I) chloride-catalyzed substitution.

G cluster_0 Stage 1: Hantzsch Thiazole Synthesis cluster_1 Stage 2: Sandmeyer Reaction node_reagent node_reagent node_intermediate node_intermediate node_final node_final node_step node_step A Ethyl Acetoacetate + Thiourea S1 Step 1 A->S1 B Ethyl 2-amino-5-methyl- thiazole-4-carboxylate S2 Step 2 B->S2 S1->B One-Pot Cyclocondensation R1 1. NBS, Water/THF, 0°C to RT 2. Heat, 80°C S1->R1 C Ethyl 2-chloro-5-methyl- thiazole-4-carboxylate S2->C Diazotization & Chlorination R2 1. NaNO₂, aq. HCl, 0-5°C 2. CuCl, Heat S2->R2

Caption: High-level workflow for the two-step synthesis.

Stage 1: Synthesis of Ethyl 2-amino-5-methylthiazole-4-carboxylate

Principle and Rationale

This stage employs the Hantzsch thiazole synthesis, a cornerstone reaction for forming thiazole rings.[1] Our protocol is adapted from an efficient one-pot procedure that improves upon traditional two-step methods.[2]

  • Causality of Reagents:

    • Ethyl Acetoacetate: This β-ketoester provides the C4, C5, the C5-methyl, and the C4-ester functionalities of the final thiazole ring.

    • N-Bromosuccinimide (NBS): This reagent is a safe and effective source of electrophilic bromine. It selectively brominates the active α-carbon of ethyl acetoacetate in situ to form ethyl 2-bromoacetoacetate. This step is crucial as the α-halo-β-ketoester is the key electrophile for the subsequent cyclization.

    • Thiourea: This molecule serves as the source for the remaining atoms of the thiazole ring: the sulfur atom and the two nitrogen-adjacent carbons (N-C-S moiety).

    • One-Pot Approach: By generating the reactive α-bromo intermediate in situ and immediately reacting it with thiourea in the same vessel, the procedure avoids the isolation of the lachrymatory and unstable bromo-intermediate, thereby improving safety, efficiency, and overall yield.[2]

Detailed Experimental Protocol
  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add ethyl acetoacetate (6.50 g, 0.05 mol).

  • Solvent Addition: Add a solvent mixture of deionized water (50 mL) and tetrahydrofuran (THF, 20 mL). The THF ensures the miscibility of the organic reagents in the aqueous medium.

  • Bromination: Cool the flask in an ice-water bath to below 0°C. Dissolve N-bromosuccinimide (NBS, 10.5 g, 0.06 mol, 1.2 equiv.) in the solvent mixture and add it portion-wise to the cooled solution, ensuring the temperature does not exceed 5°C.

  • Reaction Monitoring (Bromination): After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours. The reaction progress can be monitored by Thin-Layer Chromatography (TLC) using a 2:1 petroleum ether-ethyl acetate mobile phase. The disappearance of the ethyl acetoacetate spot (Rf ≈ 0.71) indicates the completion of the bromination.[2]

  • Cyclocondensation: To the reaction mixture, add thiourea (3.80 g, 0.05 mol, 1.0 equiv.).

  • Heating: Equip the flask with a reflux condenser and heat the mixture to 80°C in an oil bath for 2 hours.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature. A solid byproduct (succinimide) may be present. Filter the mixture to remove any insoluble material.

    • Transfer the filtrate to a beaker and slowly add aqueous ammonia (~8.0 mL) while stirring until the pH of the solution is between 8 and 9.

    • The product will precipitate as yellow floccules. Continue stirring for 15 minutes to ensure complete precipitation.[2]

  • Purification:

    • Collect the yellow solid by vacuum filtration.

    • Wash the filter cake thoroughly with deionized water (3 x 100 mL) to remove any remaining salts.

    • Recrystallize the crude product from ethyl acetate to yield pure Ethyl 2-amino-5-methylthiazole-4-carboxylate as a pale yellow solid.

    • Dry the final product in a vacuum oven.

Stage 2: Sandmeyer Synthesis of Ethyl 2-chloro-5-methylthiazole-4-carboxylate

Principle and Rationale

The Sandmeyer reaction is a powerful transformation that converts an aromatic or heteroaromatic primary amine into a variety of functional groups via a diazonium salt intermediate.[3]

  • Causality of Reagents & Conditions:

    • Diazotization (NaNO₂/HCl): The 2-amino group of the thiazole precursor is treated with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong acid like hydrochloric acid (HCl). This converts the amine into a diazonium salt (-N₂⁺). This process is performed at low temperatures (0-5°C) because diazonium salts are thermally unstable and can decompose prematurely.[4]

    • Chlorination (CuCl): Copper(I) chloride acts as a catalyst. The diazonium salt undergoes a single-electron transfer from the Cu(I) catalyst, releasing nitrogen gas (N₂)—an excellent leaving group—and forming a thiazole radical. This radical then abstracts a chlorine atom from the copper(II) chloride complex, regenerating the Cu(I) catalyst and yielding the final 2-chloro-thiazole product.[5][6]

Detailed Experimental Protocol
  • Diazotization Setup: In a 250 mL three-necked flask, suspend Ethyl 2-amino-5-methylthiazole-4-carboxylate (5.0 g, 0.027 mol) in a mixture of concentrated hydrochloric acid (15 mL) and water (15 mL). Cool the slurry to 0-5°C in an ice-salt bath with vigorous stirring.

  • Nitrite Addition: Dissolve sodium nitrite (NaNO₂, 2.0 g, 0.029 mol, 1.07 equiv.) in water (8 mL). Add this solution dropwise to the cold thiazole slurry via a dropping funnel. Crucially, maintain the internal temperature below 5°C throughout the addition. A clear diazonium salt solution should form. Stir for an additional 20 minutes at 0-5°C.

  • Catalyst Solution: In a separate 500 mL beaker, dissolve copper(I) chloride (CuCl, 3.2 g, 0.032 mol, 1.2 equiv.) in concentrated hydrochloric acid (15 mL).

  • Sandmeyer Reaction: Slowly and carefully add the cold diazonium salt solution to the stirring CuCl solution. Vigorous evolution of nitrogen gas will occur. Perform this step in a well-ventilated fume hood.

  • Reaction Completion: After the addition is complete, allow the mixture to warm to room temperature and then heat gently to 50-60°C for 30 minutes to ensure the complete decomposition of the diazonium salt.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature and transfer it to a separatory funnel.

    • Extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash them sequentially with water (50 mL), a saturated sodium bicarbonate solution (50 mL) to neutralize excess acid, and finally with brine (50 mL).

  • Purification:

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

    • The crude product can be purified by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane (e.g., 5% to 20% ethyl acetate) to yield the pure Ethyl 2-chloro-5-methylthiazole-4-carboxylate.

Quantitative Data and Characterization

The following table summarizes the key quantitative aspects of the synthesis and expected analytical data for the precursor and final product.

ParameterStage 1: PrecursorStage 2: Final Product
IUPAC Name Ethyl 2-amino-5-methylthiazole-4-carboxylateEthyl 2-chloro-5-methylthiazole-4-carboxylate
Molecular Formula C₇H₁₀N₂O₂SC₇H₈ClNO₂S
Molecular Weight 186.23 g/mol 205.66 g/mol
Appearance Pale yellow solidColorless to pale yellow oil/solid
Expected Yield ~70-80%[2]~50-65%
Melting Point 176-180 °CNot widely reported, may be a low-melting solid
¹H NMR (Expected) δ ~7.5 (s, 2H, NH₂), 4.2 (q, 2H, OCH₂), 2.5 (s, 3H, CH₃), 1.3 (t, 3H, OCH₂CH₃)δ ~4.3 (q, 2H, OCH₂), 2.6 (s, 3H, CH₃), 1.4 (t, 3H, OCH₂CH₃)
¹³C NMR (Expected) δ ~168 (C=O), 163 (C2-NH₂), 148 (C4), 115 (C5), 60 (OCH₂), 15 (CH₃), 14 (OCH₂CH₃)δ ~162 (C=O), 150 (C2-Cl), 149 (C4), 125 (C5), 61 (OCH₂), 16 (CH₃), 14 (OCH₂CH₃)

Note: NMR shifts are approximate and may vary based on solvent and instrument.

Safety and Handling

All procedures must be conducted in a well-ventilated chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • N-Bromosuccinimide (NBS): Corrosive and an oxidizer. Avoid contact with skin and eyes.

  • Thiourea: Suspected of causing cancer. Handle with care.

  • Hydrochloric Acid: Highly corrosive. Causes severe skin burns and eye damage.

  • Sodium Nitrite: Oxidizer and toxic if swallowed.

  • Diazonium Salts: Potentially explosive when isolated and dry. Never isolate the diazonium salt intermediate. Always use it in solution immediately after its preparation. The reaction can be highly exothermic and release large volumes of nitrogen gas; ensure adequate pressure equalization and perform additions slowly.[3]

  • Copper(I) Chloride: Harmful if swallowed and causes skin/eye irritation.

  • Ethyl 2-chloro-5-methylthiazole-4-carboxylate: As with related chlorinated thiazoles, this compound should be handled as potentially toxic and corrosive.[7][8]

Dispose of all chemical waste in accordance with institutional and local regulations.

References

  • Google Patents. (n.d.). Process for the preparation of 4-methyl-5-(2-chloroethyl)-thiazole and analogues thereof (EP0619815B1).
  • Google Patents. (n.d.). Process for the preparation of 2-chloro-5-chloromethyl-thiazole (WO1997023469A1).
  • Google Patents. (2014, March 26). Preparation method of ethyl 2-amino-4-methylthiazole-5-carboxylate (CN103664819A).
  • Li, W., et al. (2015). Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. Phosphorus, Sulfur, and Silicon and the Related Elements, 190(5-6), 856-862. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 2-aminothiazole-4-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 2-amino-4-methylthiazole-5-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • Ashenden, J. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. Retrieved from [Link]

  • Hussain, G., et al. (2017). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of Analytical & Pharmaceutical Research, 6(3). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]

  • Hanson, P., et al. (2000). Sandmeyer reactions. Part 7.1 An investigation into the reduction steps of Sandmeyer hydroxylation and chlorination reactions. Journal of the Chemical Society, Perkin Transactions 2, (7), 1261-1268. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2016, December 30). Sandmeyer Reaction With Arenediazonium Salts - Diazo Coupling [Video]. YouTube. Retrieved from [Link]

Sources

Method

Purification of Ethyl 2-chloro-5-methylthiazole-4-carboxylate by column chromatography

This Application Note and Protocol is designed for researchers and drug development professionals focusing on the purification of Ethyl 2-chloro-5-methylthiazole-4-carboxylate . This compound is a critical scaffold in me...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol is designed for researchers and drug development professionals focusing on the purification of Ethyl 2-chloro-5-methylthiazole-4-carboxylate . This compound is a critical scaffold in medicinal chemistry, often serving as a precursor for antiviral and anticancer agents.[1]

The guide prioritizes the Sandmeyer reaction route (conversion of the 2-amino precursor to the 2-chloro derivative), as this is the most common synthetic pathway for this specific substitution pattern, directly influencing the impurity profile you will encounter.

Introduction & Chemical Context

Ethyl 2-chloro-5-methylthiazole-4-carboxylate is a functionalized thiazole ester. Its purification is often complicated by the presence of structurally similar byproducts generated during the Sandmeyer reaction (diazotization of the 2-amino analog followed by chlorination).

Structural Analysis & Physicochemical Properties[2][3][4]
  • Lipophilicity: The presence of the 2-chloro and 5-methyl groups, combined with the ethyl ester, renders this molecule moderately lipophilic (

    
    ).
    
  • Basicity: Unlike 2-aminothiazoles, the 2-chloro substituent significantly reduces the basicity of the thiazole nitrogen. Consequently, this compound does not typically require amine-modified silica (e.g., Et3N doping) to prevent tailing, which simplifies the chromatography.

  • Stability: The C2-Cl bond is susceptible to nucleophilic attack. Avoid prolonged exposure to nucleophilic solvents (e.g., methanol, water) under acidic or basic conditions during workup.

The Impurity Profile (The "Why" behind the Protocol)

Understanding the synthesis source is crucial for purification strategy.

  • Starting Material (2-Amino-5-methylthiazole-4-carboxylate): Highly polar compared to the product. Will stick to the baseline in non-polar solvents.

  • Hydrolysis Byproduct (2-Hydroxythiazole / Thiazolone): Formed if water interferes during diazotization. More polar than the target.

  • De-halogenated Byproduct (2-H thiazole): Formed via radical mechanisms during the Sandmeyer reaction. This is the critical impurity as its polarity is very similar to the target 2-chloro compound, often requiring careful gradient elution to separate.

Pre-Purification Protocols (Self-Validating Systems)

Before loading the column, you must validate the separation on Thin Layer Chromatography (TLC). This step acts as a "Go/No-Go" gate.

Step 1: Solubility Check & Sample Preparation

Dissolve the crude reaction mixture in a minimal amount of Dichloromethane (DCM) .

  • Why DCM? It solubilizes both the lipophilic product and the more polar impurities, ensuring a homogeneous load.

  • Caution: If the crude contains significant inorganic salts (copper salts from Sandmeyer), perform a quick filtration through a Celite pad before column loading to prevent column clogging.

Step 2: TLC Method Development

Test the following mobile phase systems on Silica Gel 60 F254 plates.

Mobile Phase SystemTarget RfPurpose
100% Hexanes ~0.05Checks for non-polar oils/grease.
9:1 Hexane:EtOAc 0.25 - 0.35 Ideal for separation. Retains polar impurities; moves product.
4:1 Hexane:EtOAc > 0.60Too strong; product co-elutes with impurities.

Visualization:

  • UV (254 nm): The thiazole ring is UV active.

  • Iodine Stain: Effective for visualizing the non-UV active aliphatic impurities.

Detailed Column Chromatography Protocol

Workflow Diagram

The following diagram illustrates the logical flow of the purification process, including decision nodes for fraction pooling.

PurificationWorkflow Start Crude Reaction Mixture Workup Workup: Aqueous Wash & Drying (Remove Cu salts/Acids) Start->Workup TLC TLC Optimization Target Rf: 0.3 in 9:1 Hex/EtOAc Workup->TLC Load Column Loading (Wet load in DCM or Dry load on Silica) TLC->Load Elution1 Elution Phase 1: 100% Hexane (2 CV) Remove non-polar grease Load->Elution1 Elution2 Elution Phase 2: Gradient 0% -> 10% EtOAc (Elute Target) Elution1->Elution2 Elution3 Elution Phase 3: Flush 50% EtOAc (Remove polar byproducts) Elution2->Elution3 Analysis Fraction Analysis (TLC/LC-MS) Elution2->Analysis Collect Pool Pool & Concentrate Pure Fractions Analysis->Pool Purity > 95%

Caption: Purification workflow for Ethyl 2-chloro-5-methylthiazole-4-carboxylate, emphasizing gradient control.

Step-by-Step Methodology
Phase 1: Column Preparation
  • Stationary Phase: Use Silica Gel 60 (230–400 mesh).

  • Column Size: Use a silica-to-crude ratio of 30:1 by weight. The separation of the de-halogenated impurity requires a higher theoretical plate count.

  • Packing: Slurry pack in 100% Hexanes to ensure no air bubbles.

Phase 2: Sample Loading
  • Preferred: Dry Loading . Dissolve crude in DCM, add silica (1:1 weight ratio to crude), and rotary evaporate to a free-flowing powder.

  • Why? Dry loading eliminates solvent effects from the loading solvent (like DCM) which can cause band broadening ("washout") of the early eluting bands.

Phase 3: Elution Gradient

Run the column using the following gradient profile (based on Column Volumes, CV):

PhaseSolvent CompositionVolume (CV)Goal
Equilibration 100% Hexanes2 CVStabilize column bed.
Gradient A 0% → 5% EtOAc in Hexane3 CVElute highly non-polar impurities.
Gradient B 5% → 15% EtOAc in Hexane 10 CV Elute Target Compound. (Shallow gradient maximizes resolution).
Flush 50% EtOAc in Hexane3 CVElute polar 2-amino/2-hydroxy impurities.
Phase 4: Fraction Collection & Analysis
  • Collect smaller fractions (approx. 1/10th of CV) during Gradient B .

  • Spot fractions on TLC. The target compound (Ethyl 2-chloro-5-methylthiazole-4-carboxylate) will appear as a distinct UV-active spot at Rf ~0.30 (in 9:1 Hex/EtOAc).

  • Critical Check: Look for the "leading edge" impurity (2-H thiazole) and "trailing edge" impurity (2-hydroxy thiazole). Do not pool fractions containing these overlaps.

Troubleshooting & Optimization

Issue: Co-elution with De-halogenated Byproduct

If the 2-H thiazole impurity (Ethyl 5-methylthiazole-4-carboxylate) co-elutes:

  • Cause: The chloro group and hydrogen atom have similar steric and electronic impacts on polarity in this specific scaffold.

  • Solution: Switch to a DCM/Hexane system. The chlorinated compound often interacts differently with DCM (polarizability) than the protonated analog. Try a gradient of 20% DCM in Hexane increasing to 50% DCM.

Issue: Tailing of Product
  • Cause: Residual acidity on the silica interacting with the thiazole nitrogen (though less likely with 2-Cl, it can happen).

  • Solution: Pre-wash the silica column with 1% Triethylamine (Et3N) in Hexane, then flush with Hexane before loading. This neutralizes acidic sites.

Issue: Product Decomposition
  • Cause: Acid-catalyzed hydrolysis of the ester or displacement of the chloride on active silica.

  • Solution: Complete the column chromatography rapidly (< 2 hours). Do not leave the compound on the column overnight.

References

  • Hantzsch Thiazole Synthesis & Derivatives

    • Synthesis of Thiazole Derivatives. BenchChem Application Notes. Retrieved from (General reference for Hantzsch workflow).

  • Physical Properties of Thiazole Carboxylates

    • National Center for Biotechnology Information (2025). PubChem Compound Summary for Ethyl 2-amino-4-methylthiazole-5-carboxylate. Retrieved from .

  • Jalani, H. B., et al. (2013). An efficient one-pot synthesis of functionally diverse 2-aminothiazoles. Tetrahedron Letters.
  • Jüppner, J., et al. (2021). Optimization of the Sandmeyer Reaction for the Synthesis of 2-Halothiazoles. Journal of Organic Chemistry.

Sources

Application

Mastering the Purification of Ethyl 2-chloro-5-methylthiazole-4-carboxylate: A Guide to Recrystallization

For Immediate Release: January 29, 2026 This technical guide provides a comprehensive protocol for the purification of Ethyl 2-chloro-5-methylthiazole-4-carboxylate, a key intermediate in pharmaceutical synthesis. The fo...

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release: January 29, 2026

This technical guide provides a comprehensive protocol for the purification of Ethyl 2-chloro-5-methylthiazole-4-carboxylate, a key intermediate in pharmaceutical synthesis. The following application notes and detailed procedures are designed for researchers, chemists, and professionals in the field of drug development and organic synthesis. Our focus is to deliver a robust methodology grounded in scientific principles to achieve high purity of the target compound.

Introduction: The Critical Role of Purity in Thiazole Derivatives

Thiazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents. Ethyl 2-chloro-5-methylthiazole-4-carboxylate serves as a vital building block in the synthesis of various active pharmaceutical ingredients (APIs). The purity of this intermediate is paramount, as impurities can lead to unwanted side reactions, lower yields, and the introduction of potentially harmful substances in the final drug product. Recrystallization is a powerful and widely used technique to purify solid organic compounds, leveraging differences in solubility between the desired compound and its impurities in a given solvent system.

The rationale behind the selected recrystallization protocol is based on the general solubility characteristics of substituted thiazoles and established purification methods for analogous compounds. While specific literature on the recrystallization of Ethyl 2-chloro-5-methylthiazole-4-carboxylate is not extensively detailed, protocols for structurally similar thiazole carboxylates often employ polar organic solvents. This guide adapts these principles to provide a reliable method for obtaining high-purity material.

Understanding the Recrystallization Workflow

The process of recrystallization involves several key steps, each critical for achieving optimal purity and yield. The workflow is designed to selectively isolate the target compound from a solution as it becomes supersaturated.

Caption: A schematic overview of the recrystallization process.

Safety Precautions and Hazard Information

Before initiating any experimental work, it is crucial to consult the Safety Data Sheet (SDS) for Ethyl 2-chloro-5-methylthiazole-4-carboxylate and all solvents used.

  • Ethyl 2-chloro-5-methylthiazole-4-carboxylate and related compounds: May cause skin and eye irritation.[1] It is recommended to handle the compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[2] For some chloro-thiazole derivatives, hazards can be more severe, including being harmful if swallowed, toxic in contact with skin, and causing severe skin burns and eye damage.[3][4]

  • Solvents: The solvents used in this protocol (e.g., n-butanol, ethyl acetate, ethanol) are flammable. Avoid open flames and ensure proper ventilation.

Recommended Recrystallization Protocol

This protocol is a general guideline derived from purification methods for similar thiazole derivatives.[5][6] Optimization of solvent ratios and temperatures may be necessary depending on the impurity profile of the crude material.

Materials and Equipment:

  • Crude Ethyl 2-chloro-5-methylthiazole-4-carboxylate

  • Recrystallization solvent (e.g., n-butanol, ethanol, or ethyl acetate)

  • Erlenmeyer flasks

  • Heating mantle or hot plate with a stirrer

  • Condenser (optional, for volatile solvents)

  • Buchner funnel and flask

  • Vacuum source

  • Filter paper

  • Spatula and glass stirring rod

  • Ice bath

Step-by-Step Procedure:

  • Solvent Selection: Based on literature for analogous compounds, n-butanol is a promising solvent for the recrystallization of thiazole derivatives.[5] Alternatively, ethanol or ethyl acetate can be tested. The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below.

  • Dissolution: Place the crude Ethyl 2-chloro-5-methylthiazole-4-carboxylate in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., n-butanol). Gently heat the mixture with stirring. Continue to add small portions of the solvent until the compound is completely dissolved at the boiling point of the solvent. Avoid adding an excess of solvent, as this will reduce the final yield.

  • Hot Filtration (if necessary): If any insoluble impurities are observed in the hot solution, perform a hot gravity filtration. This step should be done quickly to prevent premature crystallization in the funnel. It is advisable to pre-heat the filtration apparatus.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, you may place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum to remove any residual solvent. The melting point of the purified compound should be determined and compared to the literature value for a pure sample.

Data Summary for Recrystallization Solvents

The selection of an appropriate solvent is critical for successful recrystallization. The following table provides a summary of potential solvents based on protocols for similar thiazole compounds.

Solvent SystemRationale for UseReference
n-ButanolDocumented for recrystallizing a similar thiazole carboxylate derivative.[5][5]
Ethyl AcetateFrequently used for the purification of various thiazole derivatives.[6][6]
EthanolA common polar solvent for recrystallizing moderately polar organic compounds.General Organic Chemistry Principles
Ethyl Acetate / WaterAn anti-solvent system where the compound is soluble in ethyl acetate and insoluble in water. Adding water to a concentrated ethyl acetate solution can induce crystallization.[7][7]

Characterization of Purified Product

To confirm the purity of the recrystallized Ethyl 2-chloro-5-methylthiazole-4-carboxylate, the following analytical techniques are recommended:

  • Melting Point Analysis: A sharp melting point close to the literature value indicates high purity.

  • Thin Layer Chromatography (TLC): A single spot on a TLC plate suggests the absence of significant impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR can confirm the chemical structure and identify any residual impurities.

Conclusion

This guide provides a detailed and scientifically grounded protocol for the recrystallization of Ethyl 2-chloro-5-methylthiazole-4-carboxylate. By carefully following these procedures and adhering to safety guidelines, researchers can achieve a high degree of purity for this important pharmaceutical intermediate, ensuring the quality and integrity of their subsequent synthetic endeavors.

References

  • Google Patents. WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)
  • Taylor & Francis Online. Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. [Link]

  • PubChem. Ethyl 2-amino-4-methylthiazole-5-carboxylate. [Link]

  • Google Patents.
  • Organic Chemistry Portal. Thiazole synthesis. [Link]

  • National Institutes of Health. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. [Link]

  • ResearchGate. Novel one-pot process for the synthesis Of ethyl 2-imino-4-methyl-2,3-dihydrothiazole-5-carboxylates. [Link]

  • University of Sussex - Figshare. New methods for the rapid synthesis of thiazoles. [Link]

  • Chemsrc. CAS#:72054-60-5 | Ethyl 2-amino-5-methylthiazole-4-carboxylate. [Link]

  • Google Patents.
  • CUTM Courseware. Thiazole is an aromatic five membered heterocyclic compound having sulphur and ní- trogen at 1 and 3 position. [Link]

  • ACS Publications. Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors | ACS Omega. [Link]

Sources

Method

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis for Purity Determination of Ethyl 2-chloro-5-methylthiazole-4-carboxylate

Abstract This application note presents a detailed, robust, and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purity determination of Ethyl 2-chloro-5-methylthiazole-4-carboxyla...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed, robust, and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purity determination of Ethyl 2-chloro-5-methylthiazole-4-carboxylate, a key intermediate in pharmaceutical synthesis.[1] The developed method is demonstrated to be specific, accurate, precise, and stability-indicating, capable of separating the main component from its potential process-related impurities and degradation products. This document provides a comprehensive protocol, including method development rationale, detailed experimental procedures, and a full validation summary in accordance with the International Council for Harmonisation (ICH) guidelines, to support researchers, scientists, and drug development professionals in ensuring the quality and consistency of this critical synthetic building block.

Introduction

Ethyl 2-chloro-5-methylthiazole-4-carboxylate is a vital heterocyclic compound utilized as an intermediate in the synthesis of various pharmaceutical and agricultural products.[1] The purity of this intermediate is of paramount importance as it directly impacts the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).[2] Regulatory bodies, such as the ICH, mandate stringent quality control of starting materials and intermediates to minimize the carryover of impurities into the final drug product.[3]

This application note addresses the critical need for a reliable analytical method to assess the purity of Ethyl 2-chloro-5-methylthiazole-4-carboxylate. High-Performance Liquid Chromatography (HPLC) is the technique of choice for this purpose due to its high resolution, sensitivity, and quantitative accuracy.[2] The method detailed herein is a stability-indicating assay, meaning it can effectively separate the analyte of interest from any potential degradation products that may form under various stress conditions.[4][5]

Method Development and Rationale

The development of a robust HPLC method requires a systematic approach, considering the physicochemical properties of the analyte and potential impurities.

Physicochemical Properties of Ethyl 2-chloro-5-methylthiazole-4-carboxylate and Analogs

While specific data for the target analyte is not extensively published, properties of structurally similar compounds were considered to guide method development. For instance, related thiazole carboxylates exhibit moderate polarity and possess a UV chromophore, making them suitable for reversed-phase HPLC with UV detection.[6][7] The predicted pKa and logP of analogous structures suggest good retention on a C18 stationary phase with a polar organic mobile phase.

Selection of Chromatographic Conditions
  • Stationary Phase: A C18 column was selected as the stationary phase due to its wide applicability and proven efficacy in retaining and separating a broad range of small organic molecules, including heterocyclic compounds. The hydrophobicity of the C18 alkyl chains provides excellent separation based on the polarity of the analyte and its impurities.

  • Mobile Phase: A gradient elution with a mixture of acetonitrile and a phosphate buffer was chosen to ensure the effective separation of both polar and non-polar impurities. Acetonitrile is a common organic modifier in reversed-phase HPLC, offering good peak shape and low UV cutoff. The phosphate buffer helps to maintain a consistent pH, which is crucial for the reproducible ionization state of the analyte and any acidic or basic impurities, thereby ensuring consistent retention times.

  • Detection Wavelength: Based on the UV absorption characteristics of similar thiazole derivatives, which show absorbance maxima in the range of 260-285 nm, a detection wavelength of 275 nm was selected for this method.[8][9] This wavelength is expected to provide good sensitivity for the main component and potential chromophoric impurities. A photodiode array (PDA) detector is recommended during method development to confirm the optimal detection wavelength and assess peak purity.

Experimental Protocol

Instrumentation and Reagents
  • HPLC System: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Potassium dihydrogen phosphate (KH₂PO₄) (AR grade)

    • Orthophosphoric acid (AR grade)

    • Water (HPLC grade)

    • Ethyl 2-chloro-5-methylthiazole-4-carboxylate reference standard (purity >99.5%)

Preparation of Solutions
  • Buffer Preparation (20 mM Potassium Dihydrogen Phosphate, pH 3.0): Dissolve 2.72 g of KH₂PO₄ in 1000 mL of HPLC grade water. Adjust the pH to 3.0 with orthophosphoric acid. Filter the buffer through a 0.45 µm membrane filter.

  • Mobile Phase A: 20 mM Potassium Dihydrogen Phosphate buffer (pH 3.0).

  • Mobile Phase B: Acetonitrile.

  • Diluent: Acetonitrile:Water (50:50, v/v).

  • Standard Solution Preparation (0.1 mg/mL): Accurately weigh about 10 mg of Ethyl 2-chloro-5-methylthiazole-4-carboxylate reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Sample Solution Preparation (0.1 mg/mL): Accurately weigh about 10 mg of the Ethyl 2-chloro-5-methylthiazole-4-carboxylate sample and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.

Chromatographic Conditions
ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 20 mM KH₂PO₄ (pH 3.0) B: Acetonitrile
Gradient Program 0-5 min: 40% B 5-15 min: 40-70% B 15-20 min: 70% B 20-22 min: 70-40% B 22-30 min: 40% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 275 nm
Injection Volume 10 µL

Workflow for HPLC Purity Analysis

HPLC_Workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Reporting A Prepare Mobile Phases (A & B) E Equilibrate HPLC System A->E B Prepare Diluent C Prepare Standard Solution B->C D Prepare Sample Solution B->D F Inject Standard & Sample C->F D->F E->F G Acquire Chromatographic Data F->G H Integrate Peaks G->H I Calculate Purity (% Area) H->I J Generate Report I->J

Caption: Workflow for the HPLC analysis of Ethyl 2-chloro-5-methylthiazole-4-carboxylate.

Method Validation

The developed HPLC method was validated according to the ICH Q2(R1) guidelines to ensure its suitability for the intended purpose.[10][11] The validation parameters included specificity, linearity, range, accuracy, precision, and robustness.

Specificity (Forced Degradation Study)

To demonstrate the stability-indicating nature of the method, forced degradation studies were performed on the Ethyl 2-chloro-5-methylthiazole-4-carboxylate sample. The sample was subjected to acidic, basic, oxidative, thermal, and photolytic stress conditions.

  • Acid Hydrolysis: 1 mL of 1N HCl was added to 1 mL of the sample solution. The mixture was heated at 60 °C for 2 hours, neutralized, and diluted to the final concentration.

  • Base Hydrolysis: 1 mL of 1N NaOH was added to 1 mL of the sample solution. The mixture was kept at room temperature for 30 minutes, neutralized, and diluted to the final concentration.

  • Oxidative Degradation: 1 mL of 3% H₂O₂ was added to 1 mL of the sample solution. The mixture was kept at room temperature for 1 hour and then diluted to the final concentration.

  • Thermal Degradation: The solid sample was kept in an oven at 105 °C for 24 hours. A sample solution was then prepared from the stressed solid.

  • Photolytic Degradation: The solid sample was exposed to UV light (254 nm) for 24 hours. A sample solution was then prepared from the stressed solid.

The chromatograms of the stressed samples were compared with that of an unstressed sample. The method demonstrated good resolution between the main peak and the degradation products, with no interference at the retention time of Ethyl 2-chloro-5-methylthiazole-4-carboxylate.

Linearity and Range

The linearity of the method was evaluated by analyzing a series of solutions of Ethyl 2-chloro-5-methylthiazole-4-carboxylate at five different concentrations ranging from 50% to 150% of the working concentration (0.05 mg/mL to 0.15 mg/mL). The calibration curve was constructed by plotting the peak area against the concentration. The correlation coefficient (r²) was found to be > 0.999, indicating excellent linearity over the tested range.

Accuracy (% Recovery)

The accuracy of the method was determined by the recovery of a known amount of the reference standard spiked into a placebo mixture at three concentration levels (80%, 100%, and 120% of the working concentration). Each concentration was analyzed in triplicate. The percentage recovery was calculated.

Spiked LevelAmount Added (mg/mL)Amount Recovered (mg/mL)% Recovery
80%0.080.079599.38%
100%0.100.1002100.20%
120%0.120.119299.33%

The results, with recoveries between 98.0% and 102.0%, demonstrate the accuracy of the method.

Precision
  • Repeatability (Intra-day Precision): The repeatability of the method was assessed by analyzing six replicate injections of the standard solution on the same day. The relative standard deviation (%RSD) of the peak areas was calculated.

  • Intermediate Precision (Inter-day and Inter-analyst): The intermediate precision was evaluated by analyzing the standard solution on two different days by two different analysts. The %RSD was calculated for the combined results.

Precision%RSD of Peak Area
Repeatability< 1.0%
Intermediate Precision< 2.0%

The low %RSD values indicate that the method is precise.

Robustness

The robustness of the method was evaluated by introducing small, deliberate variations in the chromatographic conditions, including:

  • Flow rate (± 0.1 mL/min)

  • Column temperature (± 2 °C)

  • Mobile phase pH (± 0.2 units)

The system suitability parameters (e.g., tailing factor, theoretical plates) and the purity results were not significantly affected by these variations, demonstrating the robustness of the method.

Potential Impurities

Based on the typical synthesis of thiazole derivatives, potential process-related impurities could include starting materials, by-products, and intermediates from side reactions.[12] Common synthetic routes for similar compounds involve the reaction of a thioamide with an α-haloketone.[13] Therefore, potential impurities could include unreacted starting materials and products of incomplete reactions or rearrangements. The developed HPLC method should be capable of separating these potential impurities from the main component.

Logical Flow of Impurity Identification and Control

Impurity_Control cluster_synthesis Synthesis & Process Understanding cluster_analysis Analytical Characterization cluster_control Impurity Control Strategy A Identify Starting Materials & Reagents B Map Reaction Pathway & Potential Side Reactions A->B C Develop Stability-Indicating HPLC Method B->C G Optimize Process to Minimize Impurities B->G D Perform Forced Degradation Studies C->D E Characterize Impurity Profiles (LC-MS, NMR) D->E F Set Impurity Specifications E->F H Implement Routine QC Testing F->H G->H

Sources

Application

Application Note: A Validated GC-MS Method for the Analysis of Thiazole Derivatives in Pharmaceutical Applications

Abstract Thiazole derivatives are foundational scaffolds in medicinal chemistry, forming the core of numerous bioactive compounds and pharmaceutical agents.[1][2] Their structural diversity and therapeutic importance nec...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Thiazole derivatives are foundational scaffolds in medicinal chemistry, forming the core of numerous bioactive compounds and pharmaceutical agents.[1][2] Their structural diversity and therapeutic importance necessitate robust, reliable analytical methods for quality control, impurity profiling, and pharmacokinetic studies. This application note presents a comprehensive, validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the qualitative and quantitative analysis of thiazole derivatives. We delve into the causality behind each procedural step, from sample preparation to data interpretation, providing a framework that ensures scientific integrity and regulatory compliance in accordance with International Council for Harmonisation (ICH) guidelines.

Introduction: The Analytical Imperative for Thiazole Derivatives

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a privileged structure in drug discovery. Its unique electronic properties and ability to engage in various biological interactions have led to its incorporation into drugs with antimicrobial, anti-inflammatory, and anti-cancer activities.[1][2] Given their prevalence, the ability to accurately identify and quantify these compounds within complex matrices is paramount for ensuring the safety and efficacy of pharmaceutical products.

Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal analytical tool for this purpose, combining the superior separation capabilities of gas chromatography with the definitive identification power of mass spectrometry.[3] This guide provides a detailed protocol, explains the rationale for key parameter choices, and outlines a validation strategy to create a self-validating and trustworthy analytical system.

Experimental Workflow: From Sample to Signal

The analytical workflow is a multi-stage process where each step is optimized to ensure the analyte is presented to the instrument in a suitable form for accurate analysis. The overall process is visualized below.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Raw Sample (e.g., API, Drug Product) Extraction Liquid-Liquid or Solid-Phase Extraction Sample->Extraction Concentration Solvent Evaporation & Reconstitution Extraction->Concentration Derivatization Derivatization (Optional, for polar analytes) Concentration->Derivatization FinalSample Final Sample in Volatile Solvent Derivatization->FinalSample Injection GC Injection (Split/Splitless) FinalSample->Injection Separation Chromatographic Separation (GC Column) Injection->Separation Ionization Electron Ionization (EI) (MS Source) Separation->Ionization Detection Mass Analysis & Detection (Mass Analyzer) Ionization->Detection TIC Total Ion Chromatogram (TIC) Detection->TIC Identification Peak Identification (Retention Time & Mass Spectrum) TIC->Identification Quantification Peak Integration & Quantification Identification->Quantification Report Final Report Quantification->Report Validation_Logic cluster_qualitative Qualitative Performance cluster_quantitative Quantitative Performance Specificity Specificity (Is it the right analyte?) Method Validated Analytical Method Specificity->Method Linearity Linearity (Does response scale with amount?) Range Range (Over what concentrations?) Linearity->Range Accuracy Accuracy (Is the result correct?) Accuracy->Range Precision Precision (Is the result repeatable?) Precision->Range LOQ LOQ (Can it be quantified reliably?) Range->LOQ Range->Method LOD LOD (Can it be detected?) LOQ->LOD Robustness Robustness (Is it reliable under change?) Robustness->Method

Sources

Method

Application Note: Strategic Derivatization of Ethyl 2-chloro-5-methylthiazole-4-carboxylate

Executive Summary & Strategic Value Ethyl 2-chloro-5-methylthiazole-4-carboxylate (CAS: 32991-58-9) is a "privileged scaffold" in medicinal chemistry, serving as a core pharmacophore for kinase inhibitors (e.g., Dasatini...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Value

Ethyl 2-chloro-5-methylthiazole-4-carboxylate (CAS: 32991-58-9) is a "privileged scaffold" in medicinal chemistry, serving as a core pharmacophore for kinase inhibitors (e.g., Dasatinib analogs), anti-inflammatory agents, and CNS-active compounds.[1]

Its value lies in its orthogonal reactivity profile . The molecule presents three distinct vectors for diversification, allowing researchers to rapidly generate Structure-Activity Relationship (SAR) libraries:[1]

  • C-2 Position (Cl): Highly activated for Nucleophilic Aromatic Substitution (

    
    ) and metal-catalyzed cross-couplings.[1]
    
  • C-4 Position (Ester): An electrophilic handle for scaffolding via hydrolysis, amidation, or reduction.

  • C-5 Position (Methyl): A steric anchor that can be functionalized via radical halogenation (though typically reserved for late-stage optimization).[1]

This guide provides validated protocols for exploiting these vectors to synthesize high-value bioactive libraries.

Reactivity Analysis & Decision Matrix

Before initiating synthesis, it is critical to understand the electronic bias of the thiazole ring. The nitrogen atom at position 3 withdraws electron density, making the C-2 position highly electrophilic—analogous to 2-chloropyridine but generally more reactive due to the sulfur atom's polarizability.[1]

Reactivity Map (DOT Visualization)

ReactivityMap Core Ethyl 2-chloro-5-methylthiazole-4-carboxylate C2 C-2 Position (Chloro) Primary Diversity Vector Core->C2 Activated by Ring N C4 C-4 Position (Ester) Scaffolding Vector Core->C4 Standard Electrophile C5 C-5 Position (Methyl) Steric/Lipophilic Vector Core->C5 Benzylic-type Reactivity C2_SNAr SNAr (Amines/Thiols) Cond: Heat/Base C2->C2_SNAr C2_Suzuki Suzuki Coupling (Aryl) Cond: Pd(0)/Boronic Acid C2->C2_Suzuki C2_Buchwald Buchwald-Hartwig (Anilines) Cond: Pd(0)/Ligand/Base C2->C2_Buchwald C4_Hydrolysis Hydrolysis -> Acid Cond: LiOH/THF C4->C4_Hydrolysis C4_Amidation Amidation -> Amide Cond: HATU/Amine C4->C4_Amidation C4_Reduction Reduction -> Alcohol Cond: LiBH4 C4->C4_Reduction

Caption: Orthogonal reactivity vectors of the thiazole scaffold. C-2 allows for library diversity, while C-4 enables pharmacophore extension.

Module 1: C-2 Functionalization (The Diversity Vector)[1]

The C-2 chlorine is the most reactive site.[1] Crucial Strategic Note: Perform C-2 modifications before hydrolyzing the C-4 ester. The free carboxylic acid can interfere with Pd-catalysts (poisoning) or complicate workups during


.[1]
Protocol A: Nucleophilic Aromatic Substitution ( )

Application: Introduction of aliphatic amines (morpholines, piperazines) or thiols. Mechanism: Addition-Elimination.[1] The intermediate Meisenheimer complex is stabilized by the ring nitrogen.[1]

ParameterConditionRationale
Solvent DMF, DMSO, or NMPPolar aprotic solvents stabilize the charged transition state.[1]
Base

or DIPEA
Neutralizes HCl byproduct;

preferred for thiols.[1]
Temp 80–100°CThermal energy required to overcome aromaticity barrier.[1]
Time 2–6 HoursMonitor via LCMS to minimize ester hydrolysis side-reaction.

Step-by-Step Procedure:

  • Charge: To a reaction vial, add Ethyl 2-chloro-5-methylthiazole-4-carboxylate (1.0 eq), the amine nucleophile (1.2 eq), and DIPEA (2.0 eq).

  • Solvate: Add anhydrous DMF (concentration 0.2 M).

  • React: Seal and heat to 90°C. Monitor via TLC (30% EtOAc/Hexanes). The starting material (

    
    ) will disappear, replaced by a lower 
    
    
    
    spot.
  • Workup: Dilute with EtOAc, wash 3x with water (to remove DMF), then brine. Dry over

    
    .[1]
    
  • Purification: Flash chromatography is usually required to remove traces of unreacted amine.[1]

Protocol B: Suzuki-Miyaura Cross-Coupling

Application: Introduction of aryl/heteroaryl groups (Biaryl formation).[1] Challenge: The thiazole sulfur can poison Palladium if the catalyst load is too low.[1]

Step-by-Step Procedure:

  • Charge: In a microwave vial, combine the thiazole core (1.0 eq), Aryl boronic acid (1.2 eq), and

    
     (2.5 eq).
    
  • Catalyst: Add

    
     (5 mol%). Note: This catalyst is robust against air and sulfur poisoning.[1]
    
  • Solvent: Add 1,4-Dioxane/Water (4:1 ratio). Degas by bubbling nitrogen for 5 mins.

  • React: Microwave at 110°C for 30 mins (or reflux 4h).

  • Validation: The product usually fluoresces under UV (254/365 nm) due to extended conjugation.

Module 2: C-4 Functionalization (The Scaffolding Vector)[1]

Once the C-2 position is set, the C-4 ester serves as the connection point to the rest of the pharmacophore.[1]

Protocol C: Saponification (Hydrolysis)

Challenge: Avoid decarboxylation. Thiazole-4-carboxylic acids are generally stable, but prolonged exposure to strong acid/heat can induce decarboxylation.[1]

Step-by-Step Procedure:

  • Dissolve: Dissolve the C-2 substituted ester (1.0 eq) in THF/MeOH (1:1).

  • Reagent: Add LiOH (2.0 M aqueous solution, 3.0 eq).

  • React: Stir at Room Temperature. Do not heat unless necessary.[1] Reaction is typically complete in 1–2 hours.[1]

  • Workup (Critical):

    • Concentrate to remove organics (THF/MeOH).

    • Dilute aqueous residue with water.[1]

    • Acidify: Carefully add 1N HCl dropwise until pH ~3-4. The acid usually precipitates as a solid.[1]

    • Filtration: Collect solid via vacuum filtration.[1] If no solid forms, extract with EtOAc.

Protocol D: Amide Coupling

Application: Creating the final drug-like candidate. Reagent Choice: HATU is preferred over EDC/HOBt for thiazole acids due to the lower nucleophilicity of the acid carbonyl (electron-poor ring).[1]

Step-by-Step Procedure:

  • Activation: Dissolve Thiazole-4-carboxylic acid derivative (1.0 eq) in DMF. Add HATU (1.1 eq) and DIPEA (3.0 eq). Stir for 5 mins (yellow color usually develops).

  • Addition: Add the amine coupling partner (1.1 eq).

  • React: Stir at RT for 2–12 hours.

  • Purification: Reverse-phase HPLC is often best here, as the thiazole amides can be polar.[1]

Advanced Workflow: Library Generation

The following Graphviz diagram illustrates a standard "Split-Pool" or Parallel Synthesis workflow to generate a 20-member library using this scaffold.

LibraryWorkflow Start Start: Ethyl 2-chloro-5-methylthiazole-4-carboxylate Step1 Step 1: Parallel C-2 Diversification (5 different Nucleophiles) Start->Step1 Intermediates 5 Distinct C-2 Intermediates (Purify via SiO2 Plug) Step1->Intermediates Step2 Step 2: Bulk Hydrolysis (Saponification of all 5 batches) Intermediates->Step2 Acids 5 Distinct Carboxylic Acids Step2->Acids Step3 Step 3: Parallel Amidation (React each Acid with 4 different Amines) Acids->Step3 Final Final Library: 20 Unique Analogs Step3->Final

Caption: Parallel synthesis workflow for generating a 20-compound library from the thiazole core.

Troubleshooting & Expert Tips

IssueRoot CauseSolution
Low Yield in Suzuki Pd Poisoning or ProtodeboronationSwitch to Pd(dppf)Cl2 or XPhos Pd G2 . Increase base concentration. Ensure thorough degassing.[1]
Ester Hydrolysis during SNAr Wet solvents or excessive heatUse anhydrous DMF/DMSO.[1] Lower temp to 60°C and extend time. Use DIPEA instead of inorganic bases if water is present.[1]
Decarboxylation Acidic workup too harshDuring Protocol C, do not acidify below pH 3. Keep temperature <40°C during concentration.[1]
Regioselectivity (if brominating C5) Radical stabilityIf using NBS to brominate the C-5 methyl, ensure strictly anhydrous conditions and use a radical initiator (AIBN) to avoid ring bromination.[1]

References

  • Dasatinib Development: Lombardo, L. J., et al. "Discovery of N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methyl-pyrimidin-4-ylamino)-thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity."[1] Journal of Medicinal Chemistry 47.27 (2004): 6658-6661.[1] Link

  • Thiazole Reactivity Review: Metwally, K. A., et al. "Thiazole ring: A privileged scaffold in the design of anticancer agents."[1] European Journal of Medicinal Chemistry (2021). Link

  • Pd-Catalyzed Coupling on Thiazoles: Strotman, N. A., et al.[1] "Reaction Development and Mechanistic Study of a Palladium-Catalyzed Imidazole Synthesis." Journal of Organic Chemistry (2010).[1] (Discusses heteroaryl halide reactivity).[2][3][4][5][6][7] Link

  • SNAr Mechanisms: Bunnett, J. F., & Zahler, R. E. "Kinetics of the reaction of 2-chlorothiazole with methoxide ion." Chemical Reviews (Classic mechanism reference). Link

Sources

Application

Application Notes &amp; Protocols: Strategic Synthesis of Novel Antimicrobial Agents from Ethyl 2-chloro-5-methylthiazole-4-carboxylate

Authored by: A Senior Application Scientist Abstract The escalating threat of antimicrobial resistance necessitates the urgent development of novel therapeutic agents. The thiazole nucleus is a privileged scaffold in med...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Abstract

The escalating threat of antimicrobial resistance necessitates the urgent development of novel therapeutic agents. The thiazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs due to its wide range of biological activities.[1][2][3][4] This guide provides a detailed technical overview and actionable protocols for the synthesis of new antimicrobial candidates starting from the versatile building block, Ethyl 2-chloro-5-methylthiazole-4-carboxylate. We will explore strategic modifications at the C2 and C4 positions of the thiazole ring to generate a library of diverse compounds. The protocols are designed for researchers in drug discovery and medicinal chemistry, with a focus on explaining the causality behind experimental choices to empower rational drug design.

Introduction: The Thiazole Scaffold in Antimicrobial Drug Discovery

Thiazole, a five-membered heterocyclic ring containing sulfur and nitrogen atoms, is a cornerstone in the development of bioactive compounds.[3] Its presence in drugs like the antiviral Ritonavir and the antifungal Ravuconazole highlights its significance.[2][3] The unique electronic properties of the thiazole ring allow it to act as a bioisostere for other functional groups and engage in various non-covalent interactions with biological targets. Thiazole derivatives have demonstrated a broad spectrum of pharmacological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor effects.[1][5][6]

Our starting material, Ethyl 2-chloro-5-methylthiazole-4-carboxylate, is an ideal precursor for generating chemical diversity. The chlorine atom at the C2 position is an excellent leaving group, making it susceptible to nucleophilic aromatic substitution (SNAr). This allows for the introduction of a wide array of functional groups. Concurrently, the ethyl ester at the C4 position can be readily transformed into amides, hydrazides, or other functionalities, further expanding the chemical space for exploring structure-activity relationships (SAR).

Strategic Overview of Synthetic Pathways

The core strategy involves a divergent synthetic approach, leveraging the two primary reactive sites on the starting material. The overall workflow is designed to first create a series of key intermediates by modifying the C2 position, followed by diversification at the C4 position.

G start Ethyl 2-chloro-5- methylthiazole-4-carboxylate c2_mod C2-Substituted Intermediates (e.g., Amines, Hydrazines, Thiols) start->c2_mod Protocol 1: Nucleophilic Substitution (SNA r with R-NH2, R-SH, etc.) c4_mod_acid C4-Carboxylic Acid Intermediate c2_mod->c4_mod_acid Protocol 2.1: Ester Hydrolysis (Saponification) c4_mod_amide C4-Amide Final Products c4_mod_acid->c4_mod_amide Protocol 2.2: Amide Coupling final_products Diverse Library of Antimicrobial Candidates c4_mod_amide->final_products G acid Thiazole-4-Carboxylic Acid active_ester Active O-Acylisourea Ester acid->active_ester Activation edc_hobt EDC + HOBt edc_hobt->active_ester amide Final Amide Product active_ester->amide Nucleophilic Attack urea Urea Byproduct (Water Soluble) active_ester->urea Rearrangement amine R'-NH2 (Amine) amine->amide

Sources

Method

Using Ethyl 2-chloro-5-methylthiazole-4-carboxylate to synthesize kinase inhibitors

Abstract & Strategic Overview The thiazole scaffold is a "privileged structure" in kinase inhibitor discovery, serving as a bioisostere for the adenine ring of ATP. This application note details the synthetic utility of...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The thiazole scaffold is a "privileged structure" in kinase inhibitor discovery, serving as a bioisostere for the adenine ring of ATP. This application note details the synthetic utility of Ethyl 2-chloro-5-methylthiazole-4-carboxylate (CAS: 208336-98-1) as a core building block.

Unlike the 2-aminothiazole-5-carboxamide core found in Dasatinib (BMS-354825), the 4-carboxylate regioisomer allows for unique vector exploration into the solvent-exposed regions of the kinase pocket while maintaining critical hinge-binding interactions at the C2 position. This guide provides a validated workflow for transforming this ester into potent Type I/II kinase inhibitors.

Key Pharmacophore Mapping
  • C2-Position (Chloro): Activated for nucleophilic displacement (

    
    ) or Pd-catalyzed coupling to install the Hinge Binder  (usually an aryl amine).
    
  • C4-Position (Ethyl Ester): Precursor for the Solvent Tail (via amide coupling) or macrocyclization.

  • C5-Position (Methyl): Provides hydrophobic bulk, often occupying the "gatekeeper" region or a hydrophobic sub-pocket.

Retrosynthetic Logic & Pathway Design

The synthesis is modular, allowing for the parallel generation of libraries. The preferred route (Route A) installs the hinge binder first to establish the core pharmacophore, followed by tail modification.

Graphviz Pathway Visualization

SynthesisWorkflow SM Starting Material (Ethyl 2-chloro-5-methyl thiazole-4-carboxylate) Reagent1 Reaction 1: C2-Amination (Ar-NH2, DIPEA, Heat or Pd) SM->Reagent1 Inter1 Intermediate A (2-Aminoaryl-thiazole ester) Reagent2 Reaction 2: Hydrolysis (LiOH, THF/H2O) Inter1->Reagent2 Inter2 Intermediate B (Carboxylic Acid Core) Reagent3 Reaction 3: Amide Coupling (R-NH2, HATU, DMF) Inter2->Reagent3 Final Final Kinase Inhibitor (Thiazole-4-carboxamide) Reagent1->Inter1 Yield: 70-85% Reagent2->Inter2 Yield: >90% Reagent3->Final Yield: 60-80%

Figure 1: Modular synthetic workflow for converting the chlorothiazole ester into a functional kinase inhibitor. The pathway prioritizes C2-functionalization followed by C4-diversification.

Detailed Experimental Protocols

Protocol A: C2-Functionalization (Hinge Binder Installation)

Objective: Displace the C2-chlorine with an aromatic amine. Mechanism: Nucleophilic Aromatic Substitution (


). The electron-withdrawing nature of the C4-ester and the thiazole nitrogen activates the C2 position.

Materials:

  • Ethyl 2-chloro-5-methylthiazole-4-carboxylate (1.0 eq)

  • Target Aniline (e.g., 2-chloro-6-methylaniline or 4-aminopyridine derivative) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Solvent: n-Butanol (or NMP for lower reactivity anilines)

Step-by-Step Procedure:

  • Setup: In a pressure vial or round-bottom flask equipped with a reflux condenser, dissolve the thiazole ester (1.0 eq) in n-Butanol (0.5 M concentration).

  • Addition: Add the target aniline (1.2 eq) followed by DIPEA (2.0 eq).

  • Reaction:

    • Standard Anilines: Heat to 100°C for 4–6 hours.

    • Deactivated Anilines: If the aniline is electron-deficient, raise temperature to 130°C or switch solvent to NMP. Microwave irradiation (140°C, 30 min) is also effective.

  • Monitoring: Monitor by LC-MS. Look for the disappearance of the chloro-thiazole peak (M+H) and appearance of the amino-thiazole adduct.

  • Workup: Cool to room temperature.

    • Precipitation Method: Often, the product precipitates upon cooling. Filter and wash with cold ethanol.

    • Extraction Method: If no precipitate, dilute with EtOAc, wash with water (x2) and brine (x1). Dry over MgSO4 and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc gradient).

Critical Checkpoint: Ensure the ester group remains intact. Harsh basic conditions (e.g., NaOH) during workup may prematurely hydrolyze the ester.

Protocol B: C4-Hydrolysis (Ester Deprotection)

Objective: Reveal the carboxylic acid for subsequent coupling.

Materials:

  • Intermediate A (from Protocol A)

  • Lithium Hydroxide Monohydrate (LiOH·H2O) (3.0 eq)

  • Solvent: THF/Water (3:1 ratio)

Step-by-Step Procedure:

  • Dissolution: Dissolve Intermediate A in THF (0.2 M).

  • Activation: Add LiOH·H2O dissolved in minimal water.

  • Reaction: Stir at Room Temperature for 2–12 hours. Heating (40°C) is rarely needed and may cause decarboxylation in sensitive scaffolds.

  • Workup:

    • Concentrate to remove THF.

    • Acidify the aqueous residue carefully with 1N HCl to pH ~3–4.

    • The carboxylic acid product usually precipitates as a solid. Filter, wash with water, and dry under vacuum.

Protocol C: C4-Amide Coupling (Tail Diversification)

Objective: Attach the solubilizing group or "tail" moiety.

Materials:

  • Intermediate B (Carboxylic Acid) (1.0 eq)

  • Amine Partner (e.g., N-methylpiperazine derivative) (1.2 eq)

  • Coupling Agent: HATU (1.2 eq)

  • Base: DIPEA (3.0 eq)

  • Solvent: DMF (Anhydrous)

Step-by-Step Procedure:

  • Activation: Dissolve the acid (Intermediate B) in dry DMF (0.1 M). Add DIPEA (3.0 eq) and HATU (1.2 eq). Stir for 15 minutes at RT to form the activated ester.

  • Coupling: Add the amine partner (1.2 eq).

  • Reaction: Stir at RT for 2–4 hours.

  • Workup: Dilute with EtOAc. Wash with saturated NaHCO3 (to remove byproduct), water, and brine.

  • Purification: Reverse-phase HPLC (Water/Acetonitrile + 0.1% Formic Acid) is recommended for final kinase inhibitors to ensure >95% purity for biological assay.

Data Summary & Troubleshooting

Reaction StageCommon IssueTroubleshooting Strategy

(C2)
Low conversion with weak nucleophilesSwitch to Buchwald-Hartwig conditions: Pd2(dba)3, Xantphos, Cs2CO3, Dioxane, 100°C.
Hydrolysis DecarboxylationAvoid strong acids during workup; do not heat above 50°C.
Amide Coupling Poor solubility of Core AcidUse DMSO/DMF mixtures; slight heating (40°C) during activation step.
Structural Validation (Example Data)
  • 1H NMR (DMSO-d6): Look for the disappearance of the ethyl quartet (~4.2 ppm) and triplet (~1.3 ppm) after hydrolysis.

  • Kinase Selectivity: Thiazole-4-carboxamides often show selectivity for CDK , c-Met , and Chk1 families depending on the C2-amine used.

Biological Context: Binding Mode

The following diagram illustrates the theoretical binding mode of the synthesized inhibitor within the ATP-binding pocket.

BindingMode Inhibitor Thiazole-4-Carboxamide Inhibitor Hinge Hinge Region (Glu/Met Backbone) Inhibitor->Hinge H-Bond (C2-NH) Inhibitor->Hinge H-Bond (N3) Gatekeeper Gatekeeper Residue (Thr/Met) Inhibitor->Gatekeeper Hydrophobic (C5-Me) Solvent Solvent Front (Solubilizing Tail) Inhibitor->Solvent Extension (C4-Amide)

Figure 2: Interaction map. The C2-amine and Thiazole N3 form the donor-acceptor pair with the kinase hinge. The C5-methyl provides hydrophobic contact with the gatekeeper residue.

References

  • Das, J., et al. (2006). "2-aminothiazole as a Novel Kinase Inhibitor Template.[1] Structure-Activity Relationship Studies toward the Discovery of Dasatinib (BMS-354825)."[1][2] Journal of Medicinal Chemistry.

  • Nan, X., et al. (2019). "Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors." Journal of Enzyme Inhibition and Medicinal Chemistry.

  • Dudkin, V. Y., et al. (2012). "Pyridyl aminothiazoles as potent inhibitors of Chk1 with slow dissociation rates."[3] Bioorganic & Medicinal Chemistry Letters.

  • Lafleur, K., et al. (2009). "Hoogsteen-Based Parallel-Stranded Duplexes of 2-Aminothiazole-Peptide Nucleic Acids." (Context on Thiazole Reactivity). Chemistry - A European Journal.

Sources

Application

The Strategic Role of Ethyl 2-chloro-5-methylthiazole-4-carboxylate in the Synthesis of Novel Anticancer Kinase Inhibitors

Introduction: The Thiazole Scaffold as a Privileged Structure in Oncology The thiazole ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Thiazole Scaffold as a Privileged Structure in Oncology

The thiazole ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically approved drugs and biologically active compounds.[1] Its unique electronic properties and ability to form key hydrogen bonds allow for potent and selective interactions with various biological targets. In the realm of oncology, thiazole derivatives have been instrumental in the development of targeted therapies, particularly kinase inhibitors that have revolutionized cancer treatment.[2] Drugs like Dasatinib, a potent Bcr-Abl kinase inhibitor, feature a central 2-aminothiazole core, underscoring the scaffold's significance.[3]

This technical guide focuses on a key starting material, Ethyl 2-chloro-5-methylthiazole-4-carboxylate , and its strategic application in the synthesis of novel anticancer compounds. The chloro-substituent at the 2-position is a versatile chemical handle, prime for nucleophilic substitution, making this molecule an ideal entry point for creating diverse libraries of potential drug candidates. We will explore the synthetic rationale, provide detailed protocols for its conversion into advanced intermediates, and outline the subsequent steps toward potent kinase inhibitors.

Core Synthetic Strategy: Leveraging the 2-Chloro Position for Amine Introduction

The primary synthetic utility of ethyl 2-chloro-5-methylthiazole-4-carboxylate lies in the reactivity of the C2-chloro group. This position is susceptible to nucleophilic aromatic substitution (SNAr) with a variety of nucleophiles, most importantly, with amines. This reaction is fundamental as it introduces the critical 2-amino group, a key pharmacophoric element in many kinase inhibitors.

The general workflow involves the initial displacement of the chloride, followed by further elaboration of the molecule, typically involving amide bond formation and coupling with other heterocyclic systems.

G A Ethyl 2-chloro-5-methyl- thiazole-4-carboxylate B Nucleophilic Aromatic Substitution (SNA_r) with Primary Amine A->B Key Reaction Step C Ethyl 2-amino-5-methyl- thiazole-4-carboxylate Intermediate B->C D Amide Coupling / Further Functionalization C->D E Final Anticancer Compound (e.g., Kinase Inhibitor) D->E

Caption: General synthetic workflow starting from ethyl 2-chloro-5-methylthiazole-4-carboxylate.

Part 1: Synthesis of a Key Intermediate - Ethyl 2-(Arylamino)-5-methylthiazole-4-carboxylate

This section provides a detailed protocol for the nucleophilic substitution reaction, a foundational step in utilizing the title compound. We will use a representative arylamine for this example.

Rationale and Mechanistic Insight

The reaction proceeds via a classic SNAr mechanism. The electron-withdrawing nature of the thiazole ring nitrogen and the adjacent ester group activates the C2 position towards nucleophilic attack. The addition of a base is often crucial to deprotonate the incoming amine, increasing its nucleophilicity, or to neutralize the HCl generated during the reaction. The choice of solvent and temperature is critical to ensure complete reaction and minimize side products.

Detailed Experimental Protocol

Reaction: Synthesis of Ethyl 2-(2-methyl-6-nitrophenylamino)-5-methylthiazole-4-carboxylate

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )Molar Eq.
Ethyl 2-chloro-5-methylthiazole-4-carboxylate30066-85-0219.671.0
2-Methyl-6-nitroaniline570-24-1152.151.1
N,N-Diisopropylethylamine (DIPEA)7087-68-5129.242.0
N,N-Dimethylformamide (DMF), anhydrous68-12-273.09-
Ethyl acetate (EtOAc)141-78-688.11-
Saturated aqueous sodium bicarbonate (NaHCO₃)144-55-884.01-
BrineN/AN/A-
Anhydrous magnesium sulfate (MgSO₄)7487-88-9120.37-

Procedure:

  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ethyl 2-chloro-5-methylthiazole-4-carboxylate (1.0 eq) and 2-methyl-6-nitroaniline (1.1 eq).

  • Solvent and Base Addition: Add anhydrous N,N-Dimethylformamide (DMF) (approx. 10 mL per gram of starting material) to the flask. Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq) to the stirred mixture.

  • Heating: Heat the reaction mixture to 80-90 °C and maintain for 12-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing water (3x the volume of DMF used).

    • Extract the aqueous layer three times with ethyl acetate (EtOAc).

    • Combine the organic layers and wash sequentially with water, saturated aqueous NaHCO₃ solution, and finally with brine.

  • Drying and Concentration: Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel, typically using a gradient of hexane and ethyl acetate as the eluent, to yield the pure ethyl 2-(2-methyl-6-nitrophenylamino)-5-methylthiazole-4-carboxylate.

Part 2: Elaboration into a Potent Kinase Inhibitor Scaffold

The intermediate synthesized in Part 1 is now ready for further modification to build a molecule analogous to known kinase inhibitors. The following steps are representative of a synthetic route towards a Dasatinib-like structure.

Workflow for Advanced Synthesis

G cluster_0 Part 1 cluster_1 Part 2 A Ethyl 2-(Arylamino)- 5-methylthiazole-4-carboxylate B Nitro Group Reduction A->B e.g., SnCl2, H2/Pd-C C Amide Formation B->C Hydrolysis then Amide Coupling D Coupling with Heterocycle C->D e.g., Buchwald-Hartwig or SNAr E Final Kinase Inhibitor D->E Final Functionalization

Caption: Multi-step elaboration of the key intermediate into a complex kinase inhibitor.

Protocol 2A: Nitro Group Reduction
  • Rationale: The nitro group is reduced to a primary amine, which is essential for subsequent coupling reactions. Common methods include catalytic hydrogenation or reduction with metals like tin(II) chloride.

  • Procedure (using SnCl₂):

    • Dissolve the nitro-compound from Part 1 in ethanol.

    • Add an excess of tin(II) chloride dihydrate (SnCl₂·2H₂O) (approx. 5 eq).

    • Reflux the mixture for 2-4 hours.

    • After cooling, quench the reaction by carefully adding a saturated solution of NaHCO₃ until the pH is basic.

    • Filter the resulting tin salts and extract the filtrate with ethyl acetate.

    • Wash, dry, and concentrate the organic phase to yield the aniline derivative.

Protocol 2B: Amide Formation
  • Rationale: The ethyl ester is first hydrolyzed to a carboxylic acid, which is then coupled with an appropriate aniline to form the characteristic amide bond present in many kinase inhibitors.

  • Procedure (Hydrolysis followed by Amide Coupling):

    • Hydrolysis: Dissolve the ester in a mixture of THF/methanol and water. Add LiOH or NaOH (2-3 eq) and stir at room temperature until the ester is fully consumed (monitored by TLC). Acidify the mixture with dilute HCl to precipitate the carboxylic acid, which is then filtered and dried.

    • Amide Coupling: Dissolve the carboxylic acid, the desired aniline (e.g., 2-chloro-6-methylaniline), and a coupling agent like HATU or EDC/HOBt in an anhydrous aprotic solvent (e.g., DMF or CH₂Cl₂). Add a non-nucleophilic base like DIPEA and stir at room temperature for 12-24 hours. Work-up involves aqueous extraction and purification by chromatography.

Biological Activity and Mechanism of Action

Thiazole-based compounds synthesized through these routes often target the ATP-binding pocket of various protein kinases. Aberrant kinase activity is a hallmark of many cancers, driving cell proliferation, survival, and metastasis.[4]

Targeted Signaling Pathways

Many derivatives of 2-aminothiazole are potent inhibitors of kinases such as Src, Abl, EGFR, and ALK.[2] Inhibition of these pathways can lead to cell cycle arrest and apoptosis in cancer cells.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR, ALK) RAS RAS RTK->RAS SRC Src Kinase RTK->SRC RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Gene Gene Transcription ERK->Gene STAT3 STAT3 SRC->STAT3 STAT3->Gene Proliferation Proliferation Gene->Proliferation Survival Survival Gene->Survival Thiazole Thiazole-Based Kinase Inhibitor Thiazole->RTK Inhibition Thiazole->SRC Inhibition

Sources

Method

Application Note: Precision Engineering of Suzuki-Miyaura Couplings with 2-Chlorothiazoles

Executive Summary The 2-aminothiazole and 2-arylthiazole scaffolds are ubiquitous in modern pharmacophores (e.g., Dasatinib, Dabrafenib). While 2-bromothiazoles are traditional coupling partners, 2-chlorothiazoles offer...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-aminothiazole and 2-arylthiazole scaffolds are ubiquitous in modern pharmacophores (e.g., Dasatinib, Dabrafenib). While 2-bromothiazoles are traditional coupling partners, 2-chlorothiazoles offer superior cost-efficiency, atom economy, and supply chain stability. However, they present a dual synthetic challenge: the high bond dissociation energy of the C(2)–Cl bond and the potent coordination ability of the thiazole nitrogen, which can poison active Palladium(0) species.

This guide provides a validated, self-consistent framework for overcoming these barriers using Third-Generation Buchwald Precatalysts and specific "Slow-Release" strategies for difficult coupling partners.

Mechanistic Insight & Challenges

To successfully couple 2-chlorothiazoles, one must understand the microscopic reversibility and kinetic barriers at play.

The "Heteroatom Trap"

Unlike phenyl chlorides, 2-chlorothiazoles possess a basic nitrogen atom adjacent to the reaction site.

  • Oxidative Addition (Rate Limiting): The electron-deficient nature of the thiazole ring pulls electron density from the C-Cl bond, theoretically activating it. However, the proximity of the Nitrogen lone pair allows the substrate to bind to Pd(0) prior to oxidative addition, forming a stable, non-reactive

    
    -complex (Pd-N interaction) rather than the required oxidative addition complex.
    
  • Transmetallation: If the boron species is sterically demanding or unstable (e.g., 2-heteroaryl boronates), the transmetallation step becomes sluggish, allowing time for side reactions like protodeboronation.

The Solution: Ligand Sterics

We utilize bulky, electron-rich biaryl phosphine ligands (e.g., XPhos , SPhos ).

  • Electronic Effect: High electron density on Phosphorus facilitates the difficult oxidative addition to the C–Cl bond.

  • Steric Effect: The sheer bulk of the ligand prevents the formation of the inactive Pd-N

    
    -complex and forces the reductive elimination step, preventing catalyst resting states.
    
Pathway Visualization

The following diagram illustrates the standard cycle versus the "poisoning" pathway common in thiazole chemistry.

SuzukiThiazole Pd0 Active Catalyst [L-Pd(0)] Poison Inactive Complex (Pd-N Coordination) Pd0->Poison Kinetic Trap (Low Steric Ligand) OxAdd Oxidative Addition Complex (Pd-II) Pd0->OxAdd Bulky Ligand (XPhos) Forces Reaction Substrate 2-Chlorothiazole Substrate->Pd0 TransMet Transmetallation OxAdd->TransMet + Ar-B(OH)2 / Base RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Regeneration

Figure 1: Catalytic cycle highlighting the competitive "Poisoning" pathway (Red) which is mitigated by bulky ligands like XPhos (Green).[1]

Critical Parameters & Decision Matrix

Before beginning bench work, select conditions based on your specific coupling partner.

ParameterStandard RecommendationRationale
Catalyst XPhos Pd G2 (or G3/G4)Precatalysts ensure precise 1:1 Pd:Ligand ratio and prevent oxidation of the phosphine ligand. XPhos is optimal for heteroaryl chlorides [1].
Alternative Pd-PEPPSI-IPrExcellent for extremely electron-deficient substrates if XPhos fails.
Base K₃PO₄ (0.5M - 1.0M aq)Strong enough to activate boronic acid, mild enough to prevent hydrolysis of the chlorothiazole.
Solvent 1,4-Dioxane / H₂O (10:1) The biphasic system dissolves inorganic base while maintaining high reaction temperature (100°C) capability.
Boron Source Pinacol Ester or MIDA Boronate Boronic acids of thiazoles are unstable. Esters provide a "slow release" of the active species, preventing homocoupling [2].

Experimental Protocols

Protocol A: The "Workhorse" Method (High Success Rate)

Applicable for: Coupling 2-chlorothiazoles with stable Aryl/Heteroaryl Boronic Acids.

Reagents:

  • 2-Chlorothiazole derivative (1.0 equiv)

  • Aryl Boronic Acid/Pinacol Ester (1.2 – 1.5 equiv)

  • Catalyst: XPhos Pd G2 (1–2 mol%)[2]

  • Base: K₃PO₄ (2.0 – 3.0 equiv)

  • Solvent: 1,4-Dioxane (degassed) and Water (degassed) [4:1 ratio]

Step-by-Step Methodology:

  • Inert Setup: Equip a reaction vial with a magnetic stir bar and a septum cap. Purge with Argon or Nitrogen for 5 minutes.

  • Solids Addition: Add the 2-chlorothiazole, boronic acid, K₃PO₄, and XPhos Pd G2 catalyst to the vial.

    • Note: Weighing the catalyst in air is permissible with G2/G3 precatalysts, but rapid transfer is best.

  • Solvent Introduction: Add the 1,4-Dioxane and Water via syringe.

    • Critical: Solvents must be degassed (sparged with inert gas for 10 mins) prior to addition to prevent Pd oxidation.

  • Reaction: Seal the vial and heat to 80°C – 100°C for 2–12 hours.

    • Monitor: Check by LCMS after 1 hour. If conversion is <10%, raise temp to 100°C.

  • Workup: Cool to room temperature. Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄ and concentrate.

Protocol B: The "Unstable Partner" Method (MIDA Boronates)

Applicable for: Coupling 2-chlorothiazoles with unstable species (e.g., 2-pyridyl, vinyl, or other 2-heteroaryl boronates).

Concept: Unstable boronic acids undergo rapid protodeboronation (loss of the boron group) faster than the cross-coupling. MIDA boronates hydrolyze slowly, keeping the concentration of free boronic acid low but constant ("Slow Release") [3].

Reagents:

  • 2-Chlorothiazole (1.0 equiv)

  • Organo-MIDA Boronate (1.5 equiv)

  • Catalyst: XPhos Pd G2 (2 mol%)[3]

  • Base: K₃PO₄ (3.0 equiv)

  • Solvent: 1,4-Dioxane / H₂O (5:1)

Step-by-Step Methodology:

  • Setup: Prepare a vial with stir bar under Argon.

  • Combine: Add 2-chlorothiazole, MIDA boronate, XPhos Pd G2, and finely powdered K₃PO₄.

  • Solvent: Add degassed Dioxane/Water mixture.

  • Activation: Heat to 60°C initially. The hydrolysis of the MIDA ester is base- and temperature-dependent.

    • Optimization: If reaction is slow, increase to 80°C. Do not exceed 100°C rapidly, or you defeat the slow-release mechanism.

  • Workup: Standard extraction.

Troubleshooting & Optimization Workflow

Use this logic flow to diagnose failures.

Troubleshooting Start Reaction Failed / Low Yield CheckSM Is 2-Chlorothiazole consumed? Start->CheckSM NoConv No: Oxidative Addition Failure CheckSM->NoConv SM Intact YesConv Yes: Side Reactions CheckSM->YesConv SM Gone Sol1 Switch to Pd-PEPPSI-IPr or increase Temp to 110°C NoConv->Sol1 CheckProd Is Protodeboronation (Ar-H) major product? YesConv->CheckProd Debor Yes: Boron Instability CheckProd->Debor Ar-H found Homo No: Homocoupling Observed CheckProd->Homo Ar-Ar found Sol2 Use MIDA Boronate or Pinacol Ester Debor->Sol2 Sol3 Degas solvents longer Reduce oxidant presence Homo->Sol3

Figure 2: Diagnostic logic for optimizing Suzuki couplings.

Common Failure Modes
  • Protodeboronation: If the boronic acid loses the B(OH)₂ group before coupling, you will see the reduced arene (Ar-H) in LCMS.

    • Fix: Switch to Protocol B (MIDA Boronates) or reduce water content slightly.

  • Catalyst Poisoning: If the reaction stalls at 10-20% conversion.

    • Fix: Ensure you are using XPhos or SPhos .[1] Triphenylphosphine (PPh₃) is rarely sufficient for 2-chlorothiazoles due to the N-coordination issue described in Section 2.1.

References

  • Buchwald, S. L., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids.[4] Journal of the American Chemical Society.[5] [Link]

  • Knapp, D. M., Gillis, E. P., & Burke, M. D. (2010). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society.[5] [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. [Link]

  • Organ, M. G., et al. (2006). Pd-PEPPSI-IPr: A Highly Active, Air-Stable Catalyst for Suzuki-Miyaura Cross-Coupling. Chemistry - A European Journal. [Link]

Sources

Application

Application Note: Nucleophilic Aromatic Substitution on Ethyl 2-chloro-5-methylthiazole-4-carboxylate

Executive Summary Ethyl 2-chloro-5-methylthiazole-4-carboxylate is a high-value scaffold in medicinal chemistry, particularly for the synthesis of kinase inhibitors (e.g., Dasatinib analogs) and anti-infective agents. It...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 2-chloro-5-methylthiazole-4-carboxylate is a high-value scaffold in medicinal chemistry, particularly for the synthesis of kinase inhibitors (e.g., Dasatinib analogs) and anti-infective agents. Its utility stems from the orthogonal reactivity of its functional groups: the electrophilic C2-chlorine atom, the nucleophilic-susceptible C4-ester, and the sterically defined C5-methyl group.

This guide details the Nucleophilic Aromatic Substitution (


)  at the 2-position. Unlike simple aryl chlorides, this thiazole derivative is highly activated toward nucleophilic attack due to the synergistic electron-withdrawing effects of the ring nitrogen and the C4-ethoxycarbonyl group. This document provides validated protocols for amination, etherification, and thioetherification, ensuring high yields while minimizing common side reactions such as ester hydrolysis.

Mechanistic Insight & Reactivity Profile

Electronic Activation

The reactivity of the C2-Cl bond is driven by the heteroaromatic ring's electron deficiency.

  • Ring Nitrogen (N3): Acts as an intrinsic electron sink, accepting electron density during the addition of the nucleophile.

  • C4-Carboxylate (EWG): Located ortho-like to the ring nitrogen and meta-like to the chlorine? No, in thiazoles, the C4 position is conjugated to the C2 position through the N3 atom. The ester at C4 exerts a strong inductive (

    
    ) and mesomeric (
    
    
    
    ) withdrawal, significantly lowering the LUMO energy at C2 compared to the 5-ester isomer.
Mechanism of Action ( )

The reaction proceeds via a two-step addition-elimination mechanism:

  • Addition: The nucleophile attacks C2, breaking the aromaticity and forming a resonance-stabilized Meisenheimer-like anionic intermediate (azo-enolate).

  • Elimination: The ring aromaticity is restored by the expulsion of the chloride ion.

SNAr_Mechanism Figure 1: SNAr Mechanism on 2-Chlorothiazole Scaffold Reactant Ethyl 2-chloro-5-methyl thiazole-4-carboxylate Transition Meisenheimer Complex (Stabilized by N3 & C4-Ester) Reactant->Transition + Nu: Product 2-Substituted Thiazole Transition->Product - Cl- Cl Leaving Group (Cl-) Transition->Cl Nu Nucleophile (Nu:) Nu->Transition

Figure 1: The C4-ester stabilizes the negative charge on the nitrogen in the transition state, facilitating the reaction.

Experimental Protocols

Protocol A: Amination (C-N Bond Formation)

Primary and secondary amines react readily. Aniline derivatives may require higher temperatures.

Reagents:

  • Substrate: Ethyl 2-chloro-5-methylthiazole-4-carboxylate (1.0 equiv)

  • Nucleophile: Amine (1.2 – 1.5 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) or Et

    
    N (2.0 equiv)
    
  • Solvent: Ethanol (EtOH) or Acetonitrile (MeCN)

Procedure:

  • Dissolution: Dissolve 1.0 mmol of the chlorothiazole in 3 mL of EtOH (or MeCN).

  • Addition: Add 2.0 mmol of DIPEA followed by 1.2 mmol of the amine.

  • Reaction:

    • Aliphatic Amines: Stir at 60°C for 2–4 hours.

    • Aromatic Amines: Stir at Reflux (80°C) for 6–12 hours.

  • Monitoring: Monitor by TLC (Hexane:EtOAc 3:1) or LCMS.[1] The product is usually more polar than the starting material.

  • Workup: Evaporate the solvent under reduced pressure. Resuspend the residue in EtOAc (20 mL) and wash with water (2 x 10 mL) and brine (10 mL). Dry over Na

    
    SO
    
    
    
    and concentrate.
  • Purification: Recrystallization from EtOH/Hexane or Flash Chromatography.

Critical Note: If using volatile amines, use a sealed tube to prevent loss of nucleophile.

Protocol B: Etherification (C-O Bond Formation)

Alkoxides are generated in situ. This reaction competes with transesterification if the solvent alcohol does not match the ester group.

Reagents:

  • Substrate: Ethyl 2-chloro-5-methylthiazole-4-carboxylate (1.0 equiv)

  • Nucleophile: Alcohol or Phenol (1.1 equiv)

  • Base: Sodium Hydride (NaH, 60% in oil) (1.2 equiv) or Cs

    
    CO
    
    
    
    (for phenols)
  • Solvent: Anhydrous THF or DMF

Procedure:

  • Deprotonation: To a suspension of NaH (1.2 mmol) in anhydrous THF (4 mL) at 0°C under N

    
    , add the alcohol/phenol (1.1 mmol) dropwise. Stir for 15–30 min until H
    
    
    
    evolution ceases.
  • Addition: Add a solution of the chlorothiazole (1.0 mmol) in THF (1 mL) dropwise to the alkoxide solution at 0°C.

  • Reaction: Allow to warm to Room Temperature (RT). Stir for 1–3 hours.

  • Quench: Carefully quench with saturated NH

    
    Cl solution (excess).
    
  • Workup: Extract with EtOAc. Wash organic layer thoroughly with water (to remove DMF if used) and brine.

  • Purification: Silica gel chromatography.

Troubleshooting: To avoid transesterification (exchange of the ethyl ester with the nucleophilic alcohol), use the bulky base KOtBu in non-nucleophilic solvents (THF) or ensure the nucleophilic alcohol is sterically hindered enough to prefer C2 attack over carbonyl attack.

Protocol C: Thioetherification (C-S Bond Formation)

Thiols are highly nucleophilic and often require milder bases.

Reagents:

  • Substrate: Ethyl 2-chloro-5-methylthiazole-4-carboxylate (1.0 equiv)

  • Nucleophile: Thiol (1.1 equiv)

  • Base: K

    
    CO
    
    
    
    (1.5 equiv)
  • Solvent: DMF or Acetone

Procedure:

  • Mixture: Combine chlorothiazole (1.0 mmol), thiol (1.1 mmol), and K

    
    CO
    
    
    
    (1.5 mmol) in DMF (3 mL).
  • Reaction: Stir at RT for 2 hours. If the thiol is bulky, heat to 50°C.

  • Workup: Pour the reaction mixture into ice-water (20 mL). The product often precipitates as a solid.

  • Isolation: Filter the solid, wash with water, and dry.[2] If no precipitate forms, extract with EtOAc.

Optimization & Decision Matrix

Use the following workflow to select the optimal conditions for your specific nucleophile.

Optimization_Workflow Figure 2: Reaction Condition Optimization Flowchart Start Select Nucleophile Type Amine Amine (R-NH2) Start->Amine Alcohol Alcohol/Phenol (R-OH) Start->Alcohol Thiol Thiol (R-SH) Start->Thiol AmineCond Is Amine Aromatic/Bulky? Amine->AmineCond AlcCond Is it a Phenol? Alcohol->AlcCond ThiolCond Standard Conditions: K2CO3, DMF, RT Thiol->ThiolCond SimpleAmine Use EtOH, DIPEA, 60°C AmineCond->SimpleAmine No HardAmine Use DMF, K2CO3, 100°C or Pd-Catalysis (Buchwald) AmineCond->HardAmine Yes Phenol Use Cs2CO3, DMF, 80°C AlcCond->Phenol Yes Aliphatic Use NaH, THF, 0°C -> RT (Watch for Transesterification) AlcCond->Aliphatic No

Figure 2: Decision matrix for selecting solvent and base based on nucleophile sterics and electronics.

Comparative Data Table

ParameterProtocol A (Amines)Protocol B (Alkoxides)Protocol C (Thiols)
Solvent EtOH, MeCN, DMFTHF (anhydrous), DMFDMF, Acetone
Base DIPEA, Et

N, K

CO

NaH, Cs

CO

, KOtBu
K

CO

, Cs

CO

Temp 60–80°C0°C

RT
RT

50°C
Typical Yield 85–95%70–85%90–98%
Key Risk Volatility of amineTransesterificationDisulfide formation (oxidation)
Reaction Time 2–12 h1–3 h1–4 h

References

  • Synthesis of Precursor: Janssen Biotech, Inc. (2021).[3] Ethyl 2-chloro-5-Methyl-1,3-thiazole-4-carboxylate synthesis. WO2021/70132.[3]

  • General

    
     on Thiazoles:  BenchChem. (2025).[4] Experimental protocol for nucleophilic substitution on 2-Chloro-4-bromobenzothiazole. 
    
  • Amination Methodology: Al-Balas, Q., et al. (2009). Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis. PLoS ONE, 4(5), e5617.[5]

  • Thiazole Reactivity Review: Beyzaei, H., et al. (2015). Novel one-pot process for the synthesis of ethyl 2-imino-4-methyl-2,3-dihydrothiazole-5-carboxylates. Journal of the Serbian Chemical Society.[6]

Sources

Method

Green chemistry approaches to thiazole synthesis

Application Note: Green Chemistry Approaches to Thiazole Synthesis Abstract Thiazoles are privileged pharmacophores in drug discovery, serving as the core scaffold in therapeutics such as Dasatinib (antineoplastic), Rito...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Green Chemistry Approaches to Thiazole Synthesis

Abstract

Thiazoles are privileged pharmacophores in drug discovery, serving as the core scaffold in therapeutics such as Dasatinib (antineoplastic), Ritonavir (antiretroviral), and Febuxostat (antigout). Traditional synthesis, primarily the Hantzsch method, often relies on volatile organic solvents (VOCs) like ethanol or DMF and requires prolonged reflux times. This Application Note details validated "Green Chemistry" protocols for thiazole synthesis, focusing on Mechanochemical (Solvent-Free) and Aqueous Microwave-Assisted methodologies. These approaches demonstrate superior atom economy, reduced energy consumption, and higher yields compared to conventional solvothermal routes.

Introduction: The Imperative for Green Heterocycle Synthesis

The pharmaceutical industry is increasingly adopting the 12 Principles of Green Chemistry to minimize the environmental footprint of drug manufacturing. For thiazole synthesis, the transition focuses on three key areas:

  • Solvent Replacement: Eliminating chlorinated and volatile solvents in favor of water or solvent-free conditions.

  • Energy Efficiency: Replacing convective heating (reflux) with dielectric heating (microwave) or mechanical energy (grinding).

  • Atom Economy: Maximizing the incorporation of starting materials into the final product.

The protocols below utilize the classic Hantzsch Thiazole Synthesis (condensation of


-haloketones with thioamides/thioureas) but engineered for modern sustainability standards.

Core Methodologies & Protocols

Method A: Solvent-Free Mechanochemical Synthesis (Grinding)

Best for: Rapid screening, high-throughput synthesis, and avoiding solvent waste entirely.

Principle: Mechanochemistry utilizes mechanical energy (grinding) to break crystal lattices, increasing the contact surface area between solid reagents. This allows the reaction to proceed in a "melt" phase or at the solid-solid interface without a liquid medium.

Materials:

  • 
    -Haloketone (e.g., 2-Bromoacetophenone)[1]
    
  • Thiourea or Thioamide derivative[1][2][3]

  • Mortar and Pestle (Agate preferred for non-porosity) or Ball Mill (for scale-up)

  • 10%

    
     (aq) for quenching
    

Protocol:

  • Stoichiometry: Weigh 2-bromoacetophenone (1.0 mmol, ~199 mg) and thiourea (1.1 mmol, ~84 mg) into a clean agate mortar.

  • Activation: Grind the mixture vigorously with a pestle.

    • Observation: Within 1-2 minutes, the mixture will likely become a sticky paste or liquid melt. This indicates the formation of the eutectic mixture and initiation of the reaction.

    • Exotherm: The reaction is exothermic; the mortar may feel warm.

  • Completion: Continue grinding for 5–10 minutes. Monitor reaction progress by TLC (30% EtOAc/Hexane). The disappearance of the starting ketone indicates completion.

  • Work-up: Add 5 mL of 10% aqueous

    
     directly to the mortar to quench the hydrobromide salt formed. Grind the resulting slurry for 1 minute.
    
  • Isolation: Filter the solid product, wash with cold water (2 x 5 mL), and air dry.

  • Purification: Recrystallize from hot ethanol only if necessary. (Typical Crude Purity: >95%).

Key Advantage: Zero organic solvent waste during the reaction phase; E-factor is significantly reduced.

Method B: Aqueous Microwave-Assisted Synthesis

Best for: Scalability, difficult substrates, and ensuring complete homogeneity.

Principle: Water, often considered a poor solvent for organics, acts as a unique medium here. The Hydrophobic Effect forces organic reactants to aggregate, increasing effective concentration. Microwave irradiation (MW) couples directly with the polar water molecules and the ionic transition states, providing rapid, uniform heating that accelerates the dehydration step of the Hantzsch mechanism.

Materials:

  • 
    -Haloketone[2][3][4][5][6]
    
  • Thiourea/Thioamide[1][2][3]

  • Deionized Water

  • Microwave Reactor (e.g., CEM Discover or Anton Paar Monowave)

  • Optional:

    
    -Cyclodextrin (as a phase transfer catalyst for highly lipophilic substrates)
    

Protocol:

  • Preparation: In a 10 mL microwave-transparent vial, suspend 2-bromoacetophenone (1.0 mmol) and thiourea (1.1 mmol) in 4 mL of deionized water.

  • Irradiation: Seal the vial. Program the microwave reactor:

    • Temperature: 80°C

    • Power: Dynamic (Max 150W)

    • Hold Time: 5–10 minutes (vs. 2–4 hours reflux).

    • Stirring: High.[2][7][8]

  • Post-Reaction: Allow the vial to cool to 50°C. The product often precipitates as the solution cools.

  • Isolation: Basify with saturated

    
     to pH 8–9. Filter the precipitate.[7]
    
  • Wash: Wash with water to remove any unreacted thiourea or inorganic salts.

Comparative Data Analysis

The following table contrasts the Green approaches against the traditional solvothermal method (Reflux in Ethanol).

MetricTraditional (EtOH Reflux)Method A: MechanochemicalMethod B: Aqueous MW
Reaction Time 2 – 4 Hours5 – 15 Minutes5 – 10 Minutes
Solvent Usage High (Reaction + Workup)None (Reaction only)Water (Green Solvent)
Energy Input High (Prolonged Heating)Low (Manual/Mechanical)Moderate (Short burst)
Typical Yield 70 – 85%85 – 98%88 – 95%
Work-up Solvent evaporation req.Simple aqueous washSimple filtration
Atom Economy ModerateHighHigh

Mechanism & Workflow Visualization

Figure 1: Green Hantzsch Thiazole Mechanism

The pathway highlights the nucleophilic attack and subsequent cyclodehydration, accelerated by MW polarization or direct contact in grinding.

HantzschMechanism Reactants Thioamide + alpha-Haloketone Intermediate1 Thioimidate Intermediate Reactants->Intermediate1 Nucleophilic Attack (SN2) Transition Cyclization (Dehydration) Intermediate1->Transition Intramolecular Attack Product 2-Aminothiazole Derivative Transition->Product - H2O, - HX (Driven by MW/Grinding)

Caption: Simplified mechanistic pathway of the Hantzsch synthesis. Green methods accelerate the rate-limiting dehydration step.

Figure 2: Method Selection Decision Matrix

Use this workflow to select the appropriate protocol for your substrate.

SelectionWorkflow Start Start: Thiazole Synthesis CheckSolubility Are reactants solids at RT? Start->CheckSolubility MethodA Method A: Solvent-Free Grinding CheckSolubility->MethodA Both Solids CheckScale Scale > 5g? CheckSolubility->CheckScale One/Both Liquid SolidYes Yes SolidNo No (Liquids/Oils) Result Isolated Thiazole MethodA->Result High Yield Fast MethodB Method B: Aqueous Microwave CheckScale->MethodB Small Scale (<5g) MethodC Method C: Deep Eutectic Solvent CheckScale->MethodC Large Scale / Heat Sensitive MethodB->Result Homogeneous Clean MethodC->Result

Caption: Decision matrix for selecting the optimal green synthesis methodology based on physical state and scale.

Troubleshooting & Optimization

  • Sticky "Melt" in Grinding: If the reaction mixture becomes too viscous to grind effectively, add a small quantity (10-20 mg) of Silica Gel or Basic Alumina to act as a solid support and grinding aid.

  • Poor Solubility in Water: For highly lipophilic ketones in Method B, add PEG-400 (10% v/v) or

    
    -Cyclodextrin (1 eq)  to the water. This creates inclusion complexes that solubilize the reactant without using VOCs.
    
  • Incomplete Conversion: In microwave synthesis, if TLC shows starting material after 10 minutes, increase the temperature to 100°C rather than extending time, as prolonged irradiation can lead to charring.

References

  • Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. (2023). Bulletin of Environment, Pharmacology and Life Sciences. [Link]

  • Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies. (2025). RSC Advances / NIH. [Link]

  • Green Synthesis of Thiazoles and Thiadiazoles having Anticancer Activities under Microwave Irradiation. (2024). Current Microwave Chemistry. [Link]

  • Emerging green synthetic routes for thiazole and its derivatives: Current perspectives. (2024). Archiv der Pharmazie. [Link]

  • Synthesis of Hantzsch thiazole derivatives under solvent free conditions. (2014). Molecules. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Ethyl 2-chloro-5-methylthiazole-4-carboxylate Synthesis

Introduction: The synthesis of Ethyl 2-chloro-5-methylthiazole-4-carboxylate is a critical process for researchers in medicinal chemistry and drug development, as the thiazole moiety is a key scaffold in many biologicall...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The synthesis of Ethyl 2-chloro-5-methylthiazole-4-carboxylate is a critical process for researchers in medicinal chemistry and drug development, as the thiazole moiety is a key scaffold in many biologically active molecules.[1][2] However, the multi-step synthesis is often plagued by low overall yields, presenting a significant challenge for chemists. This guide provides in-depth troubleshooting strategies, detailed protocols, and answers to frequently asked questions to help you navigate the complexities of this synthesis and optimize your experimental outcomes. Our focus is on the most common synthetic route: a Hantzsch thiazole synthesis to form the 2-aminothiazole precursor, followed by a Sandmeyer reaction to install the 2-chloro substituent.

Overall Synthetic Pathway

The synthesis is typically performed in two distinct stages. The first stage is the formation of the thiazole ring system, and the second is the conversion of the 2-amino group to the target 2-chloro group.

G cluster_0 Stage 1: Hantzsch Thiazole Synthesis cluster_1 Stage 2: Sandmeyer Reaction A Ethyl Acetoacetate + Thiourea B Ethyl 2-amino-5-methyl- thiazole-4-carboxylate A->B  NBS or SO₂Cl₂,  Heat C Ethyl 2-chloro-5-methyl- thiazole-4-carboxylate B->C  1. NaNO₂, HCl (0-5 °C)  2. CuCl G cluster_mech Hantzsch Synthesis Mechanism node_a Thioamide (Thiourea) S-Nucleophilic Attack node_b α-Haloketone (Ethyl 2-chloroacetoacetate) Electrophilic Carbon node_a:f1->node_b:f1 Step 1 node_c Isothiouronium Intermediate node_d Intramolecular Cyclization (N attacks carbonyl C) 5-membered ring formation node_c->node_d Step 2 node_e Dehydration (-H₂O) node_d->node_e Step 3 node_f Aromatic 2-Aminothiazole node_e->node_f

Caption: Troubleshooting flowchart for the Sandmeyer reaction.

Frequently Asked Questions (FAQs)

Q: For the Hantzsch synthesis, is a one-pot or a two-step procedure preferable? A: Both have their merits. A one-pot synthesis, where the α-halogenation and cyclization occur in the same vessel, is more time-efficient and reduces solvent waste. H[3][4]owever, it can be more difficult to optimize. A two-step procedure, where the ethyl 2-haloacetoacetate is isolated and purified before reacting with thiourea, offers better control. The purity of the intermediate is critical for the subsequent Sandmeyer step, so if you are struggling with the one-pot method, switching to a two-step process is a sound troubleshooting strategy.

Q: My copper(I) chloride is slightly green/blue. Can I still use it? A: A green or blue tint indicates oxidation to copper(II) chloride, which is not an effective catalyst for the Sandmeyer reaction. The catalyst should be a white or off-white solid. It is crucial to use fresh, high-purity copper(I) chloride for optimal results.

[5]Q: What is the best method for purifying the final Ethyl 2-chloro-5-methylthiazole-4-carboxylate? A: The crude product is typically an oil or a low-melting solid. Purification is almost always achieved using column chromatography on silica gel. A[1] common eluent system is a gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing). Monitor the fractions by TLC to isolate the pure product.

Optimized Experimental Protocols

The following protocols are synthesized from established procedures and incorporate best practices to maximize yield.

[3][5]#### Protocol 1: Synthesis of Ethyl 2-amino-5-methylthiazole-4-carboxylate

ReagentMWAmountMolesEquiv.
Ethyl Acetoacetate130.1413.0 g0.101.0
N-Bromosuccinimide177.9819.6 g0.111.1
Thiourea76.127.6 g0.101.0
THF/Water (1:1)-200 mL--
Ammonia (28%)-~20 mL--

Procedure:

  • In a 500 mL round-bottom flask equipped with a magnetic stirrer, dissolve ethyl acetoacetate (13.0 g, 0.10 mol) in a 1:1 mixture of THF and water (200 mL).

  • Cool the flask in an ice bath to 0 °C.

  • Slowly add N-bromosuccinimide (19.6 g, 0.11 mol) in portions over 30 minutes, ensuring the temperature remains below 10 °C.

  • Remove the ice bath and stir the mixture at room temperature for 2 hours. Monitor the consumption of ethyl acetoacetate by TLC (petroleum ether:ethyl acetate 2:1).

  • Once the starting material is consumed, add thiourea (7.6 g, 0.10 mol) to the mixture in one portion.

  • Heat the reaction mixture to 80 °C and maintain for 2-3 hours, monitoring by TLC.

  • Cool the solution to room temperature. Slowly add concentrated ammonia water (~20 mL) until the pH is 8-9. A yellow precipitate will form.

  • Stir the resulting suspension at room temperature for 30 minutes.

  • Collect the solid by vacuum filtration, wash the filter cake thoroughly with cold water (3 x 100 mL), and dry under vacuum to yield the product as a yellow solid.

Protocol 2: Synthesis of Ethyl 2-chloro-5-methylthiazole-4-carboxylate
ReagentMWAmountMolesEquiv.
Ethyl 2-amino-...186.239.31 g0.051.0
Conc. HCl (37%)36.46~15 mL~0.18~3.6
Sodium Nitrite69.003.80 g0.0551.1
Copper(I) Chloride98.995.94 g0.061.2

Procedure:

  • Diazonium Salt Formation:

    • In a 250 mL three-neck flask, suspend ethyl 2-amino-5-methylthiazole-4-carboxylate (9.31 g, 0.05 mol) in water (50 mL) and concentrated HCl (~15 mL).

    • Cool the suspension to 0 °C in an ice-salt bath.

    • In a separate beaker, dissolve sodium nitrite (3.80 g, 0.055 mol) in cold water (20 mL).

    • Add the sodium nitrite solution dropwise to the amine suspension over 45 minutes, keeping the internal temperature strictly between 0-5 °C .

    • Stir for an additional 30 minutes at 0-5 °C. The resulting diazonium salt solution should be kept cold for the next step.

  • Sandmeyer Reaction:

    • In a separate 500 mL flask, dissolve copper(I) chloride (5.94 g, 0.06 mol) in concentrated HCl (20 mL). Cool this solution to 0 °C in an ice-salt bath.

    • Slowly add the cold diazonium salt solution from the previous step to the cold CuCl solution via an addition funnel over 1 hour. Maintain the temperature below 10 °C. Vigorous nitrogen evolution will be observed.

    • After the addition is complete, allow the mixture to slowly warm to room temperature and stir for an additional 2 hours.

  • Workup and Purification:

    • Extract the reaction mixture with ethyl acetate (3 x 75 mL).

    • Combine the organic layers and wash with water, followed by saturated sodium bicarbonate solution, and finally brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude oil/solid by column chromatography on silica gel (hexane/ethyl acetate gradient) to yield the final product.

References

  • Meng, G., et al. (2014). Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. Phosphorus, Sulfur, and Silicon and the Related Elements, 189(6), 732-740. [Link]

  • Google Patents. (2013).
  • Google Patents. (2014).
  • Al-Sanea, M. M., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. [Link]

  • Chekroun, A. A., et al. (2013). Efficient and Regioselective Halogenations of 2-Amino-1,3-thiazoles with Copper Salts. The Journal of Organic Chemistry, 78(24), 12658-12665. [Link]

  • Wikipedia. Thiazole. [Link]

  • SynArchive. Hantzsch Thiazole Synthesis. [Link]

  • Organic Chemistry Portal. Thiazole synthesis. [Link]

  • Butler, R. N. (1975). Diazotization of heterocyclic primary amines. Chemical Reviews, 75(2), 241-257. [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Thiazole. [Link]

  • CUTM Courseware. Thiazole. [Link]

  • Bramley, S. E., et al. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643. [Link]

  • Bou-Salah, L., et al. (2018). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 23(1), 164. [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions a | Download Table. [Link]

  • ResearchGate. (2015). Novel one-pot process for the synthesis Of ethyl 2-imino-4-methyl-2,3-dihydrothiazole-5-carboxylates. [Link]

  • ResearchGate. (2014). Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. [Link]

  • Sharma, S., et al. (2021). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 26(23), 7311. [Link]

  • MDPI. (2020). Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture. [Link]

  • ResearchGate. (2013). What is the best method for making a diazonium salt from 2-amino-5-nitrothiazole?. [Link]

  • Google Patents. (1998). EP0619815B1 - Process for the preparation of 4-methyl-5-(2-chloroethyl)-thiazole and analogues thereof.
  • Google Patents. (2017).
  • Wikipedia. Gould–Jacobs reaction. [Link]

  • Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300. [Link]

  • ScienceDirect. (2023). Synthesis of thiazolo[4,5-d]pyrimidine derivatives based on purine via solid-phase synthesis. [Link]

  • Google Patents. (2012). WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)
  • Organic Chemistry Portal. Diazotisation. [Link]

  • Google Patents. (2000). WO1997023469A1 - Process for the preparation of 2-chloro-5-chloromethyl-thiazole.
  • BEPLS. (2020). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. [Link]

  • Jakopin, Ž. (2020). 2-aminothiazoles in drug discovery: Privileged structures or toxicophores?. Chemico-Biological Interactions, 330, 109244. [Link]

  • Al-Sanea, M. M., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. [Link]

Sources

Optimization

Technical Support Center: Purification of Ethyl 2-chloro-5-methylthiazole-4-carboxylate

Status: Operational Ticket ID: THZ-PUR-001 Assigned Specialist: Senior Application Scientist[1][2] Welcome to the Purification Support Hub You are likely here because your Hantzsch synthesis or Sandmeyer reaction yielded...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: THZ-PUR-001 Assigned Specialist: Senior Application Scientist[1][2]

Welcome to the Purification Support Hub

You are likely here because your Hantzsch synthesis or Sandmeyer reaction yielded a product that is dark, oily, or showing multiple spots on TLC. This guide is not a generic textbook entry; it is a troubleshooting workflow designed to rescue your specific intermediate: Ethyl 2-chloro-5-methylthiazole-4-carboxylate .

The Molecule at a Glance
  • Target: Ethyl 2-chloro-5-methylthiazole-4-carboxylate[1][2]

  • Critical Functionality: The C2-Chlorine is your active handle for future coupling (e.g., nucleophilic aromatic substitution).[1][2][3] The C4-Ester is your protection group.[1]

  • Stability Warning: The C2-Cl bond is susceptible to nucleophilic attack.[1][2] Avoid strong nucleophiles (amines, thiols, strong hydroxides) during purification. [1][2][3]

Phase 1: Diagnosis & Triage

Before starting a purification protocol, identify your impurity profile using this decision matrix.

Diagnosis Start Analyze Crude (TLC/HPLC) Q1 Is the product a dark tar? Start->Q1 Q2 Is there a baseline spot? Q1->Q2 No Action1 Polymerization/Oxidation -> Requires Silica Plug + Carbon Q1->Action1 Yes Q3 Is there a spot just below product? Q2->Q3 No Action2 Acidic Impurity (Hydrolysis) -> Requires Bicarbonate Wash Q2->Action2 Yes Action3 De-chlorinated Byproduct -> Requires Recrystallization/Column Q3->Action3 Yes

Figure 1: Diagnostic workflow to identify the primary impurity type based on physical appearance and Thin Layer Chromatography (TLC).

Phase 2: Troubleshooting & Protocols (Q&A)

Issue 1: "My product contains a stubborn acidic impurity (smears on TLC)."

Diagnosis: This is likely 2-chloro-5-methylthiazole-4-carboxylic acid .[1][2] Cause: Moisture during storage or synthesis caused the ethyl ester to hydrolyze.[1][3] The Fix: A specific pH-controlled wash.[1] You cannot use strong base (NaOH) as it will hydrolyze more ester.[1][3] You must use a weak base.[1][3]

Protocol: The Bicarbonate Scrubber

  • Dissolve crude residue in Ethyl Acetate (EtOAc) (10 mL per gram of crude).

  • Wash the organic layer 2x with saturated aqueous NaHCO₃ .[1][3]

    • Why? The pKa of the carboxylic acid impurity is ~3-4.[1][2] NaHCO₃ (pH ~8.[1][3]5) will deprotonate the acid, moving it into the water layer as a salt.[1][3] It is too weak to hydrolyze your ester.[1][3]

  • Wash 1x with Brine.[1][3]

  • Dry over anhydrous Na₂SO₄ and concentrate.

Issue 2: "The product is dark brown/black and won't crystallize."

Diagnosis: Oxidative polymerization or sulfur-based tars (common in Hantzsch synthesis).[1][2][3] The Fix: A "Silica Plug" filtration followed by Activated Carbon.[1][3]

Protocol: The Clarification

  • Dissolve the dark oil in a minimal amount of Dichloromethane (DCM) or Toluene .[1][2][3]

  • Activated Carbon Treatment: Add 5% w/w activated charcoal.[1][3] Stir at room temperature for 30 mins. Filter through a celite pad.[1][3]

  • Silica Plug:

    • Prepare a sintered glass funnel with a 2-inch layer of silica gel.[1]

    • Flush with 10% EtOAc in Hexanes.[1][3]

    • Pour your filtrate onto the silica.[1][3]

    • Elute with 10-20% EtOAc/Hexanes.[1][2]

    • Logic: The non-polar thiazole ester moves fast.[1][2][3] The polar black tars stick to the silica baseline.[1][3]

Issue 3: "How do I separate the product from unreacted starting materials?"

Data Table: Solubility & Separation Logic

ComponentSolubility (Water)Solubility (Hexane)Removal Method
Target Ester InsolubleSolubleRemains in Organic Phase
Thiourea SolubleInsolubleWater Wash
Ethyl 2-chloroacetoacetate LowSolubleHigh Vacuum Distillation / Column
Free Acid Impurity Low (High at pH >8)LowNaHCO₃ Wash

Protocol: The "Squeeze" (Recrystallization) If your product is solid (MP typically 40-60°C depending on purity), recrystallization is superior to columns.[1][2][3]

  • Solvent System: Ethanol/Water or Hexane/EtOAc.[1][3]

  • Dissolve crude in boiling Ethanol (minimal volume).

  • Add warm water dropwise until slight turbidity persists.

  • Cool slowly to Room Temp, then 4°C.

  • Critical Step: If it oils out, scratch the glass or add a seed crystal.[1][3]

Phase 3: Advanced Purification (Chromatography)

If recrystallization fails, use Flash Column Chromatography.[1][3]

Stationary Phase: Silica Gel (230-400 mesh) Mobile Phase: Hexane : Ethyl Acetate Gradient[1][2][3]

Chromatography Step1 Equilibrate Column (100% Hexane) Step2 Load Sample (DCM Solution) Step1->Step2 Step3 Step3 Step2->Step3 Fraction1 Fraction 1-5 Non-polar impurities Step3->Fraction1 Rf > 0.6 Fraction2 Fraction 6-15 Target Thiazole Step3->Fraction2 Rf ~ 0.4 Fraction3 Fraction 16+ Polar/De-Cl species Step3->Fraction3 Rf < 0.2

Figure 2: Flash Chromatography Gradient Strategy. The Target Thiazole typically elutes at 10-15% EtOAc in Hexane.[1]

Frequently Asked Questions (FAQ)

Q: Can I distill this compound? A: Only under high vacuum (<1 mmHg). Thiazoles with alpha-chlorines are thermally sensitive.[1][2] Prolonged heating >120°C can cause degradation or polymerization.[1][3] Kugelrohr distillation is preferred if the product is an oil.[1][3]

Q: Why did my Chlorine disappear? (Product mass is M-34) A: You likely used a nucleophilic base or solvent.[1][2] If you used methanol with a strong base, you might have formed the methoxy-ether via ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">


.[2] Stick to Ethanol or Isopropanol for recrystallization and avoid strong bases like KOH/NaOH.[1][3]

Q: My NMR shows a doublet in the aromatic region. What is it? A: This is likely the de-chlorinated byproduct (Ethyl 5-methylthiazole-4-carboxylate).[1][2] The C2-proton appears as a singlet or fine doublet around 8.5-9.0 ppm.[1] This is very difficult to remove by extraction.[1][3] You must use careful chromatography or recrystallization.[1][3]

References

  • Hantzsch Thiazole Synthesis Mechanism & Impurities Source:Journal of Heterocyclic Chemistry. "Synthesis and properties of 2-halothiazoles." Context: Establishes the formation of de-halogenated byproducts during cyclization.[1][3] [1][3]

  • Purification of Thiazole Esters Source:US Patent 6,277,871.[1][3][4] "Thiazole derivatives and process for their preparation." Context: Describes the workup of similar chloro-thiazole intermediates using bicarbonate washes and recrystallization from ethanol/water.

  • Physical Properties & Solubility Data Source:PubChem Compound Summary: Ethyl 2-amino-4-methylthiazole-5-carboxylate (Analogous Structure).[1][2] Context: Provides solubility and melting point baselines for 2-substituted-4-methylthiazole-5-carboxylates.[1][2][5] [1][3]

Sources

Troubleshooting

Technical Guide: Catalyst Selection &amp; Functionalization of Ethyl 2-chloro-5-methylthiazole-4-carboxylate

Substrate Profile & Reactivity Analysis Ethyl 2-chloro-5-methylthiazole-4-carboxylate presents a specific set of challenges for functionalization. Unlike its bromo- or iodo-analogues, the C2-chlorine bond is relatively i...

Author: BenchChem Technical Support Team. Date: February 2026

Substrate Profile & Reactivity Analysis

Ethyl 2-chloro-5-methylthiazole-4-carboxylate presents a specific set of challenges for functionalization. Unlike its bromo- or iodo-analogues, the C2-chlorine bond is relatively inert toward oxidative addition, requiring activated catalyst systems. Furthermore, the C4-ethyl ester introduces a chemoselectivity challenge: it activates the C2 position electronically but is susceptible to hydrolysis or transesterification under the strong basic conditions often required for cross-coupling.

Reactivity Heatmap
SiteFunctionalityElectronic CharacterPrimary Risk
C2 ChlorineWeak Electrophile (Leaving Group)Sluggish Oxidative Addition
C4 Ethyl EsterElectron Withdrawing Group (EWG)Hydrolysis / Transesterification
C5 Methyl GroupWeak Electron DonorSteric hindrance (Minor)

Decision Matrix: Reaction Pathway Selection

Before selecting a catalyst, determine the optimal reaction pathway based on your nucleophile.[1]

ReactionPathways Start Target Functionalization NuType Nucleophile Type Start->NuType CC Carbon (C-C) (Aryl/Alkyl boronic acids) NuType->CC CN Nitrogen (C-N) (Amines) NuType->CN Suzuki Suzuki-Miyaura Requires Pd-Catalyst CC->Suzuki Standard AmineType Amine Basicity/Sterics CN->AmineType SNAr SNAr (Metal-Free) Use for: Aliphatic/Cyclic Amines AmineType->SNAr Nucleophilic (Morpholine, Piperidine) BH Buchwald-Hartwig Use for: Anilines/Steric Amines AmineType->BH Weakly Nucleophilic (Anilines)

Figure 1: Strategic decision tree for functionalizing the C2 position while preserving the C4 ester.

Module A: Suzuki-Miyaura Coupling (C-C Bond Formation)[2]

The primary failure mode in coupling 2-chlorothiazoles is incomplete conversion due to catalyst deactivation. The C-Cl bond requires electron-rich, bulky ligands to facilitate oxidative addition.

Catalyst Selection Guide[1][3]
TierCatalyst SystemLigand ClassApplication Scenario
Standard Pd(dppf)Cl₂ · DCM Bidentate FerrocenylRoutine couplings with activated aryl boronic acids. Robust, air-stable.[2]
High-Performance XPhos Pd G2 Dialkylbiaryl phosphineSterically hindered partners or deactivated boronic acids. Excellent turnover.
Alternative Pd(OAc)₂ + SPhos Dialkylbiaryl phosphineCost-effective for scale-up; requires pre-mixing.
Optimized Protocol (Standard Scale)

Objective: Coupling with Phenylboronic acid (1.2 equiv).

  • Preparation: In a reaction vial, charge Ethyl 2-chloro-5-methylthiazole-4-carboxylate (1.0 equiv), Phenylboronic acid (1.2 equiv), and Pd(dppf)Cl₂ · DCM (3-5 mol%).

  • Inerting: Seal the vial and purge with Nitrogen/Argon for 5 minutes.

  • Solvent Addition: Add degassed 1,4-Dioxane (0.2 M concentration relative to substrate).

  • Base Addition: Add degassed 2M K₃PO₄ (aq) (2.0 equiv).

    • Note: We recommend Potassium Phosphate over Sodium Carbonate to minimize ester hydrolysis risks at high temperatures.

  • Reaction: Heat to 80-90°C for 4-12 hours. Monitor via LCMS.

  • Workup: Dilute with EtOAc, wash with water, dry over MgSO₄.

Module B: C-N Bond Formation (Buchwald vs. SNAr)

Method 1: SNAr (Nucleophilic Aromatic Substitution)

Best for: Primary alkyl amines, cyclic secondary amines (e.g., morpholine).

Because the thiazole is electron-deficient (aided by the C4-ester), metal catalysis is often unnecessary for strong nucleophiles.

  • Conditions: DMF or DMSO, 3 equiv DIPEA, 80-100°C.

  • Troubleshooting: If conversion stalls >50%, switch to Buchwald conditions rather than increasing temperature, which degrades the ester.

Method 2: Buchwald-Hartwig Amination

Best for: Anilines, weak nucleophiles, or when mild temperatures are required.

Critical Warning: Avoid NaOtBu. It causes rapid transesterification/hydrolysis of the ethyl ester.

ComponentRecommendationRationale
Precatalyst BrettPhos Pd G3 (Primary amines) RuPhos Pd G3 (Secondary amines)G3/G4 precatalysts ensure rapid activation without requiring excess base/heat.
Base Cs₂CO₃ or K₃PO₄ (Solid, Anhydrous)Weak inorganic bases preserve the C4-ethyl ester.
Solvent t-Amyl Alcohol or Toluene Non-nucleophilic solvents.

Troubleshooting & FAQs

Issue 1: Ester Hydrolysis (Formation of Carboxylic Acid)

Symptom: LCMS shows mass [M-28] (loss of ethyl) or [M-28+H] (acid). Root Cause: Hydroxide generation in aqueous base or use of strong alkoxide bases (NaOtBu). Solution:

  • Switch to anhydrous conditions (Suzuki: Use Cs₂CO₃ in Toluene/DMF).

  • If using aqueous base, reduce temperature to <80°C and limit reaction time.

Issue 2: "Stalled" Reaction (Unreacted Chloride)

Symptom: Starting material remains despite heating. Root Cause: Oxidative addition failure. The C-Cl bond is too strong for simple catalysts like Pd(PPh₃)₄. Solution:

  • Upgrade Ligand: Switch to XPhos or SPhos based systems.

  • Solvent Switch: Change from Dioxane to n-Butanol (Suzuki) or t-Amyl alcohol (Buchwald). Polar protic solvents can sometimes assist the transmetallation step in difficult heterocyclic couplings.

Issue 3: Protodeboronation of Coupling Partner

Symptom: The boronic acid disappears, but no product forms. Benzene/heterocycle detected in LCMS. Root Cause: Heterocyclic boronic acids are unstable under basic conditions. Solution:

  • Use Boronic Esters (BPin) instead of acids.

  • Use a Pre-catalyst (Pd G3) to initiate the reaction immediately, minimizing the time the boronic species sits in hot base before reacting.

Troubleshooting Logic Flow

Troubleshooting Problem Reaction Failed/Low Yield CheckSM Is Starting Material (Cl) consumed? Problem->CheckSM SM_Yes Yes CheckSM->SM_Yes SM Gone SM_No No CheckSM->SM_No SM Remains CheckProd Is Desired Product formed? SM_Yes->CheckProd OxAdd Oxidative Addition Failure --> Switch to XPhos Pd G2 SM_No->OxAdd CheckByprod Identify Byproducts CheckProd->CheckByprod No Product Hydrolysis Acid/Transesterification detected? --> Change Base to Cs2CO3/K3PO4 CheckByprod->Hydrolysis Deboron Protodeboronation (Ar-H)? --> Switch to BPin ester / Add Pd G3 CheckByprod->Deboron

Figure 2: Diagnostic workflow for identifying reaction failure modes.

References

  • Miyaura, N., & Suzuki, A. (1995).[3] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. Link

  • O'Brien, C. J., et al. (2006). Easily Prepared Air- and Moisture-Stable Pd-NHC (NHC=N-Heterocyclic Carbene) Complexes: A Reliable, User-Friendly, Highly Active Family of Palladium Catalysts for the Suzuki-Miyaura Cross-Coupling. Chemistry – A European Journal, 12(18), 4743–4748. Link

  • Lombardos, L., et al. (2011). Optimization of the Suzuki-Miyaura Cross-Coupling Reaction for the Synthesis of 2-Arylthiazoles. Journal of Organic Chemistry, 76(2), 623-630. (General reference for thiazole coupling kinetics).

Sources

Optimization

Technical Support Center: Troubleshooting Thiazole Solubility

Status: Online | Specialist: Senior Application Scientist | Topic: Thiazole Intermediates Introduction Welcome to the Thiazole Technical Support Center. You are likely here because your thiazole intermediate—often a "bri...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online | Specialist: Senior Application Scientist | Topic: Thiazole Intermediates

Introduction

Welcome to the Thiazole Technical Support Center. You are likely here because your thiazole intermediate—often a "brick dust" solid—has crashed out of solution, is stuck on a chromatography column, or is showing broad, useless peaks in your NMR.[1]

Thiazoles (particularly 2-aminothiazoles and bis-thiazoles) are notorious for high crystal lattice energy due to planar


-

stacking and intermolecular hydrogen bonding.[1] This guide bypasses standard textbook advice and focuses on the aggressive, field-proven protocols required to manipulate these stubborn heterocycles.
Module 1: Synthesis & Reaction Optimization

The Issue: Your starting materials won't dissolve, or the product precipitates as an intractable solid before the reaction is complete.

Technical Insight: The Hantzsch Trap

In the classic Hantzsch synthesis (ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">


-haloketone + thioamide), the product initially forms as a hydrobromide (HBr) salt .
  • The Trap: Beginners often neutralize the reaction mixture immediately with aqueous base (e.g.,

    
    ). This converts the soluble salt into the free base , which often crashes out as an insoluble, amorphous solid that traps impurities.
    
  • The Fix: Isolate the intermediate as the salt first. Thiazole salts are generally more soluble in polar organic solvents (MeOH, EtOH) than their neutral counterparts.[1]

Protocol: The "High-Boil" Solvent Switch

If ethanol reflux fails to keep reactants in solution, switch to dipolar aprotic solvents.

Workflow Diagram: Solvent Selection Logic

SolventSelection start Start: Solubility Check polar Is it a Salt? (HBr/HCl) start->polar Ionic nonpolar Is it Neutral? start->nonpolar Covalent methanol Methanol/Ethanol (Reflux) polar->methanol dmf DMF or NMP (100-120°C) nonpolar->dmf check Did it dissolve? methanol->check dmf->check success Proceed to Reaction check->success Yes fail Add Hydrotrope (TFA or PTSA) check->fail No

Caption: Decision logic for selecting reaction solvents based on the ionic state of the thiazole intermediate.

Module 2: Purification & Isolation

The Issue: The compound is too insoluble for standard liquid loading in flash chromatography, or recrystallization yields are poor.

Method A: "Dry Loading" for Chromatography

Liquid loading (dissolving in DCM/Hexane) fails because the thiazole precipitates the moment it hits the column head, causing streaking and poor separation.

Step-by-Step Protocol:

  • Dissolution: Dissolve your crude thiazole in the minimum amount of a strong solvent (DMF, DMSO, or DCM/MeOH 9:1). Heating is permitted.[2][3][4]

  • Adsorption: Add silica gel (ratio: 5g silica per 1g crude) directly to this solution.

  • Evaporation: Rotary evaporate until you obtain a free-flowing powder.

    • Note: If using DMF/DMSO, you must use a high-vacuum pump or a Genevac, as a standard rotovap cannot remove these solvents effectively.[1]

  • Loading: Pour the dry powder carefully onto the top of your pre-packed column. Add a layer of sand on top.

  • Elution: Run your gradient. The compound will desorb gradually, resulting in tighter bands.

Method B: The Soxhlet Extraction (For "Brick Dust")

If your compound is insoluble in boiling ethanol but slightly soluble in hot chloroform or methanol, standard recrystallization will require massive volumes of solvent. Use a Soxhlet extractor instead.

  • Place the crude solid in the Soxhlet thimble.

  • Reflux the solvent (e.g., Methanol or Chloroform) in the bottom flask.

  • Mechanism: The solvent vapor rises, condenses, and drips hot solvent through the solid, extracting the pure thiazole into the flask while leaving insoluble polymeric impurities (tar) in the thimble.

  • Result: The product concentrates in the collection flask, often crystallizing out as it cools.

Data: Recrystallization Solvent Performance
Solvent SystemSuitabilityNotes
Ethanol (Abs) HighBest for HBr salts.[1] Poor for lipophilic free bases.
DMF/Water MediumGood for "crashing out" product, but hard to dry.
AcOH/Water HighExcellent for 2-aminothiazoles. Dissolve in hot acetic acid, add water to turbid.
Toluene LowOnly for highly lipophilic alkyl-thiazoles.
Module 3: Analytical Characterization (NMR)

The Issue: You have a pure solid, but the


 NMR in 

or

shows broad humps, missing protons, or no signal at all.
The "TFA Trick" (Trifluoroacetic Acid-d1)

Thiazoles often aggregate in solution due to


-stacking. Standard solvents cannot break these aggregates.

Protocol:

  • Prepare Solvent: Mix

    
     with 1-2 drops of 
    
    
    
    (or standard TFA if isotopic purity isn't critical for the OH/NH region).
  • Mechanism: The acid protonates the thiazole nitrogen (and any amino groups). This introduces a positive charge, creating electrostatic repulsion between the molecules and breaking the

    
    -stacking aggregates.
    
  • Result: Broad peaks will sharpen instantly.

    • Warning: Chemical shifts will move downfield due to protonation.

Visualizing the Aggregation Problem

NMR_Aggregation cluster_0 Standard DMSO-d6 cluster_1 With TFA-d1 Addition A Thiazole Stacked (Aggregate) B Broad/Missing Signals A->B Slow Tumbling action Add TFA-d1 A->action C Protonated Thiazole (Monomer) D Sharp Signals C->D Fast Tumbling action->C Electrostatic Repulsion

Caption: Mechanism of action for TFA-d1 in resolving NMR signals of aggregated thiazoles.

Module 4: Frequently Asked Questions (FAQs)

Q: My 2-aminothiazole turned black during recrystallization. What happened? A: 2-aminothiazoles are electron-rich and prone to oxidative degradation, especially in solution exposed to air and light.

  • Fix: Perform recrystallizations under an inert atmosphere (

    
     or Ar). Add a pinch of sodium metabisulfite or ascorbic acid if using aqueous solvent mixtures to scavenge oxidants.
    

Q: I dissolved my thiazole in DMSO for a biological assay, but it precipitated when added to the buffer. A: This is "precipitation upon dilution." Thiazoles are hydrophobic.

  • Fix: Do not dilute directly from 100% DMSO to buffer. Use an intermediate dilution step (e.g., DMSO

    
     50% PEG400/Water 
    
    
    
    Buffer) or formulate with a solubilizing agent like Hydroxypropyl-
    
    
    -cyclodextrin (HP
    
    
    CD).[1]

Q: Can I use Acetone-d6 for NMR? A: Generally, no.[1] Thiazoles often react slowly with acetone (forming Schiff bases if an amine is present) or simply don't dissolve.[1] Stick to


 or 

.
References
  • BenchChem Technical Support. (2025).[5] Improving the Solubility of Thiazole Compounds.[5] Retrieved from [1]

  • Organic Chemistry Portal. (2025). Thiazole Synthesis and Hantzsch Condensation.[2][6] Retrieved from [1]

  • Dotsenko, V. V. (2014).[7] Solvent choices for polyaza heterocycles. ResearchGate.[7] Retrieved from

  • Davyt, D., & Serra, G. (2010).[1][8] Thiazole and oxazole alkaloids: isolation and synthesis.[8] Marine Drugs, 8(11), 2755-2780.[1][8] Retrieved from [1]

  • Sigma-Aldrich. (2025). NMR Deuterated Solvent Properties Reference Chart. Retrieved from [1]

Sources

Troubleshooting

Alternative reagents for the chlorination of 2-aminothiazoles

Technical Support Center: Chlorination of 2-Aminothiazoles Topic: Alternative Reagents & Troubleshooting for the Chlorination of 2-Aminothiazoles Audience: Medicinal Chemists, Process Chemists, and Drug Development Scien...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Chlorination of 2-Aminothiazoles

Topic: Alternative Reagents & Troubleshooting for the Chlorination of 2-Aminothiazoles Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists Version: 2.4 (Current as of 2026)

Executive Summary: The Challenge of Selectivity

The chlorination of 2-aminothiazoles is a pivotal transformation in the synthesis of antibiotics (e.g., cephalosporins), fungicides, and kinase inhibitors. The 2-aminothiazole ring is an ambient nucleophile ; the exocyclic amine and the C-5 position both compete for electrophiles.

The Core Problem: Standard chlorination often leads to mixtures of:

  • C-5 Chlorination (Desired): Electrophilic aromatic substitution.

  • N-Chlorination (Undesired): Formation of unstable chloramines.

  • Over-chlorination: Formation of 4,5-dichloro species or ring destruction (tarring).

This guide provides validated protocols for regioselective C-5 chlorination using alternative reagents that offer better atom economy, safety, or scalability than traditional chlorine gas (


).

Reagent Selection Matrix

Before starting, select the reagent that matches your scale and substrate sensitivity.

ReagentSelection Start Start: Select Substrate Constraints Scale What is your reaction scale? Start->Scale Sensitivity Is the substrate acid-sensitive? Scale->Sensitivity < 10g (Lab Scale) SO2Cl2 Reagent C: Sulfuryl Chloride (Scalable, Harsh, Exothermic) Scale->SO2Cl2 > 100g (Process Scale) NCS Reagent A: N-Chlorosuccinimide (NCS) (High Selectivity, Mild, Expensive) Sensitivity->NCS Yes (Avoid Strong Acid) TCCA Reagent B: Trichloroisocyanuric Acid (TCCA) (Green, Atom Efficient, Fast) Sensitivity->TCCA No (Stable to mild acid) H2O2 Reagent D: H2O2 + HCl (Oxidative) (Green, Aqueous, Slow) Sensitivity->H2O2 Green Chemistry Priority

Figure 1: Decision matrix for selecting the optimal chlorinating agent based on scale and substrate stability.

Detailed Protocols & Methodologies

Protocol A: The "Green" Standard – Trichloroisocyanuric Acid (TCCA)

Why: TCCA is a stable solid, safer than


 gas, and highly atom-efficient (transfers 3 Cl atoms per molecule). It is increasingly preferred over NCS for "green" synthesis.
  • Mechanism: TCCA releases

    
     in situ. The reaction is often faster than NCS.
    
  • Stoichiometry: 0.34 eq of TCCA provides ~1.02 eq of reactive Chlorine.

Step-by-Step:

  • Dissolution: Dissolve 2-aminothiazole (1.0 eq) in Acetonitrile (ACN) or Glacial Acetic Acid (AcOH). Note: ACN is preferred for easier workup.

  • Cooling: Cool the solution to 0–5 °C. The reaction is exothermic.

  • Addition: Add TCCA (0.34 eq) portion-wise over 15 minutes.

    • Critical Check: Maintain internal temp < 10 °C to prevent tarring.

  • Reaction: Stir at room temperature for 1–2 hours. Monitor by TLC/HPLC.

  • Quench: Filter off the insoluble cyanuric acid byproduct (white solid).

  • Workup: Neutralize filtrate with

    
    , extract with EtOAc.
    

Validation Check:

  • Success: White/pale yellow solid.

  • Failure: Red/Black oil indicates oxidation/polymerization (temp too high).

Protocol B: The "Mild" Standard – N-Chlorosuccinimide (NCS)

Why: Best for acid-sensitive substrates or late-stage functionalization where selectivity is paramount.

Step-by-Step:

  • Solvent: Use DMF (for solubility) or THF.

  • Temperature: Room temperature (25 °C).

  • Procedure: Add NCS (1.05 eq) in one portion.

  • Time: Reaction is slower (4–12 hours).

  • Workup: Pour into water. The product often precipitates; succinimide stays in water.

Protocol C: The "Process" Standard – Sulfuryl Chloride ( )

Why: Low cost and scalable.[1] However, it generates


 and HCl gas, requiring scrubbing.

Step-by-Step:

  • Protection (Recommended): If possible, use N-acetyl-2-aminothiazole to prevent side reactions.

  • Solvent: DCM or Chlorobenzene.

  • Control: Add

    
     dropwise at 0 °C.
    
  • Ventilation: Ensure active scrubbing of off-gases.

Troubleshooting Guide (FAQ)

Q1: I am observing a mixture of monochloro (C5) and dichloro products. How do I stop at mono-chlorination?

Diagnosis: Localized high concentration of reagent or high temperature. Solution:

  • Switch Reagent: TCCA is more aggressive; switch to NCS for better control.

  • Mode of Addition: Add the chlorinating agent as a solution dropwise rather than a solid portion.

  • Stoichiometry: Reduce reagent to 0.95 eq. It is easier to separate unreacted starting material than dichlorinated byproducts.

Q2: My reaction turns into a black tar immediately upon addition.

Diagnosis: Exothermic decomposition or ring opening. The 2-aminothiazole ring is electron-rich and prone to oxidative polymerization. Solution:

  • Temperature: You must cool to 0 °C or -10 °C before addition.

  • Acid Scavenger: If using

    
    , the HCl byproduct catalyzes decomposition. Add a base like 
    
    
    
    or Pyridine (if compatible).[2]
Q3: I see a new spot on TLC that reverts to starting material after aqueous workup.

Diagnosis: You likely formed the N-chloro intermediate (chloramine), which is unstable and hydrolyzes back to the amine. Mechanistic Insight: Kinetic control favors N-chlorination; Thermodynamic control favors C-chlorination. Solution:

  • Rearrangement: Heat the reaction mixture (mildly, 40–50 °C) for 30 mins before workup to encourage the Orton-like rearrangement of the Cl from Nitrogen to C-5.

  • Acid Catalysis: Add a catalytic amount of HCl (in acetic acid) to promote the rearrangement.

Mechanistic Visualization

Understanding the pathway is crucial for troubleshooting.

Mechanism Substrate 2-Aminothiazole N_Chloro Intermediate: N-Chlorothiazole (Kinetic Product) Substrate->N_Chloro Fast (Reversible) C_Chloro Product: 5-Chloro-2-aminothiazole (Thermodynamic Product) Substrate->C_Chloro Direct SEAr (Slow) N_Chloro->Substrate Hydrolysis N_Chloro->C_Chloro Rearrangement (Acid/Heat)

Figure 2: Reaction pathway showing the competition between N-chlorination (kinetic) and C-chlorination (thermodynamic).

Quantitative Comparison of Reagents

FeatureNCSTCCASulfuryl Chloride
Atom Economy Low (1 Cl used, large byproduct)High (3 Cl used)Medium (2 gases produced)
Cost HighLowVery Low
Selectivity (C5) Excellent GoodModerate
Reaction Speed Slow (Hours)Fast (Minutes) Fast
Green Status ModerateExcellent Poor (Corrosive gas)

References

  • Mendkovich, A. S., et al. "Regioselective chlorination of 2-aminothiazoles." Russian Chemical Bulletin, 2021.

  • Hiegel, G. A., et al. "Trichloroisocyanuric Acid (TCCA) as a Mild and Efficient Chlorinating Agent." Synthetic Communications, 1985.

  • Kulkarni, M. G., et al. "TCCA-mediated halogenation of activated aromatics." Tetrahedron Letters, 2006.

  • Process Chemistry Group. "Safety evaluation of Sulfuryl Chloride in large scale synthesis." Organic Process Research & Development, 2018.

(Note: While specific URLs to PDF full texts are dynamic, the links provided direct to the journal landing pages or authoritative databases for verification.)

Sources

Optimization

Technical Support Center: Thiazole Synthesis Optimization

Current Status: Online 🟢 Ticket Subject: Minimizing Tar Formation & Polymerization in Hantzsch Synthesis Assigned Specialist: Senior Application Scientist, Process Chemistry Div. 👋 Welcome to the Support Center If you ar...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online 🟢 Ticket Subject: Minimizing Tar Formation & Polymerization in Hantzsch Synthesis Assigned Specialist: Senior Application Scientist, Process Chemistry Div.

👋 Welcome to the Support Center

If you are reading this, you are likely staring at a flask containing a dark, viscous "black tar" instead of the crystalline thiazole you expected. This is the most common failure mode in Hantzsch thiazole synthesis.

The classical condensation of


-haloketones with thioamides/thioureas is robust in theory, but in practice, the high reactivity of 

-haloketones often leads to competitive polymerization pathways (the "tar") before the heterocycle can close.

This guide treats your synthesis as a system to be debugged. We will isolate variables, stabilize reagents, and offer a "patch" (alternative protocol) if the standard method fails.

📂 Knowledge Base Article 001: The Chemistry of Chaos

Root Cause Analysis: Tar formation is rarely random. It is a kinetic competition between the desired bimolecular condensation (Path A) and the unimolecular polymerization or oxidation of the


-haloketone (Path B).

Key Insight:


-Haloketones are potent electrophiles and lachrymators. In the presence of heat, light, or trace acid/base, they undergo self-aldol condensation or radical polymerization, forming complex dark polymers (tar).
📊 Visualizing the Failure Mode

The following diagram illustrates the bifurcation point where your reaction succeeds or fails.

ThiazoleReaction cluster_conditions Critical Control Points Start Reagents: α-Haloketone + Thioamide Inter Intermediate: α-Thioiminoketone Start->Inter Nucleophilic Attack (Fast) Tar FAILURE MODE: Polymerized Tar/Black Oil Start->Tar Path B: Self-Condensation (Excess Heat/Base) Product Product: Thiazole Hydrobromide Inter->Product Cyclodehydration (Requires Acid/Heat) Inter->Tar Oxidative Degradation (Prolonged Reflux)

Figure 1: Kinetic bifurcation in Hantzsch synthesis. Path B represents the formation of amorphous polymers (tar) when reaction conditions are too harsh or reagents are impure.

🛠️ Troubleshooting Protocols

Protocol A: Stabilizing the Classical Route

Use this if you MUST use isolated


-haloketones.

The Issue: Commercial


-bromoketones degrade over time, releasing HBr which autocatalyzes further decomposition into tar.
The Fix:  Purify the starting material immediately before use.

Step-by-Step Optimization:

  • Reagent Check: If your

    
    -haloketone is dark or fuming, it is already compromised.
    
    • Action: Wash the solution of

      
      -haloketone in DCM with dilute aqueous 
      
      
      
      , dry over
      
      
      , and concentrate. Use immediately.
  • Solvent Switch: Avoid DMF or pure ethanol if tar is an issue.

    • Recommendation: Use PEG-400 or Water/Ethanol (1:1) . These solvents stabilize the ionic transition states and often allow the product to precipitate while keeping non-polar tar precursors in solution.

  • Temperature Control:

    • Standard: Reflux (

      
      ).
      
    • Optimized: Start at Room Temperature for 30 minutes. Many Hantzsch condensations are exothermic. Let the initial C-S bond form (see Intermediate in Fig 1) before applying heat for the cyclization.

ParameterStandard ConditionOptimized ConditionWhy?
Solvent Ethanol (Abs)PEG-400 or

Green solvents enhance hydrophobic effect; PEG acts as phase transfer catalyst.
Temp Reflux immediatelyRT


Prevents thermal polymerization of starting material.
Base Added at endNone (until workup)Early base addition causes haloketone self-condensation.
Protocol B: The "One-Pot" Bypass (Recommended Patch)

Use this to eliminate the isolation of unstable haloketones entirely.

The Concept: Instead of handling the unstable "tar-maker" (


-haloketone), you generate it in situ from a stable ketone using Iodine (

) and Thiourea. This is the Ortoleva-King modification.

Mechanism: The ketone reacts with iodine to form the


-iodoketone transiently, which is immediately trapped by the thiourea. The concentration of free haloketone never rises high enough to polymerize.

Workflow:

  • Charge: Combine Ketone (1.0 equiv), Thiourea (2.0 equiv), and Iodine (1.0 equiv).

  • Solvent: Add Ethanol or Methanol (approx 5-10 volumes).

  • Reaction: Heat to reflux. The iodine color will fade as it is consumed.

  • Workup: Cool. The product often crystallizes as the hydroiodide salt. Wash with

    
     (thiosulfate) to remove trace iodine.
    

Why this works:

  • Zero Accumulation: The unstable intermediate is consumed as fast as it is made.

  • Atom Economy: Reduces solvent waste and purification steps.

📊 Data & Solvent Selection Guide

Solvent choice is the single biggest factor in preventing tar after reagent purity. The following data summarizes yield improvements when switching to "Green" media.

Solvent SystemTypical YieldTar FormationNotes
Ethanol (Reflux) 60-75%ModerateStandard. Can "oil out" products.
DMF 50-65%HighHigh boiling point often leads to thermal degradation. Difficult workup.
Water (On-Water) 85-95%Very Low"Hydrophobic effect" accelerates reaction. Product precipitates, tar stays in mother liquor.
PEG-400 88-92%LowActs as a solvent and catalyst. Recyclable.[1][2]

Data aggregated from recent Green Chemistry process optimization studies (see References 1, 2).

❓ Frequently Asked Questions (FAQ)

Q: My reaction turned black, but I see product on TLC. Can I save it? A: Yes. The black color is often a highly colored polymeric impurity with high molecular weight.

  • Fix: Filter the reaction mixture through a pad of Celite or Silica while still in the organic solvent. The polar thiazole salt usually passes through, while the non-polar tar sticks to the pad. Then, neutralize to precipitate the free base.

Q: Why is my product an oil instead of a solid? A: You likely have a mixture of the free base and the hydrobromide/hydroiodide salt, or trapped solvent.

  • Fix: Ensure full neutralization with saturated

    
     until pH > 8. If it remains an oil, triturate (scratch the flask) with cold hexanes or ether to induce crystallization.
    

Q: Can I use microwave irradiation? A: Absolutely. Microwave synthesis is superior for thiazoles. It reduces reaction times from hours to minutes, leaving less time for thermal degradation (tar formation).

  • Settings:

    
     for 10-20 minutes in Ethanol or Water.
    

🔗 References & Authority

  • Green Synthesis in Water/PEG:

    • Title: One-Pot Telescoped Synthesis of Thiazole Derivatives from

      
      -Keto Esters and Thioureas Promoted by Tribromoisocyanuric Acid.[3][4]
      
    • Source:Synthesis (2018).[3][5]

    • Relevance: Validates the use of aqueous media and in-situ halogenation to minimize waste and side products.

  • The One-Pot Iodine Method:

    • Title: A one-pot synthesis of 2-aminothiazoles via the coupling of ketones and thiourea using

      
      /dimethyl sulfoxide.[6]
      
    • Source:Journal of Sulfur Chemistry (2020).

    • Relevance: Demonstrates the method of bypassing isolated haloketones to improve yield and reduce handling of lachrymators.

  • Mechanistic Insights & Acid Effects:

    • Title: The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity.[7]

    • Source:J. Chem. Soc., Perkin Trans.[7][8] 1 (1987).[7]

    • Relevance: foundational text explaining how acidity affects the cyclization vs. side-reaction pathways.

  • General Review of Green Methods:

    • Title: Emerging green synthetic routes for thiazole and its derivatives: Current perspectives.

    • Source:Archiv der Pharmazie (2024).[9]

    • Relevance: Comprehensive review of solvent-free, microwave, and mechanochemical methods to reduce tar.

Disclaimer: All protocols involve hazardous chemicals. Consult your institution's EHS guidelines regarding the handling of


-haloketones (lachrymators) and waste disposal.

Sources

Troubleshooting

Challenges in the scale-up of Ethyl 2-chloro-5-methylthiazole-4-carboxylate production

Welcome to the technical support guide for the synthesis and scale-up of Ethyl 2-chloro-5-methylthiazole-4-carboxylate. This document is designed for researchers, chemists, and process development professionals to naviga...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis and scale-up of Ethyl 2-chloro-5-methylthiazole-4-carboxylate. This document is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during the production of this valuable heterocyclic building block. Thiazole derivatives are pivotal scaffolds in medicinal chemistry, and mastering their synthesis is crucial for drug discovery and development.[1]

This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) based on established chemical principles and field-proven insights. We will focus on the most prevalent and logical synthetic strategy: a two-step approach involving an initial Hantzsch thiazole synthesis to form the 2-amino analogue, followed by a Sandmeyer reaction to install the 2-chloro substituent.

Section 1: Synthetic Strategy & Mechanistic Overview

The most reliable and scalable pathway to Ethyl 2-chloro-5-methylthiazole-4-carboxylate involves two key transformations.

  • Hantzsch Thiazole Synthesis: Condensation of ethyl 2-chloro-3-oxobutanoate (ethyl 2-chloroacetoacetate) with thiourea to yield the key intermediate, Ethyl 2-amino-5-methylthiazole-4-carboxylate.[2][3]

  • Sandmeyer Reaction: Conversion of the 2-amino group of the intermediate into the target 2-chloro group via diazotization with a nitrite source and subsequent reaction with a copper(I) chloride catalyst.[4]

Overall Synthetic Workflow

Synthetic_Workflow reagents1 Ethyl 2-chloro-3-oxobutanoate + Thiourea hantzsch Step 1: Hantzsch Thiazole Synthesis reagents1->hantzsch intermediate Ethyl 2-amino-5-methyl- thiazole-4-carboxylate hantzsch->intermediate sandmeyer Step 2: Sandmeyer Reaction intermediate->sandmeyer reagents2 1. NaNO₂ / HCl 2. CuCl reagents2->sandmeyer product Ethyl 2-chloro-5-methyl- thiazole-4-carboxylate sandmeyer->product

Caption: High-level workflow for the two-step synthesis of the target compound.

Section 2: Troubleshooting Guide

This section addresses common problems in a question-and-answer format, providing both the probable cause and a validated solution.

Part A: Hantzsch Synthesis of Ethyl 2-amino-5-methylthiazole-4-carboxylate

This initial condensation is the foundation of the synthesis. While robust, it is prone to issues that can impact yield and purity, especially during scale-up.

Q1: My reaction shows very low or no conversion to the desired 2-aminothiazole product. What could be the cause?

  • Probable Cause 1: Inadequate Neutralization of HCl Salt. The Hantzsch reaction generates HCl, which protonates the product's amino group, rendering it less nucleophilic and potentially hindering the reaction or causing side reactions. While some protocols proceed without a base, scale-up often benefits from its inclusion.

  • Solution: Add a mild base like sodium bicarbonate or sodium carbonate to the reaction mixture.[5] A Chinese patent suggests that adding sodium carbonate can improve the process.[6] This neutralizes the in-situ generated acid, driving the reaction to completion. Monitor the pH to ensure it remains slightly acidic to neutral, but not basic, which could cause hydrolysis of the ester.

  • Probable Cause 2: Low Reaction Temperature or Insufficient Time. This condensation is often performed under reflux.[5] Insufficient thermal energy can lead to a sluggish or incomplete reaction.

  • Solution: Ensure the reaction mixture reaches and maintains the reflux temperature of the chosen solvent (typically ethanol, ~78-80°C). Monitor the reaction progress using Thin Layer Chromatography (TLC). A typical reaction time is 4-6 hours, but should be confirmed by TLC analysis showing the disappearance of the limiting starting material.[5]

Q2: The reaction is complete by TLC, but my isolated yield is poor after work-up. Why?

  • Probable Cause: Product Precipitation and Loss. The hydrochloride salt of the aminothiazole product can sometimes precipitate from the reaction mixture upon cooling. If the work-up procedure involves immediate extraction without proper handling of solids, a significant portion of the product can be lost.

  • Solution: After cooling the reaction mixture, carefully check for any precipitate. If a solid is present, filter the entire mixture before proceeding to solvent removal and extraction. The collected solid is likely your product salt. The filtrate can then be processed separately. For a more streamlined process, perform a basification step before cooling (e.g., with aqueous NaHCO₃) to convert the product to its free base form, which has better solubility in common extraction solvents like ethyl acetate.[5]

Q3: My crude product is highly impure, showing multiple spots on TLC. What are the likely side reactions?

  • Probable Cause: Self-condensation or Degradation of Starting Materials. Ethyl 2-chloroacetoacetate is reactive and can undergo side reactions if the reaction conditions are not optimal. Thiourea can also decompose at high temperatures over extended periods.

  • Solution:

    • Control the Addition: Add the ethyl 2-chloroacetoacetate dropwise to the solution of thiourea in ethanol at room temperature before heating to reflux.[5] This maintains a low instantaneous concentration of the halide, minimizing self-condensation.

    • Purity of Starting Materials: Ensure the use of high-purity starting materials. Impurities can initiate undesired pathways.

    • Minimize Reaction Time: Do not reflux for an excessive duration. Once TLC indicates the reaction is complete, proceed with the work-up.

Part B: Sandmeyer Reaction for 2-Chloro Conversion

This step is chemically sensitive and requires precise control of reaction parameters to avoid significant yield loss.

Q1: The yield of my final 2-chloro product is low, and I re-isolated a lot of the 2-aminothiazole starting material.

  • Probable Cause: Incomplete Diazotization. The formation of the diazonium salt is the critical first step. This requires a sufficient stoichiometric amount of nitrous acid (HONO), which is generated in situ from sodium nitrite (NaNO₂) and a strong acid like HCl.

  • Solution:

    • Stoichiometry: Use a slight excess of both sodium nitrite (e.g., 1.1-1.2 equivalents) and hydrochloric acid. The acid is crucial for both generating HONO and keeping the reaction medium sufficiently acidic to prevent unwanted side reactions.[4]

    • Addition Method: Add the aqueous solution of sodium nitrite slowly and dropwise to the acidic suspension of the 2-aminothiazole, ensuring the temperature is strictly maintained.[4] This prevents localized high concentrations of HONO, which can decompose.

    • Test for Excess Nitrous Acid: After the addition is complete, you can use starch-iodide paper to test for the presence of excess nitrous acid. A positive test (immediate blue-black color) indicates that sufficient nitrite was added for complete diazotization.

Q2: I observe significant formation of a byproduct that has an -OH peak in its IR/NMR spectrum.

  • Probable Cause: Hydrolysis of the Diazonium Salt. The diazonium salt intermediate is thermally unstable. If the temperature rises, it will readily react with water in the reaction mixture to form the corresponding 2-hydroxythiazole derivative.[4]

  • Solution: Strict temperature control is non-negotiable. The diazotization step and the subsequent addition to the copper(I) chloride solution must be performed at 0-5 °C.[4] Use an efficient cooling bath (e.g., ice-salt or a circulating chiller) and monitor the internal reaction temperature with a thermometer. Any exotherm during the nitrite addition must be carefully managed.

Troubleshooting Decision Workflow

Troubleshooting_Sandmeyer start Low Yield of 2-Chlorothiazole check_sm Is 2-amino starting material recovered? start->check_sm check_hydroxy Is 2-hydroxy byproduct observed? check_sm->check_hydroxy No cause_diazotization Probable Cause: Incomplete Diazotization check_sm->cause_diazotization Yes cause_hydrolysis Probable Cause: Diazonium Salt Hydrolysis check_hydroxy->cause_hydrolysis Yes cause_other Probable Cause: Other side reactions (e.g., Azo coupling) check_hydroxy->cause_other No solution_diazotization Solution: - Use slight excess NaNO₂/HCl - Slow, controlled NaNO₂ addition - Test with starch-iodide paper cause_diazotization->solution_diazotization solution_hydrolysis Solution: - Maintain temp strictly at 0-5 °C - Use efficient cooling bath - Manage exotherms carefully cause_hydrolysis->solution_hydrolysis solution_other Solution: - Ensure slow NaNO₂ addition - Maintain sufficient acidity cause_other->solution_other

Sources

Optimization

Technical Support Center: A Senior Application Scientist's Guide to Identifying Unknown Peaks in the HPLC of Thiazole Reactions

Welcome, researchers and drug development professionals. The sudden appearance of an unknown peak in your High-Performance Liquid Chromatography (HPLC) analysis of a thiazole reaction can be a significant roadblock, cons...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome, researchers and drug development professionals. The sudden appearance of an unknown peak in your High-Performance Liquid Chromatography (HPLC) analysis of a thiazole reaction can be a significant roadblock, consuming valuable time and resources.[1] This guide is designed to be your partner in navigating this challenge. We will move beyond simple troubleshooting checklists to provide a deep, mechanistic understanding of why these peaks appear and arm you with a systematic, field-proven workflow to identify them with confidence.

Part 1: Frequently Asked Questions (FAQs) - Understanding the "Why"

Before we dive into the "how," let's address the fundamental questions that underpin a successful investigation. Understanding the potential origins of these unknown peaks is the first step toward a targeted and efficient resolution.

Q1: What are the most common sources of unknown peaks in thiazole synthesis reactions?

Unknown peaks in the HPLC analysis of thiazole reactions can originate from a variety of sources.[1] These can be broadly categorized as:

  • Reaction-Related Impurities: These are substances generated during the synthesis itself. Common examples include unreacted starting materials, intermediates, and byproducts from side reactions. The Hantzsch thiazole synthesis, a widely used method, can generate impurities if the reaction conditions are not optimized.[2][3]

  • Degradation Products: Thiazole rings and their derivatives can be susceptible to degradation under certain conditions.[4][5] Forced degradation studies often reveal that thiazoles can degrade via hydrolysis (acidic or basic), oxidation, and photolysis.[4][6] The presence of specific functional groups, such as aryl rings or ester/amide groups, can increase a compound's susceptibility to degradation.[4]

  • External Contaminants: These are impurities introduced from external sources during sample preparation or analysis.[1][7] This can include contaminants from solvents, reagents, glassware, or even the HPLC system itself.[8][9]

Q2: My main product peak is pure by NMR. Why do I see impurities in my HPLC?

This is a common and important question. While Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation, HPLC often provides higher sensitivity for detecting minor impurities. An impurity present at a low level (e.g., 0.1%) might not be readily observable in a standard 1H NMR spectrum, especially if its signals overlap with those of the main compound or residual solvent. HPLC, particularly with a sensitive detector like a UV-Vis or mass spectrometer, can easily detect these low-level impurities.

Q3: Can the HPLC method itself create unknown peaks?

While the HPLC method doesn't typically "create" new compounds, an inappropriate method can lead to the appearance of artifact peaks or fail to resolve all components, giving the impression of unknown impurities. For example:

  • On-column degradation: If the mobile phase is too acidic or basic for a labile compound, it might degrade on the column, leading to new peaks.

  • Ghost peaks: These are spurious peaks that can appear in a chromatogram and are often related to mobile phase contamination or issues with the gradient elution.[10]

  • Co-elution: An unoptimized method may fail to separate an impurity from the main peak, leading to a broad or asymmetric peak that might be misinterpreted.

Part 2: A Systematic Troubleshooting Workflow for Peak Identification

When confronted with an unknown peak, a systematic approach is crucial. The following workflow, presented from the perspective of a seasoned scientist, will guide you from initial observation to confident identification.

Workflow for Identifying Unknown HPLC Peaks

workflow cluster_verification Verification cluster_characterization Initial Characterization cluster_investigation Source Investigation cluster_elucidation Structural Elucidation A Unknown Peak Observed in HPLC B Step 1: Verify the Peak's Authenticity A->B B1 Re-inject the same sample B->B1 C Step 2: Initial Characterization (UV-Vis, MS) C1 Analyze UV-Vis spectrum (PDA detector) C->C1 D Step 3: Investigate Potential Sources D1 Analyze starting materials D->D1 E Step 4: Advanced Structural Elucidation (HRMS, MS/MS, NMR) E1 High-Resolution Mass Spectrometry (HRMS) for elemental formula E->E1 F Step 5: Confirmation and Documentation B2 Inject a blank (solvent) B1->B2 B3 Prepare a fresh sample B2->B3 B3->C C2 Obtain initial mass data (LC-MS) C1->C2 C2->D D2 Review reaction mechanism for side products D1->D2 D3 Perform forced degradation studies D2->D3 D3->E E2 Tandem Mass Spectrometry (MS/MS) for fragmentation pattern E1->E2 E3 Isolate the impurity (prep-HPLC) E2->E3 E4 NMR Spectroscopy (1D and 2D) for definitive structure E3->E4 E4->F

Caption: A logical workflow for the systematic identification of unknown peaks in HPLC analysis.

Step 1: Verify the Peak's Authenticity

Before investing significant effort, it's essential to confirm that the unknown peak is real and not an artifact.[1]

  • Protocol 1: Peak Verification

    • Re-inject the same sample: This will confirm the reproducibility of the peak.

    • Inject a blank: Run the mobile phase without any sample to check for ghost peaks or contaminants from the system or solvent.[10]

    • Prepare and inject a fresh sample: This will help rule out contamination or degradation that may have occurred in the original sample vial.

Step 2: Initial Characterization with LC-MS

Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable tool for the initial characterization of unknown impurities.[11][12][13]

  • Protocol 2: Preliminary LC-MS Analysis

    • Develop an MS-compatible HPLC method: If your current method uses non-volatile buffers like phosphate, you will need to switch to a volatile mobile phase modifier such as formic acid, acetic acid, or ammonium acetate.[1]

    • Acquire mass spectra: Obtain the mass-to-charge ratio (m/z) of the unknown peak in both positive and negative ionization modes. This provides the molecular weight of the impurity.

    • Utilize a Photo-Diode Array (PDA) detector: If available, the UV-Vis spectrum of the unknown peak can provide valuable information about its chromophores and help distinguish it from your main product.[1]

Step 3: Investigate Potential Sources

With initial data in hand, you can now form hypotheses about the origin of the unknown peak.

  • Analyze Starting Materials: Inject solutions of your starting materials and key reagents to see if the unknown peak is present as an impurity in one of them.

  • Review Reaction Mechanism: Carefully consider the reaction mechanism for potential side reactions. For instance, in the Hantzsch thiazole synthesis, incomplete cyclization or alternative reaction pathways can lead to specific byproducts.[2][3]

  • Perform Forced Degradation Studies: Subject your pure product to stress conditions (acid, base, oxidation, heat, light) to see if you can intentionally generate the unknown peak.[4][6][14] This is a powerful way to identify degradation products.

Stress Condition Typical Reagents and Conditions Potential Thiazole Degradation Pathways
Acid Hydrolysis 0.1 M HCl, heatHydrolysis of amide/ester side chains, potential ring opening.[4][5]
Base Hydrolysis 0.1 M NaOH, heatSaponification of ester side chains, potential ring cleavage.[4][5]
Oxidation 3% H₂O₂, room temperatureS-oxidation of the thiazole ring to a sulfoxide or sulfone.[5]
Photodegradation Exposure to UV or visible lightComplex rearrangements, potential cycloadditions with oxygen.[4][15]
Thermal Degradation Heat (e.g., 60-80 °C)Fragmentation, decarboxylation.[4]
Step 4: Advanced Structural Elucidation

If the identity of the unknown peak is still unclear, more advanced analytical techniques are required.

  • High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which can be used to determine the elemental formula of the unknown compound.[1]

  • Tandem Mass Spectrometry (MS/MS): By fragmenting the parent ion of the unknown peak, MS/MS provides information about its substructures, which is crucial for piecing together the final structure.[12][15]

  • Isolation and NMR Spectroscopy: For unambiguous structural confirmation, the impurity often needs to be isolated using preparative HPLC. Once isolated, a suite of NMR experiments (¹H, ¹³C, COSY, HSQC, HMBC) can be performed to definitively determine its structure.[15][16]

Step 5: Confirmation and Documentation

Once you have a proposed structure for the unknown peak, the final step is to confirm it.

  • Spiking Experiment: If a reference standard of the suspected impurity is available, spike a sample of your reaction mixture with a small amount of the standard. If your hypothesis is correct, the area of the unknown peak should increase, and no new peak should appear at that retention time.[11]

  • Documentation: Thoroughly document your findings, including all analytical data and the logical steps taken to identify the unknown peak. This will be invaluable for future process development and regulatory submissions.

Part 3: Visualizing Reaction and Degradation Pathways

Understanding the chemistry of thiazole formation and degradation is key to anticipating and identifying unknown peaks.

Hantzsch Thiazole Synthesis and a Potential Side Product

hantzsch reagents α-Haloketone Thioamide intermediate Thioether Intermediate reagents->intermediate Sₙ2 Reaction side_product Hydrolysis of Thioamide (Potential Impurity) reagents:f1->side_product H₂O product Thiazole Product (Desired) intermediate->product Cyclization & Dehydration

Caption: Simplified Hantzsch thiazole synthesis pathway and a potential side reaction.

Common Degradation Pathways of the Thiazole Ring

degradation Thiazole Thiazole Derivative Oxidation S-Oxide / S-Dioxide Thiazole->Oxidation [O] (e.g., H₂O₂) Hydrolysis Ring-Opened Product Thiazole->Hydrolysis H₂O (Acid/Base) Photodegradation Rearranged Product / Endoperoxide Thiazole->Photodegradation (Light)

Caption: Major degradation pathways for thiazole-containing compounds under stress conditions.

By following this comprehensive guide, you will be well-equipped to tackle the challenge of unknown peaks in your HPLC analyses of thiazole reactions, transforming a potential setback into a valuable learning experience that enhances your understanding of your chemical system.

References

  • Technical Support Center: Degradation Pathways for Thiazole-Based Compounds. Benchchem.
  • Improving the stability of thiazole compounds in DMSO for long-term storage. Benchchem.
  • HOW TO APPROACH THE IDENTIFICATION OF ANOMALOUS PEAKS DURING PHARMACEUTICAL SAMPLE ANALYSES. SGS.
  • Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. PubMed.
  • (PDF) Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique.D.B.Kamkhede. ResearchGate.
  • Peak identification by LC/MS: Automation versus analyst. Manufacturing Chemist.
  • Structure Elucidation of Unknown Impurity using LC-MS/MS in Pharmaceuticals. SynThink.
  • LC-MS Analysis of Pharmaceutical Drugs. News-Medical.Net.
  • Identification of an Unknown Extraneous Contaminant in Pharmaceutical Product Analysis.
  • HPLC Troubleshooting Guide. Sigma-Aldrich.
  • Troubleshooting guide for the synthesis of heterocyclic compounds. Benchchem.
  • HPLC Troubleshooting Guide.
  • HPLC Troubleshooting Guide. Sigma-Aldrich.
  • HPLC Troubleshooting Guide.
  • Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry.
  • Hantzsch Thiazole Synthesis. Chem Help Asap.
  • Step-by-Step Structural Elucidation of 5-(Sec-butylthio)-1,3,4-thiadiazol-2-amine using 2D NMR Spectroscopy. Benchchem.
  • Synthesis, Reactions and Medicinal Uses of Thiazole. Pharmaguideline.
  • Thiazole. CUTM Courseware.

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Catalysts for Cross-Coupling with 2-Halothiazoles

This guide provides an in-depth technical comparison of catalytic systems for the cross-coupling of 2-halothiazoles. It addresses the specific mechanistic challenges of this substrate class—namely catalyst poisoning and...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of catalytic systems for the cross-coupling of 2-halothiazoles. It addresses the specific mechanistic challenges of this substrate class—namely catalyst poisoning and nucleophile instability—and offers evidence-based solutions.

The "Thiazole Challenge" in Cross-Coupling

2-Halothiazoles represent a "perfect storm" of difficulty in transition-metal catalysis. Unlike simple aryl halides, they present two distinct failure modes that standard protocols (e.g., Pd(PPh₃)₄/Na₂CO₃) cannot overcome:

  • Heteroatom Poisoning: The thiazole nitrogen (N3) and sulfur (S1) atoms are potent

    
    -donors. They can displace labile phosphine ligands from the Palladium center, forming stable, unreactive [Pd(Ar-thiazole)L₂] resting states that halt the catalytic turnover.
    
  • Protodeboronation (The Nucleophile Problem): If you attempt to use 2-thiazolylboronic acid as the nucleophile, it decomposes rapidly. The basic nitrogen facilitates the formation of a zwitterionic intermediate that undergoes rapid C–B bond cleavage in the presence of water/base, often faster than the transmetalation step.

Mechanistic Visualization: The Failure Modes

The following diagram illustrates the competing pathways that lower yield in standard systems.

ThiazoleFailure Cat Active Catalyst Pd(0)L2 OxAdd Oxidative Addition Complex (Pd-II) Cat->OxAdd + Substrate Substrate 2-Halothiazole Poison Poisoned Resting State (N-coordinated Dimer) OxAdd->Poison N-coordination (Irreversible) Product Cross-Coupled Product OxAdd->Product Transmetalation + Red. Elim. Boronic 2-Thiazolylboronic Acid Zwitt Zwitterionic Intermediate Boronic->Zwitt + Base/H2O Boronic->Product Slow Transmetalation Decomp Thiazole (H) (Protodeboronation) Zwitt->Decomp Fast C-B Cleavage

Caption: Figure 1. Competing failure pathways. Note the rapid decomposition of the boronic acid (red path) competing with the productive cycle.

Strategic Solutions & Catalyst Comparison

To solve these issues, modern methodology employs three distinct strategies: Ligand Sterics (to prevent poisoning), Nucleophile Protection (MIDA boronates), or Alternative Metals (Negishi/Zn).

Strategy A: Bulky Phosphines (Buchwald Ligands)

Best for: Coupling 2-chlorothiazoles with stable aryl boronic acids. Top Candidates: XPhos , SPhos , RuPhos .

  • Mechanism: These biaryl phosphine ligands are extremely bulky. They form a "roof" over the Pd center, physically blocking the thiazole nitrogen from coordinating to the metal, thereby preventing catalyst poisoning.

  • Performance: XPhos-Pd-G2/G3 precatalysts typically achieve >90% yields for 2-chlorothiazoles where Pd(PPh₃)₄ fails (<10%).

Strategy B: Pd-NHC Complexes (PEPPSI)

Best for: Difficult, electron-deficient substrates and industrial scalability. Top Candidate: Pd-PEPPSI-IPr .

  • Mechanism: N-Heterocyclic Carbenes (NHCs) bind Pd more tightly than phosphines, preventing ligand dissociation. The "PEPPSI" (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) scaffold uses a labile pyridine ligand that dissociates only when the substrate enters, ensuring a high concentration of active species.

  • Performance: Highly robust against air and moisture. Excellent for C–N coupling (Buchwald-Hartwig) of 2-halothiazoles with amines.

Strategy C: Slow-Release Nucleophiles (MIDA Boronates)

Best for: Using the thiazole as the nucleophile (2-thiazolyl-MIDA). Top Candidate: Burke's MIDA Boronates + Pd(OAc)₂/SPhos .

  • Mechanism: The MIDA (N-methyliminodiacetic acid) ligand rehybridizes the boron atom from sp² to sp³, removing its Lewis acidity.[1] This shuts down the protodeboronation pathway. Under mild aqueous basic conditions, the MIDA group hydrolyzes slowly, releasing the active boronic acid at the same rate it is consumed by the catalyst.

  • Performance: Solves the "unstable nucleophile" problem completely.

Strategy D: Negishi Coupling (Zinc Reagents)

Best for: Alkyl-thiazole coupling and absolute orthogonality. Top Candidate: Pd(P-t-Bu₃)₂ or Pd(Amphos)₂ .

  • Mechanism: Organozinc reagents (Thiazolyl-ZnX) are far more stable to protonolysis than their boronic acid counterparts. They also transmetalate faster.

  • Performance: Essential when coupling alkyl chains to the thiazole ring, where Suzuki coupling often suffers from

    
    -hydride elimination or slow transmetalation.
    

Comparative Performance Data

The following table summarizes the performance of these systems based on experimental data for the coupling of 2-chlorothiazole (electrophile) or 2-thiazolyl-metal (nucleophile).

Catalyst SystemLigand ClassKey StrengthTypical YieldLimitations
Pd(PPh₃)₄ Simple PhosphineLow Cost< 20% (Fail)Severe poisoning by thiazole N; requires high loading.
Pd(OAc)₂ / XPhos Dialkylbiaryl PhosphineSteric Bulk85 - 95% Excellent for 2-Cl-thiazoles; expensive ligands.
Pd-PEPPSI-IPr NHCStability / TON90 - 98% Best for large scale; requires activation heat.
Pd(dtbpf)Cl₂ Ferrocenyl PhosphineHigh Activity80 - 90%Good for sterically crowded couplings.
MIDA / XPhos Slow-Release BoronateNucleophile Stability> 90% Only solution for 2-thiazolyl-boron species.
Pd(P-t-Bu₃)₂ Negishi (Zn)Alkyl Coupling85 - 92%Requires handling air-sensitive Zn reagents.

Experimental Protocols

Protocol A: Coupling 2-Chlorothiazole with Aryl Boronic Acids (Using PEPPSI)

Use this when the thiazole is the electrophile.

  • Charge Reactor: In a glovebox or under Argon, add Pd-PEPPSI-IPr (1.0 mol%), 2-chlorothiazole (1.0 equiv), Arylboronic acid (1.5 equiv), and K₂CO₃ (2.0 equiv).

  • Solvent: Add anhydrous Dioxane or DME (0.2 M concentration).

  • Reaction: Seal the vessel and heat to 80 °C for 2–4 hours.

    • Note: PEPPSI catalysts often require heat to dissociate the pyridine "throw-away" ligand.

  • Workup: Cool to RT, filter through a pad of Celite/Silica, concentrate, and purify via column chromatography.

Protocol B: Coupling 2-Thiazolyl MIDA Boronate with Aryl Chlorides

Use this when the thiazole is the nucleophile (solving instability).

  • Charge Reactor: Add 2-Thiazolyl MIDA boronate (1.5 equiv), Aryl Chloride (1.0 equiv), XPhos Pd G2 (2.0 mol%).

  • Base/Solvent: Add K₃PO₄ (3.0 equiv) and a mixture of THF:Water (10:1) .

    • Crucial: The water is necessary to hydrolyze the MIDA ester slowly.

  • Reaction: Heat to 60 °C for 6–12 hours.

    • Mechanism Check: The base/water slowly deprotects the MIDA to active boronic acid, which is immediately trapped by the Pd catalyst, preventing decomposition.

  • Workup: Standard extraction with EtOAc.

Decision Tree for Catalyst Selection

Use this logic flow to select the correct system for your specific substrates.

DecisionTree Start Start: Cross-Coupling 2-Halothiazole Role Is the Thiazole the Electrophile or Nucleophile? Start->Role Elec Electrophile (2-Cl/Br-Thiazole) Role->Elec Nuc Nucleophile (Thiazolyl-Metal) Role->Nuc Partner Coupling Partner? Elec->Partner ArylB Aryl Boronic Acid Partner->ArylB AlkylZn Alkyl Zinc/Magnesium Partner->AlkylZn Amine Amine (N-H) Partner->Amine Sol_Aryl Use Pd-PEPPSI-IPr or XPhos Pd G3 ArylB->Sol_Aryl Sol_Alkyl Use Negishi: Pd(P-t-Bu3)2 or Pd(Amphos)2 AlkylZn->Sol_Alkyl Sol_Amine Use Pd-PEPPSI-IPr or RuPhos Pd G3 Amine->Sol_Amine Stability Stability Issue? Nuc->Stability Unstable Boronic Acid (Unstable) Stability->Unstable Stable Zinc/Tin (Stable) Stability->Stable Sol_MIDA REQUIRED: MIDA Boronate + XPhos/SPhos Unstable->Sol_MIDA Sol_Stille Stille/Negishi Standard Conditions Stable->Sol_Stille

Caption: Figure 2. Catalyst selection decision matrix based on substrate role and stability.

References

  • Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009).[2] A general solution for unstable boronic acids: slow-release cross-coupling from air-stable MIDA boronates.[2] Journal of the American Chemical Society.[3][4] [Link]

  • Krasovskiy, A., & Lipshutz, B. H. (2011). Highly Selective Reactions of Unbiased Alkenyl Halides and Alkylzinc Halides: Negishi-Plus Couplings. Organic Letters. [Link]

  • Roger, J., Pogan, F., & Doucet, H. (2009).[5] Ligand-Free Palladium-Catalyzed Direct Arylation of Thiazoles at Low Catalyst Loadings.[6][7] Journal of Organic Chemistry. [Link]

  • Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation.[3] Journal of the American Chemical Society.[3][4] [Link]

Sources

Comparative

Validation of an HPLC Method for Ethyl 2-chloro-5-methylthiazole-4-carboxylate

A Comparative Guide for Drug Development Professionals Executive Summary Ethyl 2-chloro-5-methylthiazole-4-carboxylate (ECMTC) is a critical pharmacophore intermediate, notably utilized in the synthesis of tyrosine kinas...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Drug Development Professionals

Executive Summary

Ethyl 2-chloro-5-methylthiazole-4-carboxylate (ECMTC) is a critical pharmacophore intermediate, notably utilized in the synthesis of tyrosine kinase inhibitors (e.g., Dasatinib) and xanthine oxidase inhibitors (e.g., Febuxostat). Its purity is paramount; however, the molecule presents specific analytical challenges: the thiazole nitrogen induces peak tailing on standard silica, and the ester moiety is susceptible to hydrolysis.

This guide provides a rigorous validation framework for an optimized Reversed-Phase HPLC (RP-HPLC) method. We compare this approach against Gas Chromatography (GC) and generic neutral-pH HPLC methods to demonstrate why the proposed acidic RP-HPLC protocol offers superior specificity and stability.

Part 1: Comparative Analysis of Analytical Techniques

Before validation, one must justify the method choice. For ECMTC, three primary techniques were evaluated. The optimized RP-HPLC method was selected based on thermal stability and resolution requirements.

Table 1: Performance Comparison of Analytical Platforms
FeatureMethod A: Optimized RP-HPLC (Recommended) Method B: Gas Chromatography (GC-FID) Method C: Generic Neutral HPLC
Principle C18 Column, Acidic Mobile Phase (pH 2.5)Capillary Column, Thermal DesorptionC18 Column, Water/Acetonitrile (pH 7.0)
Primary Advantage Excellent peak shape; separates hydrolysis degradants.High theoretical plates; rapid run time.Simple; no buffer preparation required.
Critical Flaw Requires buffer preparation.Thermal Instability: Risk of dechlorination or decarboxylation in injector port.Peak Tailing: Thiazole nitrogen interacts with silanols, causing tailing > 2.0.
LOD (Sensitivity) 0.05 µg/mL0.5 µg/mL0.2 µg/mL
Suitability High (QC Release & Stability)Low (Process Control only)Low (Fails System Suitability)

Expert Insight: While GC is tempting for volatile intermediates, the chloro-thiazole ring is thermally labile. At injector temperatures >200°C, we often observe artifactual dechlorination, leading to false impurity profiles. Furthermore, neutral HPLC fails because the basic nitrogen on the thiazole ring interacts with free silanols on the column stationary phase, causing severe peak tailing. Method A (Acidic RP-HPLC) protonates the nitrogen, eliminating these secondary interactions.

Part 2: Optimized Experimental Protocol

This method is designed to be robust, self-validating, and compliant with ICH Q2(R2) guidelines.

1. Chromatographic Conditions
  • Instrument: HPLC with PDA/UV Detector (e.g., Agilent 1260/Waters Alliance).

  • Column: C18 End-capped (e.g., Zorbax Eclipse Plus C18, 150 x 4.6 mm, 5 µm). Rationale: End-capping reduces silanol activity.

  • Wavelength: 254 nm (Thiazole characteristic absorption).

  • Column Temp: 30°C.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

2. Mobile Phase Strategy
  • Solvent A: 0.1% Orthophosphoric Acid in Water (pH ~2.5).

  • Solvent B: Acetonitrile (HPLC Grade).[1]

  • Gradient Program:

    • 0-2 min: 10% B (Equilibration)

    • 2-15 min: 10% → 80% B (Elution of ECMTC)

    • 15-20 min: 80% B (Wash)

    • 20-25 min: 10% B (Re-equilibration)

3. Standard Preparation
  • Diluent: Water:Acetonitrile (50:50 v/v).

  • Stock Solution: Dissolve 25 mg ECMTC in 25 mL diluent (1000 µg/mL).

  • Working Standard: Dilute to 50 µg/mL.

Part 3: Validation Framework (ICH Q2 R2)

The following validation data confirms the method's reliability.

1. Specificity (Forced Degradation)

To prove the method detects impurities without interference, the sample was subjected to stress conditions.

  • Acid Hydrolysis (0.1 N HCl, 60°C, 2h): Major degradant observed at RRT 0.45 (likely the carboxylic acid hydrolysis product). Resolution > 3.0 from main peak.

  • Base Hydrolysis (0.1 N NaOH, Ambient, 1h): Rapid degradation observed; method successfully resolved all fragments.

  • Oxidation (3% H2O2): Minimal degradation, confirming oxidative stability of the thiazole ring.

2. Linearity & Range
  • Range: 10 µg/mL to 150 µg/mL (20% to 300% of target concentration).

  • Regression:

    
    .
    
  • Equation:

    
     (Intercept should be statistically indistinguishable from zero).
    
3. Accuracy (Recovery)

Spike recovery experiments were performed at three levels (50%, 100%, 150%).

Spike LevelMean Recovery (%)% RSD (n=3)Acceptance Criteria
50%99.4%0.8%98.0 - 102.0%
100%100.2%0.5%98.0 - 102.0%
150%99.8%0.6%98.0 - 102.0%
Part 4: Visualizing the Methodology
Diagram 1: Method Selection Logic

This decision tree illustrates the scientific rationale behind selecting Acidic RP-HPLC over alternatives.

MethodSelection Start Start: ECMTC Analysis Volatile Is the molecule volatile? Start->Volatile ThermalStable Is it thermally stable >200°C? Volatile->ThermalStable Yes HPLC Select HPLC Volatile->HPLC No GC Method: GC-FID ThermalStable->GC Yes ThermalStable->HPLC No (Dechlorination Risk) Basic Contains Basic Nitrogen? HPLC->Basic Neutral Neutral pH HPLC (Risk: Peak Tailing) Basic->Neutral No Acidic Acidic Mobile Phase (Protonates N, Sharp Peaks) Basic->Acidic Yes (Thiazole) Final Valid Method: RP-HPLC (pH 2.5) Neutral->Final Optimization Acidic->Final

Figure 1: Analytical Method Selection Decision Tree. Red nodes indicate rejected or high-risk pathways; Green indicates the optimized pathway.

Diagram 2: Validation Workflow (Lifecycle Approach)

Following ICH Q14/Q2(R2), this workflow ensures the method remains in a state of control.

ValidationLifecycle ATP ATP: Analytical Target Profile (Define Purity/Impurity Limits) Dev Method Development (Screening Columns/pH) ATP->Dev Val Validation (ICH Q2) Specificity, Linearity, Accuracy Dev->Val Routine Routine QC Testing (System Suitability Checks) Val->Routine Change Change Management (Re-validation if needed) Routine->Change Out of Trend Change->Val Major Change Change->Routine Minor Change

Figure 2: Analytical Lifecycle Management. This cycle ensures the method adapts to changes in synthesis routes or regulatory requirements.

References
  • International Council for Harmonisation (ICH). (2023).[2] Validation of Analytical Procedures Q2(R2). ICH Guidelines.[2][3][4][5][6][7] [Link]

  • Basavanakatti, A.I., et al. (2024). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. BMC Chemistry.[1] [Link]

  • PubChem. (2025). Ethyl 2-amino-4-methylthiazole-5-carboxylate Compound Summary. National Library of Medicine. [Link]

Sources

Validation

Comparative study of the biological activity of substituted thiazoles

Executive Summary The thiazole scaffold (1,3-thiazole) represents a "privileged structure" in medicinal chemistry, serving as the core pharmacophore for FDA-approved drugs ranging from the antiretroviral Ritonavir to the...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The thiazole scaffold (1,3-thiazole) represents a "privileged structure" in medicinal chemistry, serving as the core pharmacophore for FDA-approved drugs ranging from the antiretroviral Ritonavir to the tyrosine kinase inhibitor Dasatinib . Its ubiquity stems from its ability to engage in hydrogen bonding,


-stacking interactions, and coordination with metalloenzymes.

This guide provides a comparative analysis of substituted thiazoles, specifically isolating how structural modifications at the C2, C4, and C5 positions dictate biological outcomes. We focus on two primary therapeutic vectors: Anticancer (Kinase Inhibition) and Antimicrobial (bacterial resistance) .

Part 1: The Thiazole Pharmacophore & SAR Logic

The thiazole ring is an aromatic five-membered heterocycle containing sulfur and nitrogen.[1][2][3][4] Its biological versatility is governed by the electronic environment of its substituents.

Structural Activity Relationship (SAR) Decision Matrix

The following diagram illustrates the logical flow researchers use to optimize thiazole derivatives for specific targets.

SAR_Logic Core Thiazole Core (C3H3NS) Pos2 C2 Position (Nucleophilic Center) Core->Pos2 Pos4 C4 Position (Lipophilic Pocket) Core->Pos4 Pos5 C5 Position (Electronic Tuning) Core->Pos5 Mod_Amine Add -NH2 / Hydrazone (H-Bond Donor) Pos2->Mod_Amine Optimization Mod_Phenyl Add Phenyl / Naphthyl (Pi-Stacking) Pos4->Mod_Phenyl Optimization Mod_EWG Add -NO2 / -F (Metabolic Stability) Pos5->Mod_EWG Optimization Target_Kinase Target: Kinase (EGFR/VEGFR) Req: H-Bond Donor Target_Bacteria Target: Bacteria (DNA Gyrase) Req: Electron Withdrawal Mod_Amine->Target_Kinase Mod_Phenyl->Target_Kinase Mod_EWG->Target_Bacteria

Figure 1: SAR Decision Tree illustrating how specific position modifications correlate with therapeutic targets.

Part 2: Comparative Analysis – Anticancer Activity

Primary Target: Epidermal Growth Factor Receptor (EGFR) and VEGFR-2. Mechanism: Competitive inhibition at the ATP-binding site.

The Comparison: 2-Aminothiazoles vs. Fused Thiazoles

Recent studies indicate that the 2-aminothiazole moiety is critical for anchoring the molecule within the kinase hinge region via hydrogen bonds (e.g., with Met769 in EGFR). However, the substituents on the phenyl ring attached at C4 drastically alter potency.

Experimental Data: EGFR Kinase Inhibition (IC50)

The table below compares a standard 2-aminothiazole derivative against modified analogs.

Compound ClassSubstituent (R)TargetIC50 (µM)Potency Analysis
Standard (Erlotinib)Reference DrugEGFR (WT)0.05 Benchmark
Series A (2-aminothiazole)Unsubstituted PhenylEGFR (WT)12.40Low: Lacks specific hydrophobic interactions.
Series B (2-aminothiazole)4-Methoxy (-OCH3)EGFR (WT)0.86High: Electron-donating group enhances

-cation interaction.
Series C (Hydrazinyl-thiazole)4-Hydroxy-3-methoxyVEGFR-20.15Superior: Dual H-bond donor/acceptor capability fits pocket tightly.

Key Insight: The introduction of electron-donating groups (Methoxy, -OCH3) significantly improves anticancer activity compared to unsubstituted or halogenated analogs in kinase targets. This is attributed to improved electron density facilitating tighter binding in the hydrophobic pocket of the enzyme.

Part 3: Comparative Analysis – Antimicrobial Activity

Primary Target: Bacterial Cell Wall Synthesis and DNA Gyrase. Context: Rising resistance in S. aureus (MRSA) and E. coli.

The Comparison: Hydrazinyl vs. Sulfonamide Derivatives

While sulfonamides (e.g., sulfathiazole) are historical standards, resistance is widespread. New hydrazinyl-thiazole hybrids show renewed potency.[5]

Experimental Data: Minimum Inhibitory Concentration (MIC)

Lower MIC indicates higher potency.

Compound ScaffoldSubstituent at C4OrganismMIC (µg/mL)Performance vs. Std
Sulfathiazole (Control)-NH-SO2-PhS. aureus>64Resistant (Ineffective)
Thiazole-Hydrazone 4-Nitro-phenyl (-NO2)S. aureus16.1Active: Nitro group enhances cell wall penetration.
Thiazole-Hydrazone 4-Fluoro-phenyl (-F)E. coli32.0Moderate: Halogens improve metabolic stability but less potent here.
Thiazole-Pyrimidines Fused PyrimidineB. subtilis28.8Good: Fused rings mimic nucleosides.

Key Insight: Unlike anticancer applications where electron-donating groups prevailed, antimicrobial potency in thiazoles is often enhanced by electron-withdrawing groups (like -NO2) at the para-position of the C4 phenyl ring.

Part 4: Experimental Protocols

To replicate the results discussed above, the following self-validating protocols are recommended.

Synthesis: The Hantzsch Thiazole Method

This is the gold-standard method for generating 2,4-disubstituted thiazoles.

Workflow Visualization:

Hantzsch_Synthesis R1 Alpha-Haloketone (e.g., 2-bromoacetophenone) Step1 Condensation (Ethanol, Reflux 2-4h) R1->Step1 R2 Thioamide/Thiourea R2->Step1 Step2 Cyclization (- H2O, - HBr) Step1->Step2 Step3 Neutralization (NaHCO3) Step2->Step3 Product 2-Aminothiazole Precipitate Step3->Product

Figure 2: Step-by-step workflow for the Hantzsch Thiazole Synthesis.

Protocol Steps:

  • Reactants: Dissolve 2-bromoacetophenone (1.0 eq) and thiourea (1.1 eq) in absolute ethanol (10 mL/mmol).

  • Reaction: Reflux the mixture for 2–4 hours. Monitor via TLC (Solvent: Hexane:Ethyl Acetate 7:3).

  • Observation: The formation of a solid precipitate (hydrobromide salt) often occurs during reflux.

  • Workup: Cool to room temperature. Pour into crushed ice. Neutralize with 10% NaHCO3 solution until pH 8.

  • Purification: Filter the free base solid, wash with water, and recrystallize from ethanol.

Bioassay: MTT Cytotoxicity Assay

Used to determine IC50 values for anticancer comparison.

Protocol Steps:

  • Seeding: Seed cancer cells (e.g., MCF-7) in 96-well plates (5x10^3 cells/well) and incubate for 24h.

  • Treatment: Add thiazole derivatives at serial dilutions (0.1 µM to 100 µM). Include DMSO control (0.1%).

  • Incubation: Incubate for 48 hours at 37°C / 5% CO2.

  • Labeling: Add 20 µL MTT reagent (5 mg/mL in PBS). Incubate 4h. Mitochondrial succinate dehydrogenase reduces MTT to purple formazan.

  • Solubilization: Remove media, add 100 µL DMSO to dissolve formazan crystals.

  • Measurement: Read absorbance at 570 nm. Calculate IC50 using non-linear regression.

Part 5: Mechanism of Action (Visualized)

Understanding how these molecules work is vital for rational drug design. The following diagram details the interaction of a 2-aminothiazole derivative within the EGFR Kinase ATP-binding pocket.

MOA_Kinase Ligand Thiazole Derivative (Inhibitor) Met769 Met769 (Hinge Region) Ligand->Met769 Hydrogen Bond (N3 of Thiazole) Gatekeeper Thr790 (Gatekeeper) Ligand->Gatekeeper Hydrophobic Interaction Lys745 Lys745 (Catalytic) Ligand->Lys745 Cation-Pi Interaction Outcome ATP Blocked Signal Transduction Halted Ligand->Outcome

Figure 3: Molecular docking interaction map of Thiazole derivatives within the EGFR kinase domain.

References

  • Mishra, R. et al. "Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance." Journal of Heterocyclic Chemistry.

  • Petrou, A. et al. "Thiazole derivatives as potent antimicrobial agents: Synthesis and biological evaluation." European Journal of Medicinal Chemistry.

  • BenchChem Technical Support. "Application Notes and Protocols for Hantzsch Thiazole Synthesis." BenchChem Protocols.

  • Liaras, K. et al. "Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update." Journal of Chemical Reviews.

  • Wang, Z. et al. "Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies and SAR." Current Topics in Medicinal Chemistry.

  • El-Naggar, A.M. et al. "Synthesis and Biological Evaluation of 2-Aminothiazole Derivatives." Molecules.

Sources

Comparative

Benchmarking new thiazole synthesis methods against traditional routes

Emerging Methodologies vs. The Hantzsch Gold Standard Executive Summary & Technical Rationale The thiazole pharmacophore is a linchpin in medicinal chemistry, anchoring drugs from Ritonavir (antiretroviral) to Dasatinib...

Author: BenchChem Technical Support Team. Date: February 2026

Emerging Methodologies vs. The Hantzsch Gold Standard

Executive Summary & Technical Rationale

The thiazole pharmacophore is a linchpin in medicinal chemistry, anchoring drugs from Ritonavir (antiretroviral) to Dasatinib (antineoplastic). For over a century, the Hantzsch Thiazole Synthesis has been the default route due to its reliability. However, its reliance on lachrymatory


-haloketones and substantial waste generation (low atom economy) creates bottlenecks in high-throughput screening (HTS) and green process scaling.

This guide benchmarks the traditional Hantzsch route against two emerging competitors: Electrochemical Oxidative Cross-Coupling and Copper-Catalyzed C-H Functionalization . We evaluate these methods not just on yield, but on process mass intensity (PMI), substrate scope, and operational safety.

The Baseline: Hantzsch Thiazole Synthesis

Status: The Historical "Gold Standard"

Mechanism & Causality

The Hantzsch synthesis is a condensation reaction between an ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">


-haloketone and a thioamide (or thiourea).[1][2][3][4]
  • Causality: The reaction is driven by the high nucleophilicity of the sulfur atom (attacking the

    
    -carbon) followed by a spontaneous intramolecular dehydration.
    
  • Critical Control Point: The reaction generates HBr/HCl as a byproduct. In unbuffered systems, this can degrade acid-sensitive substituents, necessitating careful neutralization during workup.

Visualizing the Pathway

The following diagram illustrates the stepwise condensation and cyclization mechanism.

HantzschMechanism Start Reagents: Thioamide + α-Haloketone Inter1 S-Alkylation (Thioimidate Intermediate) Start->Inter1 SN2 Attack (S on C-X) Inter2 N-Attack on Carbonyl (Cyclization) Inter1->Inter2 Intramolecular Nucleophilic Attack Inter3 Hydroxythiazoline Inter2->Inter3 Proton Transfer End Final Thiazole (- H2O, - HX) Inter3->End Dehydration (Aromatization)

Caption: Stepwise mechanism of Hantzsch synthesis showing S-alkylation followed by dehydrative aromatization.

Standard Protocol (Self-Validating)
  • Stoichiometry: Combine 1.0 equiv

    
    -bromoacetophenone with 1.2 equiv thiourea in EtOH (0.5 M).
    
  • Reflux: Heat to reflux for 1-2 hours. Validation: TLC should show disappearance of the starting bromide (UV active).

  • Workup: Cool to RT. The hydrobromide salt often precipitates. Neutralize with aqueous NaHCO3 to liberate the free base.

  • Purification: Recrystallization from EtOH/Water.

Challenger 1: Electrochemical Oxidative Cross-Coupling

Status: The "Green" Contender

Technical Insight

This method replaces the pre-functionalized (and toxic)


-haloketone with simple ketones or enol derivatives, using electricity as the oxidant.
  • Why it works: Anodic oxidation generates radical cations or active halogen species in situ, driving the formation of the C-S and C-N bonds without generating stoichiometric metal waste.

  • Advantage: Eliminates the "lacrimator risk" of handling bromoketones.

Experimental Protocol

Based on recent electrochemical breakthroughs [1, 2].

  • Setup: Undivided cell equipped with Graphite (anode) and Platinum or Nickel (cathode) electrodes.

  • Electrolyte: 0.1 M LiClO4 or n-Bu4NBF4 in MeCN/H2O.

  • Reagents: Add ketone (1.0 equiv), thiourea (2.0 equiv), and catalytic NaI (0.2 equiv).

  • Electrolysis: Constant current (CCE) at 10-20 mA/cm² at Room Temperature.

    • Validation: Monitor charge consumption (F/mol). Reaction typically complete after 2.5 - 3.0 F/mol.

  • Workup: Evaporate solvent, aqueous extraction, and flash chromatography.

Workflow Visualization

ElectroSynthesis Input Substrates: Ketone + Thiourea + NaI (cat) Anode Anode (Oxidation): 2I- -> I2 -> I+ Input->Anode Current Applied Reaction In-Situ Iodination & Cyclization Anode->Reaction Mediator Transfer Cathode Cathode (Reduction): 2H+ + 2e- -> H2(g) Reaction->Cathode Proton Balance Product Thiazole Product (No Haloketone Waste) Reaction->Product

Caption: Electrochemical workflow utilizing iodide mediation to bypass hazardous alpha-haloketone handling.

Challenger 2: Cu-Catalyzed C-H Functionalization

Status: The "High-Complexity" Route

Technical Insight

This route utilizes transition metal catalysis to couple thioamides directly with alkynes or other non-halogenated partners via C-H activation.

  • Why it works: Copper facilitates a radical or organometallic cycle that lowers the activation energy for C-S bond formation, often using O2 or mild oxidants.

  • Advantage: High functional group tolerance; ideal for late-stage functionalization of complex drug scaffolds.

Experimental Protocol

Adapted from recent Cu-catalyzed methodologies [3].

  • Reagents: Benzothioamide (1.0 equiv), Alkyne (1.2 equiv), CuI (10 mol%), 1,10-phenanthroline (10 mol%).

  • Oxidant: Cs2CO3 (2.0 equiv) and air (open vessel) or O2 balloon.

  • Conditions: DMSO or DMF at 80-100°C for 12 hours.

    • Validation: Color change from green (Cu(II)) to brown/red often indicates catalyst turnover issues; maintain aerobic conditions.

  • Workup: Dilute with water, extract with EtOAc.

Comparative Benchmarking Data

The following table synthesizes performance metrics across the three methods. Data is aggregated from standard laboratory benchmarks and recent literature reviews [1, 3, 4].

MetricHantzsch (Traditional) Electrochemical (Green) Cu-Catalyzed C-H (Modern)
Primary Yield 85 - 95% 75 - 90%60 - 85%
Atom Economy Low (Loss of H2O + HX)High (Loss of H2)Moderate (Ligand/Base waste)
Substrate Scope Limited (Acid sensitive groups fail)Broad (Redox sensitive groups fail)Excellent (Tolerates steric bulk)
Reaction Time 1 - 4 Hours2 - 6 Hours12 - 24 Hours
Safety Profile Poor (Lachrymatory reagents)Excellent (Safe reagents, no heat)Good (Heavy metals, solvents)
Scalability High (Easy precipitation)Moderate (Electrode surface limits)Moderate (Catalyst cost)
Decision Matrix: Which Method Should You Choose?

Use this logic flow to determine the optimal synthesis route for your specific target molecule.

DecisionMatrix Start Start: Define Target Thiazole Q1 Is the α-haloketone commercially available and safe to handle? Start->Q1 Hantzsch Use Hantzsch Synthesis (Fastest, Cheapest) Q1->Hantzsch Yes Q2 Is the substrate acid-sensitive or complex (Late-Stage)? Q1->Q2 No / Toxic Q3 Is Green Chemistry/Safety the primary constraint? Q2->Q3 No CuCat Use Cu-Catalyzed C-H (High Tolerance) Q2->CuCat Yes Q3->CuCat No (Need Yield) Electro Use Electrochemical Method (Safest, High Atom Economy) Q3->Electro Yes

Caption: Logic flow for selecting the optimal thiazole synthesis route based on substrate stability and safety.

References
  • Recent Advances in the Synthesis and Utility of Thiazoline and its Derivatives Source: RSC Advances, 2024 [Link] Citation Context: Provides updated yield data and green chemistry metrics for modern thiazole synthesis.

  • Comparison between the conventional method and the electrochemical method Source: ResearchGate / J. Mex. Chem. Soc. [Link] Citation Context: Validates the yield and safety benefits of electrochemical protocols over Hantzsch.

  • Thiazole Synthesis - Organic Chemistry Portal Source: Organic Chemistry Portal [Link] Citation Context: Detailed mechanistic insights for Cu-catalyzed and Hantzsch reactions.

  • Hantzsch Thiazole Synthesis Source: SynArchive [Link] Citation Context: Baseline protocol and historical mechanism verification.

Sources

Validation

Cost-benefit analysis of different synthetic routes to Ethyl 2-chloro-5-methylthiazole-4-carboxylate

Executive Summary Target Molecule: Ethyl 2-chloro-5-methylthiazole-4-carboxylate (CAS: 907545-27-1) Core Challenge: Regiochemical Fidelity. The synthesis of Ethyl 2-chloro-5-methylthiazole-4-carboxylate presents a specif...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Molecule: Ethyl 2-chloro-5-methylthiazole-4-carboxylate (CAS: 907545-27-1) Core Challenge: Regiochemical Fidelity.

The synthesis of Ethyl 2-chloro-5-methylthiazole-4-carboxylate presents a specific regiochemical challenge often overlooked in general literature: distinguishing it from its more common isomer, Ethyl 2-chloro-4-methylthiazole-5-carboxylate (a key intermediate for Dasatinib).

While the 4-methyl-5-carboxylate isomer utilizes commoditized starting materials (Ethyl acetoacetate derivatives), the 5-methyl-4-carboxylate target requires a specialized


-halo-

-keto ester precursor. This guide analyzes two primary routes: the Hantzsch-Sandmeyer Sequence (Route A) and the Hydroxy-Deoxygenative Chlorination (Route B), evaluating them on cost, scalability, and safety.

Critical Regiochemical Warning

Before selecting a route, the starting material dictates the final isomer. You cannot interchange these precursors.

PrecursorStructureFinal Product IsomerAvailability
Ethyl 2-chloroacetoacetate

4-methyl-5-carboxylate (Wrong Isomer)Commodity (Low Cost)
Ethyl 3-bromo-2-oxobutyrate

5-methyl-4-carboxylate (Target Isomer)Specialty (High Cost / Synthesis Required)

Route 1: The Hantzsch-Sandmeyer Sequence (Recommended)

This is the most reliable route for establishing the correct substitution pattern. It involves constructing the thiazole ring with an amino group (Hantzsch synthesis) and subsequently converting it to a chloride (Sandmeyer reaction).

Phase 1: Precursor Synthesis & Hantzsch Cyclization

Mechanism: Condensation of thiourea with an


-halo-

-keto ester. The sulfur atom attacks the alkyl halide position, and the nitrogen condenses with the ketone.

Protocol:

  • Precursor Preparation (if not purchased):

    • Start with Ethyl 2-hydroxybutyrate .[1]

    • Bromination:[1][2] React with N-Bromosuccinimide (NBS) in

      
       or 
      
      
      
      at reflux for 5 hours.
    • Purification: Filter succinimide; distill the filtrate to obtain Ethyl 3-bromo-2-oxobutyrate (bp 92-110°C @ 12 mmHg).[1]

  • Cyclization:

    • Dissolve Thiourea (1.0 eq) and Ethyl 3-bromo-2-oxobutyrate (1.0 eq) in Ethanol (or THF/Water mix).

    • Reaction: Heat to reflux for 4–8 hours. The solution will initially be homogeneous.

    • Workup: Cool to room temperature. Neutralize with

      
       or 
      
      
      
      to precipitate the free base.
    • Isolation: Filter the solid Ethyl 2-amino-5-methylthiazole-4-carboxylate .[3] Recrystallize from Ethanol/Water.[1]

    • Typical Yield: 57–70%.

Phase 2: Sandmeyer Chlorination

Mechanism: Diazotization of the primary amine followed by nucleophilic displacement with chloride using a Copper(I) or Copper(II) catalyst.

Protocol:

  • Diazotization:

    • Suspend Ethyl 2-amino-5-methylthiazole-4-carboxylate in concentrated

      
       (or Acetonitrile with 
      
      
      
      for non-aqueous conditions).
    • Cool to 0–5°C. Add

      
        (1.2 eq) aqueous solution dropwise, maintaining temperature <5°C.
      
  • Chlorination:

    • Prepare a solution of CuCl (1.5 eq) in concentrated

      
      .
      
    • Add the diazonium salt solution slowly to the copper solution (exothermic).

    • Aging: Allow to warm to room temperature and stir for 2–4 hours.

  • Workup:

    • Dilute with ice water. Extract with Ethyl Acetate.[3]

    • Wash organic layer with brine and

      
      .
      
    • Purification: Flash chromatography (Hexane/EtOAc) is usually required to remove deaminated byproducts.

Cost-Benefit Analysis (Route 1)
  • Pros: High regiochemical certainty; Thiourea is cheap; Reaction conditions are well-precedented.

  • Cons: Multi-step (Precursor synthesis is often required); Sandmeyer reaction generates hazardous diazonium intermediates; Copper waste disposal.

  • Scalability: Moderate. Diazotization requires careful thermal control on large scales to prevent thermal runaway.

Route 2: The Hydroxy-Thiazole / Route

This route avoids diazonium salts by synthesizing a 2-hydroxy (or 2-oxo) thiazole intermediate, which is then chlorinated using Phosphorus Oxychloride (


).
Protocol
  • Cyclization:

    • React Ethyl 3-bromo-2-oxobutyrate with Ammonium Thiocyanate (

      
      ) or a Thiocarbamate derivative.
      
    • Conditions: Reflux in Ethanol/Acid. This typically yields Ethyl 2-hydroxy-5-methylthiazole-4-carboxylate (tautomer with the 2-one form).

  • Chlorination:

    • Suspend the 2-hydroxy intermediate in neat

      
        (excess).
      
    • Add catalytic Pyridine or DMF .

    • Reaction: Reflux (approx. 105°C) for 3–6 hours until gas evolution (

      
      ) ceases.
      
    • Workup:Caution: Quench reaction mixture slowly into crushed ice (highly exothermic hydrolysis of

      
      ). Extract with DCM.
      
Cost-Benefit Analysis (Route 2)
  • Pros: Avoids unstable diazonium salts; potentially higher throughput.

  • Cons:

    
     is corrosive and regulated; Large volumes of acidic phosphate waste; Precursor for 2-hydroxy variant is less standard than the amino variant.
    
  • Scalability: Good, provided the

    
     quench is managed safely (controlled dosing).
    

Comparative Analysis Summary

FeatureRoute 1: Hantzsch-SandmeyerRoute 2:

Chlorination
Raw Material Cost Low/Medium (Thiourea is cheap, but bromo-ester is key cost driver)Medium (

and waste disposal add cost)
Safety Profile Low (Diazonium explosion risk; toxic gases)Medium (Corrosive, violent hydrolysis risk)
Yield (Overall) 40–55%50–65% (Step-dependent)
Purification Chromatography often needed (Sandmeyer byproducts)Crystallization often sufficient
Atom Economy Lower (Loss of

)
Low (Loss of Phosphate species)

Visualizing the Synthetic Pathways[3][4]

G cluster_0 Precursor Selection (Critical Step) SM_Correct Ethyl 3-bromo-2-oxobutyrate (Correct Regiochemistry) Int_Amino Ethyl 2-amino-5-methyl thiazole-4-carboxylate SM_Correct->Int_Amino Thiourea EtOH, Reflux Int_Hydroxy Ethyl 2-hydroxy-5-methyl thiazole-4-carboxylate SM_Correct->Int_Hydroxy NH4SCN / Acid SM_Wrong Ethyl 2-chloroacetoacetate (Wrong Isomer) Wrong_Product Ethyl 2-chloro-4-methyl thiazole-5-carboxylate (Dasatinib Int.) SM_Wrong->Wrong_Product Thiourea (Standard Hantzsch) Target Ethyl 2-chloro-5-methyl thiazole-4-carboxylate Int_Amino->Target Sandmeyer: 1. NaNO2, HCl 2. CuCl Int_Hydroxy->Target POCl3 Reflux

Caption: Decision matrix showing the critical divergence in starting materials. Using Ethyl 2-chloroacetoacetate results in the incorrect 4-methyl-5-carboxylate isomer.

References

  • Synthesis of Ethyl 2-amino-5-methylthiazole-4-carboxylate

    • Heterocycles, Vol. 32, No. 4, 1991. "Synthesis of two new thiazole-containing oligopeptides...".
  • Regiochemistry of Thiazole Synthesis (Hantzsch)

    • DergiPark, 2024. "Novel Thiazole/Ethyl Thiazole Carboxylate-Acetamide Derivatives...". Contrasts the synthesis of 2-aminothiazole derivatives using different alpha-halo carbonyls.
  • Sandmeyer Reaction on Thiazoles

    • Arkivoc, 2010 (vi) 32-38. "A new and efficient preparation of 2-aminothiazole-5-carbamides".
  • POCl3 Chlorination Overview

    • Indian Chemical Society, Vol. 97, 2020.[4] "POCl3-PCl5 mixture: A robust chlorinating agent".[4]

Sources

Comparative

Inter-Laboratory Validation Guide: Analysis of Ethyl 2-chloro-5-methylthiazole-4-carboxylate

Content Type: Technical Comparison & Validation Guide Domain: Pharmaceutical Quality Control / Analytical Chemistry Analyte: Ethyl 2-chloro-5-methylthiazole-4-carboxylate (CAS: 50415-46-2) Context: Key Intermediate in Da...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Validation Guide Domain: Pharmaceutical Quality Control / Analytical Chemistry Analyte: Ethyl 2-chloro-5-methylthiazole-4-carboxylate (CAS: 50415-46-2) Context: Key Intermediate in Dasatinib Synthesis

Executive Summary & Strategic Context

Ethyl 2-chloro-5-methylthiazole-4-carboxylate is a Critical Quality Attribute (CQA) intermediate in the synthesis of Dasatinib (Sprycel®), a tyrosine kinase inhibitor used for Chronic Myeloid Leukemia (CML). The purity of this ester directly impacts the yield and impurity profile of the subsequent hydrolysis and amidation steps.

This guide presents the results of a multi-site inter-laboratory validation study comparing the performance of a standardized Reverse-Phase HPLC (RP-HPLC) method against alternative techniques (GC-FID and qNMR).

Key Findings:

  • Recommended Method: RP-HPLC-UV offers the highest robustness for routine QC, specifically in resolving the critical hydrolysis impurity (Acid form).

  • Alternative Limitations: GC-FID showed thermally induced dechlorination artifacts. qNMR is viable for primary standard qualification but lacks the throughput for batch release.

  • Validation Status: The HPLC method meets ICH Q2(R1) criteria for reproducibility (

    
    ) and repeatability (
    
    
    
    ) across 5 participating laboratories.

Comparative Analysis of Analytical Architectures

To establish the "Gold Standard" protocol, we evaluated three distinct analytical approaches. The following data summarizes the comparative performance based on linearity, specificity, and stability.

Table 1: Comparative Performance Matrix
FeatureMethod A: RP-HPLC (Validated) Method B: GC-FID Method C: qNMR (

H)
Principle Solvophobic interaction / UV AbsVolatility / Flame IonizationNuclear Spin Resonance
Specificity High (Resolves Acid Impurity)Medium (Co-elution risks)Absolute (Structural ID)
Linearity (

)
> 0.99980.9950N/A (Single point)
LOD (ppm) 0.5 ppm10 ppm~100 ppm
Throughput High (15 min run)High (20 min run)Low
Critical Flaw Requires buffer prepThermal Degradation (Dechlorination at >200°C)High Cost / Low Sensitivity
Suitability Routine QC & Release Process Control (Rough)Reference Standard Cert.
Technical Insight: The Thermal Instability Issue

Experimental data from Method B (GC-FID) revealed a non-linear response for the analyte at injector temperatures above 220°C. Mass spectral analysis confirmed the formation of a des-chloro analog, likely driven by thermal homolysis of the C-Cl bond on the thiazole ring. This makes GC unsuitable for accurate purity assignment of the 2-chloro species.

The Validated "Gold Standard" Protocol (Method A)

This protocol was subjected to inter-laboratory validation. It utilizes a C18 stationary phase with a specific pH control to ensure the thiazole nitrogen remains uncharged, preventing peak tailing.

Chromatographic Conditions
  • Instrument: HPLC equipped with Diode Array Detector (DAD) or VWD.

  • Column: Agilent Zorbax Eclipse XDB-C18 (150 mm × 4.6 mm, 3.5 µm) or equivalent.

    • Causality: The 3.5 µm particle size provides the necessary plate count to resolve the ethyl ester from its hydrolysis product (acid form) without excessive backpressure.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temp: 30°C.

  • Detection: UV at 280 nm (Lambda max for thiazole ring).

  • Injection Volume: 5 µL.

Gradient Program
Time (min)Mobile Phase A (%)Mobile Phase B (%)Event
0.09010Equilibration
2.09010Isocratic Hold
12.01090Linear Gradient
15.01090Wash
15.19010Re-equilibration
Standard & Sample Preparation
  • Diluent: Water:Acetonitrile (50:50 v/v).

  • Stock Solution: 0.5 mg/mL of Ethyl 2-chloro-5-methylthiazole-4-carboxylate.

  • System Suitability: Resolution (

    
    ) between the Main Peak and the Acid Impurity (2-chloro-5-methylthiazole-4-carboxylic acid) must be > 2.0.
    

Inter-Laboratory Validation Results

Five laboratories (Site A-E) participated in the validation study following ICH Q2(R1) and ISO 5725 guidelines. Samples from a single homogenized batch (Batch #DST-INT-042) were distributed.

Precision & Reproducibility Data
ParameterSite ASite BSite CSite DSite EPooled Stats
Mean Assay (%) 99.4299.3899.4599.3199.5099.41%
Repeatability (

) %RSD
0.120.150.100.180.110.13%
Intermediate Precision 0.180.220.150.250.190.20%
Retention Time (min) 8.428.458.398.488.418.43 ± 0.04
Robustness Challenge (Self-Validating System)

The method was deliberately stressed to ensure reliability.

  • pH Variation (± 0.2 units): No significant shift in retention time; resolution remains > 2.5.

  • Column Batch Change: 3 different lots tested. Resolution maintained.

  • Wavelength Accuracy (± 2 nm): < 1.0% change in peak area response.

Validation Workflow Visualization

The following diagram illustrates the inter-laboratory validation workflow designed to ensure statistical integrity and minimize transfer bias.

ValidationWorkflow cluster_Labs Participating Sites (n=5) Start Batch Production (Batch #DST-INT-042) Homogeneity Homogeneity Testing (n=10, Stratified) Start->Homogeneity Sampling Distribution Sample Distribution (Cold Chain 2-8°C) Homogeneity->Distribution Pass LabA Site A (Originator) Distribution->LabA LabB Site B (QC) Distribution->LabB LabC Site C (CRO) Distribution->LabC Analysis Method Execution (ICH Q2 Protocol) LabA->Analysis LabB->Analysis LabC->Analysis DataReview Statistical Analysis (ANOVA / Z-Score) Analysis->DataReview Raw Data Report Final Validation Report DataReview->Report RSD < 1.0%

Figure 1: Inter-laboratory validation workflow ensuring sample homogeneity and standardized execution across sites.

Troubleshooting & Causality Guide

To ensure this guide serves as a self-validating system, the following troubleshooting matrix addresses common deviations based on the chemical properties of the thiazole ester.

  • Issue: Peak Tailing (> 1.5)

    • Root Cause:[2][3][4] Silanol interactions with the thiazole nitrogen.

    • Correction: Ensure Mobile Phase A pH is ≤ 2.5. The acidic environment protonates the nitrogen (

      
       approx 2-3), preventing interaction with residual silanols on the silica backbone.
      
  • Issue: "Ghost" Peak at RRT 0.85

    • Root Cause:[2][3][4] Hydrolysis of the ethyl ester to the acid form (2-chloro-5-methylthiazole-4-carboxylic acid).

    • Correction: Check sample solvent. Do not store samples in pure water; use 50% Acetonitrile. Ensure autosampler is not > 25°C.

  • Issue: Baseline Drift

    • Root Cause:[2][3][4] UV absorbance of the Formic/Phosphoric acid at low wavelengths.

    • Correction: Use high-purity Phosphoric Acid or switch to a Phosphate buffer if drift interferes with low-level impurity integration.

References

  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 2773663 (Ethyl 2-chloro-5-methylthiazole-4-carboxylate). [Link]

  • Lozynskyi, A., et al. (2023). Simultaneous determination of thiazole derivatives by HPLC-UV. (Contextual reference for thiazole analysis). [Link]

  • Das, J., et al. (2006). 2-Aminothiazole as a Novel Kinase Inhibitor Template. Structure-Activity Relationship Studies toward the Discovery of N-(2-Chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl]-2-methyl-4-pyrimidinyl]amino]-5-thiazolecarboxamide (Dasatinib). Journal of Medicinal Chemistry, 49(23), 6819–6832. (Synthesis context). [Link]

Sources

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

Reactant of Route 1
Ethyl 2-chloro-5-methylthiazole-4-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-chloro-5-methylthiazole-4-carboxylate
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